molecular formula C71H110N24O18S B550077 Bombesin CAS No. 31362-50-2

Bombesin

Cat. No.: B550077
CAS No.: 31362-50-2
M. Wt: 1619.9 g/mol
InChI Key: QXZBMSIDSOZZHK-DOPDSADYSA-N
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Description

Bombesin is under investigation in clinical trial NCT01205321 (PET/CT Imaging for Radiation Dosimetry, Plasma Pharmacokinetics, Biodistribution, Safety and Tolerability and Diagnostic Performance of BAY86-7548 in Patients With Prostate Cancer and Healthy Volunteers).
This compound is a Protein drug with a maximum clinical trial phase of I.
A tetradecapeptide originally obtained from the skins of toads Bombina bombina and B. variegata. It is also an endogenous neurotransmitter in many animals including mammals. This compound affects vascular and other smooth muscle, gastric secretion, and renal circulation and function.

Properties

CAS No.

31362-50-2

Molecular Formula

C71H110N24O18S

Molecular Weight

1619.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1

InChI Key

QXZBMSIDSOZZHK-DOPDSADYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

sequence

One Letter Code: -Glp-QRLGNQWAVGHLM-NH2

Synonyms

Bombesin
Bombesin 14
Bombesin Dihydrochloride
Dihydrochloride, Bombesin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Enduring Legacy of Bombesin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovered in the early 1970s from the skin of the European fire-bellied toad, Bombina bombina, the tetradecapeptide bombesin has paved the way for significant advancements in our understanding of gut-brain signaling, cancer biology, and cellular proliferation. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of this compound and its related peptides. It details the key experimental methodologies that have been instrumental in elucidating its function, summarizes critical quantitative data, and visually represents its primary signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the this compound family of peptides and their receptors.

Discovery and Historical Perspective

The journey of this compound began in the laboratory of Italian scientist Vittorio Erspamer and his colleagues. In 1971, Anastasi, Erspamer, and Bucci reported the isolation and structure of this compound from the skin of Bombina bombina[1]. This discovery was a culmination of Erspamer's extensive research into active substances found in amphibian skin[2][3].

Subsequent research revealed that this compound was not merely a curiosity of the amphibian world. Mammalian counterparts were soon identified, establishing a new family of this compound-like peptides[4][5]. The two primary mammalian homologs are:

  • Gastrin-Releasing Peptide (GRP): A 27-amino acid peptide isolated from the porcine stomach, GRP shares a high degree of homology with this compound in its C-terminal region, which is responsible for its biological activity. GRP is considered the mammalian equivalent of this compound and plays crucial roles in gastrointestinal hormone release and other physiological processes.

  • Neuromedin B (NMB): A decapeptide isolated from the porcine spinal cord, NMB represents another class of mammalian this compound-like peptides.

The discovery of these peptides spurred further investigation into their physiological roles, leading to the identification of a family of specific G protein-coupled receptors that mediate their effects.

The this compound Receptor Family

The biological effects of this compound and its related peptides are mediated by a family of G protein-coupled receptors (GPCRs). To date, three distinct mammalian this compound receptors have been cloned and characterized, with a fourth identified in amphibians:

  • BB1 Receptor (NMBR): This receptor shows a higher affinity for Neuromedin B.

  • BB2 Receptor (GRPR): This receptor exhibits a higher affinity for Gastrin-Releasing Peptide.

  • BB3 Receptor (BRS-3): Initially an orphan receptor, its endogenous ligand is still not definitively identified, though it is activated by this compound analogs.

  • BB4 Receptor: Found in amphibians, this receptor has a high affinity for the frog-skin peptide [Phe¹³]this compound.

These receptors are widely distributed throughout the central nervous system and peripheral tissues, including the gastrointestinal tract, pancreas, and various tumors. Their overexpression in certain cancers, such as prostate, breast, and small cell lung cancer, has made them attractive targets for diagnostic imaging and targeted therapies.

Quantitative Data: Ligand Binding Affinities and Potency

The following tables summarize key quantitative data regarding the binding affinities and functional potencies of this compound and its related peptides at the human BB1 (NMBR) and BB2 (GRPR) receptors.

Table 1: Binding Affinities (IC50/Kd) of this compound-related Peptides at Human Receptors

LigandReceptorBinding Affinity (nM)Assay TypeReference
This compoundBB2 (GRPR)0.22IC50
GRP (human)BB2 (GRPR)0.027IC50
Neuromedin BBB2 (GRPR)79IC50
--INVALID-LINK---BombesinBB2 (GRPR)0.062Kd
This compoundPC-3 Cells (GRPR)1.5 x 10⁻¹⁰ MKd
Lu-AMBAPC-3 Cells (GRPR)0.33Ki

Table 2: Functional Potency (EC50) of this compound-related Peptides

LigandReceptor/AssayFunctional Potency (EC50)Measured ResponseReference
GRPBB2 (GRPR)0.32 nMCalcium Flux
Neuromedin BBB3 (BRS-3)130 nMCalcium Flux
This compoundBB3 (BRS-3)Not determinedCalcium Flux

Signaling Pathways

Upon ligand binding, this compound receptors primarily couple to the Gq/11 and G12/13 families of heterotrimeric G proteins. This initiates a well-characterized signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle contraction, secretion, and cell proliferation.

Bombesin_Signaling_Pathway This compound This compound / GRP BBR This compound Receptor (BB1/BB2) This compound->BBR G_protein Gq/11 BBR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Responses (e.g., Proliferation, Secretion) PKC->Cellular_Response phosphorylates targets

Caption: this compound receptor signaling pathway.

Key Experimental Protocols

The characterization of this compound and its receptors has been facilitated by a range of experimental techniques. Below are summaries of key methodologies.

Peptide Isolation and Characterization
  • Objective: To purify and determine the amino acid sequence of this compound-like peptides from biological sources.

  • Methodology:

    • Extraction: Tissues (e.g., amphibian skin, porcine stomach) are homogenized in an acidic solution to extract peptides and prevent degradation.

    • Purification: A multi-step purification process is employed, typically involving:

      • Gel Permeation Chromatography: To separate peptides based on size.

      • Ion Exchange Chromatography: To separate peptides based on charge.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution separation and final purification of the peptide.

    • Sequence Analysis: The amino acid sequence of the purified peptide is determined using techniques like Edman degradation or mass spectrometry.

Radioligand Binding Assays
  • Objective: To characterize the binding of ligands to this compound receptors and determine their affinity (Kd or IC50).

  • Methodology:

    • Preparation of Membranes: Cells or tissues expressing this compound receptors are homogenized, and the membrane fraction is isolated by centrifugation.

    • Radioligand: A this compound analog, such as --INVALID-LINK---Bombesin or ¹²⁵I-GRP, is used as the radiolabeled ligand.

    • Incubation: The membranes are incubated with the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competitor ligand.

    • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by filtration.

    • Detection: The radioactivity on the filters is quantified using a gamma counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding assays, the IC50 value is determined.

Intracellular Calcium Mobilization Assay
  • Objective: To measure the functional activation of this compound receptors by monitoring changes in intracellular calcium concentrations.

  • Methodology:

    • Cell Loading: Cells expressing this compound receptors are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or by using the quin2 technique.

    • Stimulation: The loaded cells are stimulated with this compound or a related agonist.

    • Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

    • Data Analysis: The magnitude and kinetics of the calcium response are analyzed to determine the potency (EC50) of the agonist.

In Vivo Measurement of Gastric Acid Secretion
  • Objective: To assess the physiological effect of this compound on gastric acid secretion in animal models.

  • Methodology:

    • Animal Model: Rats are commonly used for these studies.

    • Peptide Administration: this compound or GRP is administered, often intravenously or intracisternally.

    • Gastric Juice Collection: Gastric secretions are collected over a specific period, for example, through pylorus ligation.

    • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration to calculate the total acid output. Plasma gastrin levels may also be measured by radioimmunoassay.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the discovery and characterization of a novel this compound-like peptide and its receptor.

Experimental_Workflow Discovery Discovery & Isolation (e.g., from tissue extract) Purification Purification (HPLC) Discovery->Purification Sequencing Sequence Analysis (Mass Spectrometry) Purification->Sequencing Synthesis Peptide Synthesis Sequencing->Synthesis Receptor_ID Receptor Identification (Binding Assays, Cloning) Synthesis->Receptor_ID Binding_Char Binding Characterization (Radioligand Assays) Receptor_ID->Binding_Char Signaling Signaling Pathway Analysis (Calcium Mobilization, etc.) Binding_Char->Signaling In_Vivo In Vivo Functional Studies (e.g., Gastric Secretion) Signaling->In_Vivo Drug_Dev Drug Development (Analogs, Antagonists) In_Vivo->Drug_Dev

Caption: A typical experimental workflow.

Conclusion and Future Directions

The discovery of this compound has had a profound and lasting impact on biomedical research. From its humble origins in amphibian skin, it has led to the identification of a critical family of peptides and receptors that regulate a wide array of physiological and pathological processes. The ongoing research into this compound-like peptides and their receptors continues to yield valuable insights into cancer biology, neuroendocrinology, and metabolic diseases. The development of novel this compound receptor agonists and antagonists holds significant promise for the diagnosis and treatment of various human diseases, ensuring that the legacy of this remarkable peptide will continue to unfold for years to come.

References

An In-depth Technical Guide to Bombesin Receptor Subtypes and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bombesin (Bn) receptor family, a class of G protein-coupled receptors (GPCRs), comprises three well-characterized mammalian subtypes: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the orphan this compound receptor subtype 3 (BRS-3 or BB3).[1][2] These receptors are integral to a wide array of physiological and pathophysiological processes, including gastrointestinal motility, central nervous system functions like satiety and circadian rhythm, and the growth of normal and neoplastic tissues.[2][3] This guide provides a comprehensive overview of the this compound receptor subtypes, their distinct tissue distribution, ligand affinities, and primary signaling pathways. Detailed experimental protocols for receptor characterization and quantitative data are presented to support research and development efforts targeting this important receptor family.

Introduction to the this compound Receptor Family

The this compound family of peptides was named after the initial isolation of this compound from the skin of the European frog Bombina bombina.[4] Mammals express two analogous peptides: gastrin-releasing peptide (GRP) and neuromedin B (NMB). These endogenous ligands, along with the amphibian this compound, exert their effects by activating specific GPCRs. The mammalian this compound receptor family consists of three members: BB1, BB2, and BB3. A fourth subtype (BB4) has been identified in frogs, but a mammalian equivalent has not been described. The receptors share significant sequence homology and are widely distributed throughout the central nervous system (CNS) and peripheral tissues, particularly the gastrointestinal (GI) tract. Their involvement in numerous physiological functions and diseases, especially cancer, makes them attractive targets for therapeutic development.

This compound Receptor Subtypes: Characteristics and Signaling

BB1 Receptor (Neuromedin B Receptor - NMBR)

The BB1 receptor is a 390-amino acid protein that shows a preferential affinity for its endogenous ligand, neuromedin B (NMB). It has a significantly lower affinity for GRP.

Distribution: The BB1 receptor is widely distributed in both the central and peripheral nervous systems. High expression levels are found in the CNS, including the amygdala, hippocampus, hypothalamus, and spinal cord, as well as in peripheral tissues like the stomach and testis.

Signaling Pathway: Like other this compound receptors, BB1 primarily couples to Gq/11 G proteins. Ligand binding initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing processes like smooth muscle contraction and neuronal excitability.

BB1_Signaling_Pathway BB1 (NMBR) Signaling Pathway NMB Neuromedin B (NMB) BB1 BB1 Receptor (NMBR) NMB->BB1 Binds Gq11 Gαq/11 BB1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Responses (e.g., Smooth Muscle Contraction, Neuronal Excitation) PKC->CellularResponse Leads to

BB1 (NMBR) Gq/11-PLC signaling cascade.
BB2 Receptor (Gastrin-Releasing Peptide Receptor - GRPR)

The BB2 receptor, a 384-amino acid protein, is the primary receptor for gastrin-releasing peptide (GRP). It exhibits a much higher affinity for GRP than for NMB. The BB2 receptor is frequently overexpressed in various cancers, including prostate, breast, and lung cancer, making it a key target for tumor imaging and therapy.

Distribution: In humans, the BB2 receptor is highly expressed in the pancreas and is also found in the stomach, prostate, and brain. Within the CNS, it is widely distributed, with notable concentrations in the hypothalamus and basal ganglia.

Signaling Pathway: The BB2 receptor signaling pathway is canonical to the family, primarily involving Gq/11 activation of the PLC-IP3/DAG cascade. In cancer cells, GRPR activation can also transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and engage other pathways such as the PI3K/AKT pathway, promoting cell proliferation and metastasis.

BB2_Signaling_Pathway BB2 (GRPR) Signaling Pathway GRP Gastrin-Releasing Peptide (GRP) BB2 BB2 Receptor (GRPR) GRP->BB2 Binds Gq11 Gαq/11 BB2->Gq11 Activates PI3K PI3K/AKT Pathway BB2->PI3K Activates MAPK MAPK Pathway BB2->MAPK Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (Hormone Secretion, Cell Growth, Proliferation, Itch) Ca2->CellularResponse Lead to PKC->CellularResponse Lead to PI3K->CellularResponse Lead to MAPK->CellularResponse Lead to

BB2 (GRPR) signaling, including downstream pathways.
BB3 Receptor (this compound Receptor Subtype 3 - BRS-3)

BRS-3 is classified as an orphan receptor because it has low affinity for all known naturally occurring this compound-related peptides, and its endogenous ligand remains unidentified. Despite this, studies using knockout mice and synthetic agonists have revealed its crucial role in regulating energy metabolism, glucose homeostasis, and body temperature.

Distribution: BRS-3 mRNA and protein have been detected in various CNS regions, with the highest concentrations in the hypothalamus (paraventricular and arcuate nuclei), a key area for metabolic control. It is also expressed in peripheral tissues, including the testis, uterus, and in certain lung cancer cells.

Signaling Pathway: BRS-3 is known to couple to Gq proteins, stimulating phospholipase C and subsequent calcium mobilization. Activation has also been shown to engage other signaling cascades, including the MAPK/ERK pathway and transactivation of the EGFR, contributing to its effects on cell growth and metabolism.

Quantitative Pharmacology

The distinct pharmacological profiles of the this compound receptor subtypes are critical for the development of selective agonists and antagonists. The following tables summarize key quantitative data.

Table 1: Ligand Binding Affinities (IC50/Ki in nM) for Human this compound Receptors

LigandBB1 (NMBR)BB2 (GRPR)BB3 (BRS-3)Reference(s)
Neuromedin B (NMB)~0.1 ~64>1000
Gastrin-Releasing Peptide (GRP)~64~0.1 >1000
This compound (frog)HighHighLow
[D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn⁶⁻¹⁴~1-8~1-8~1-8
BA12.50.46.0
PD176252 (Antagonist)0.171.0-
JMV594 (Antagonist)-5.6-

Values are approximate and can vary based on assay conditions. Bold values indicate the preferred endogenous ligand.

Table 2: Summary of this compound Receptor Distribution

Tissue / OrganBB1 (NMBR)BB2 (GRPR)BB3 (BRS-3)Reference(s)
Central Nervous System
HypothalamusHighHighHighest
AmygdalaHighPresentPresent
HippocampusHighPresent-
Spinal CordHighHigh-
Peripheral Tissues
PancreasLowHighestPresent
Stomach / GI TractHighHighPresent
ProstateLowHigh-
TestisHighLowHigh
Lung (Normal & Cancer)-PresentPresent

Key Experimental Methodologies

Characterization of this compound receptors relies on a suite of established molecular pharmacology techniques.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd, Ki). Competition binding assays, in particular, are used to determine the affinity of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand.

Detailed Protocol (Competition Binding):

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine protein concentration (e.g., using BCA assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr⁴]this compound for BB2), and varying concentrations of the unlabeled competitor compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Workflow for Radioligand Competition Binding Assay A Prepare Receptor Source (Cell/Tissue Membranes) B Incubate Membranes with: 1. Fixed [Radioligand] (e.g., ¹²⁵I-Bn) 2. Varying [Unlabeled Competitor] A->B C Separate Bound from Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis D->E F Determine IC₅₀ and Kᵢ values E->F

Generalized workflow for a competition binding assay.
In Vitro Receptor Autoradiography

This technique provides a visual map of receptor distribution within tissue sections, allowing for precise anatomical localization.

Detailed Protocol:

  • Tissue Preparation: Harvest fresh-frozen tissues and section them thinly (e.g., 10-20 µm) using a cryostat. Thaw-mount the sections onto charged microscope slides.

  • Incubation: Incubate the slide-mounted tissue sections with a radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]this compound) in a buffer solution until equilibrium is reached. To determine non-specific binding, incubate an adjacent set of slides in the same solution with an excess of an unlabeled competitor.

  • Washing: Wash the slides in fresh, cold buffer to remove unbound radioligand.

  • Drying and Exposure: Dry the slides quickly and appose them to a radiation-sensitive film or a phosphor imaging screen in a light-tight cassette.

  • Imaging and Analysis: Develop the film or scan the imaging screen to produce a visual image of the radioactivity distribution. The density of the signal corresponds to the density of the receptors in the tissue. Compare the image to an adjacent, histologically stained section (e.g., thionin stain) for anatomical correlation.

Conclusion and Future Directions

The this compound receptor system plays a multifaceted role in health and disease. The distinct distribution and pharmacological profiles of the BB1, BB2, and BB3 subtypes provide a foundation for developing targeted therapeutics. The high prevalence of the BB2 receptor in several major cancers has already established it as a valuable target for diagnostic imaging agents and peptide receptor radionuclide therapy (PRRT). The role of BB3 in metabolic regulation presents a promising avenue for the development of novel treatments for obesity and diabetes. Future research will likely focus on elucidating the physiological ligand for BB3, further unraveling the complex signaling networks downstream of each receptor, and translating the wealth of preclinical knowledge into clinically effective drugs and diagnostic tools.

References

The Multifaceted Role of Bombesin in the Gastrointestinal Tract: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bombesin, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, and its mammalian analogue, gastrin-releasing peptide (GRP), exert a wide range of potent physiological effects on the gastrointestinal (GI) tract.[1] These actions, which include the regulation of gut motility, secretion of gastric acid and pancreatic enzymes, and influence on cellular growth, are mediated through a family of G-protein coupled receptors (GPCRs), making this compound and its receptors a significant area of interest for gastroenterological research and therapeutic development.[1][2][3] This technical guide provides an in-depth overview of the physiological effects of this compound in the GI tract, its signaling mechanisms, and detailed experimental protocols for its study.

Core Physiological Effects of this compound in the GI Tract

This compound's influence on the GI tract is complex and multifaceted, affecting motility, secretion, and cellular proliferation.

Gut Motility

This compound's effect on gastrointestinal motility is region-dependent. In humans, it has been shown to increase the pressure of the lower esophageal sphincter and delay gastric emptying.[4] Furthermore, it can inhibit the mechanical activity of the duodenum and jejunum. In dogs, this compound exhibits a spasmogenic effect on the denervated Heidenhain pouch and the antrum, while producing an inhibitory effect on the innervated stomach and body fundus. In vitro studies on isolated human stomach strips have consistently demonstrated a stimulant effect. The central administration of this compound in rats and mice has also been shown to dose-dependently delay gastric emptying and small intestinal transit.

Gastric Acid Secretion

This compound is a potent stimulator of gastric acid secretion in humans. This effect is primarily indirect, mediated through the release of gastrin from antral G cells. Intravenous infusion of this compound leads to a significant increase in both serum gastrin levels and gastric acid output. The peak acid output induced by this compound is comparable to that stimulated by a high-protein meal. Interestingly, while higher doses of this compound continue to increase serum gastrin, they do not cause a further rise in acid secretion, suggesting a maximal effect on parietal cells has been reached. Central administration of this compound, in contrast, has been shown to inhibit gastric acid secretion through pathways involving the spinal cord.

Pancreatic Enzyme Secretion

This compound stimulates the secretion of pancreatic enzymes and bicarbonates. This effect is thought to be mediated, at least in part, by the release of cholecystokinin (CCK), another gut hormone. Studies in dogs have shown that this compound produces a potent and dose-dependent increase in pancreatic protein output, reaching a maximum similar to that induced by the octapeptide of cholecystokinin (OP-CCK). However, research in rats suggests that the potent stimulation of pancreatic secretion by exogenous this compound is not mediated by CCK, indicating a potential direct effect on pancreatic acinar cells. Chronic administration of this compound in rats has been shown to affect cell growth and enzyme activities in the pancreas.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound.

Effect on Gastric Acid and Gastrin in Humans Dose of this compound Result Reference
Stimulation of Gastric Acid and Gastrin3 pmol x kg⁻¹ x h⁻¹ (intravenous)Significant stimulation of both acid and gastrin
Peak Gastric Acid Secretion12.5 pmol x kg⁻¹ x h⁻¹ (intravenous)67% of pentagastrin Peak Acid Output (PAO)
Peak Acid Output in Duodenal Ulcer Patients10 ng/kg/minMedian 24.4 mmol/h
Peak Acid Output in Normal Subjects10 ng/kg/minMedian 14.0 mmol/h
Effect on Pancreatic Secretion in Dogs Dose of this compound Result Reference
Pancreatic Protein OutputGraded doses (i.v.)Potent and dose-dependent increase, maximum equal to OP-CCK
Bicarbonate OutputGraded doses (i.v.)Small rise, peak amounting to about 10% of that evoked by secretin

This compound Signaling Pathways

This compound exerts its effects by binding to specific GPCRs, primarily the BB1 (neuromedin B receptor) and BB2 (gastrin-releasing peptide receptor) subtypes. The BB3 receptor is an orphan receptor with a less defined role. The principal signaling cascade initiated by this compound receptor activation is the Gq/11 and G12/13 G-protein-mediated activation of phospholipase C (PLC).

PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC). Activation of PKC is a crucial step in mediating many of this compound's downstream effects, including hormone secretion and cell growth.

Bombesin_Signaling_Pathway This compound This compound / GRP BBR This compound Receptor (BB1/BB2) This compound->BBR G_protein Gαq/11, Gα12/13 BBR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Physiological Effects: - Hormone Secretion - Smooth Muscle Contraction - Cell Growth PKC->Cellular_Response phosphorylates targets

This compound signaling pathway in GI cells.

Experimental Protocols

Investigating the physiological effects of this compound requires a range of in vivo and in vitro experimental protocols.

Measurement of Gastric Acid Secretion

a) In Vivo Gastric Autotitration: This method provides a convenient and reproducible way to measure meal-stimulated gastric acid secretion.

  • Principle: Gastric pH is continuously monitored before, during, and after the ingestion of a standard meal. The amount of acid secreted is calculated based on the in vitro titration of the homogenized meal to a specific pH (e.g., pH 2) and the time it takes for the stomach to reach that pH in vivo.

  • Procedure:

    • A pH electrode is placed in the stomach of the subject.

    • Baseline gastric pH is recorded.

    • The subject ingests a standardized meal.

    • Gastric pH is continuously monitored for a set period (e.g., 14 hours).

    • The time required for the gastric pH to drop to a predetermined level (e.g., pH 2) is recorded.

    • A sample of the same standardized meal is homogenized and titrated with HCl in the laboratory to determine the amount of acid required to reach the target pH.

    • Meal-stimulated gastric acid secretion is calculated from these values.

b) Gastric Aspiration: This is considered the gold standard for measuring gastric acid secretion.

  • Principle: Gastric contents are continuously aspirated through a nasogastric or orogastric tube, and the acid content is measured.

  • Procedure:

    • A tube is inserted into the stomach, with its position confirmed radiologically or through a recovery test.

    • The stomach is emptied of its contents.

    • Gastric secretions are collected at regular intervals (e.g., every 15 minutes) under basal conditions and after stimulation with this compound.

    • The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

    • Acid output is expressed as millimoles per hour (mmol/h).

Assessment of Intestinal Motility

a) In Vitro Organ Bath: This technique allows for the direct measurement of smooth muscle contractility in isolated intestinal tissue.

  • Principle: A segment of intestine (e.g., guinea pig ileum, human intestinal strip) is suspended in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation. The contractile force of the muscle is measured using a force transducer.

  • Procedure:

    • Intestinal tissue is obtained and placed in a suitable physiological salt solution (e.g., Krebs solution).

    • A segment of the intestine is mounted in an organ bath.

    • The tissue is allowed to equilibrate under a resting tension.

    • Electrical field stimulation can be used to elicit neurally mediated contractions.

    • This compound is added to the bath in increasing concentrations, and the change in contractile force is recorded.

    • Data is typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., acetylcholine).

Measurement of Pancreatic Enzyme Secretion

a) Direct Pancreatic Function Test (Secretin-CCK Stimulation): This is an invasive but accurate method to assess pancreatic exocrine function.

  • Principle: Pancreatic secretions are collected from the duodenum following stimulation with secretagogues like secretin and cholecystokinin (or this compound). The volume, bicarbonate concentration, and enzyme activity are then measured.

  • Procedure:

    • A double-lumen tube is passed through the nose or mouth into the duodenum to allow for separate aspiration of gastric and duodenal contents.

    • Basal pancreatic secretions are collected for a set period.

    • A continuous intravenous infusion of this compound (or a combination of secretin and CCK) is administered.

    • Duodenal contents are collected at regular intervals.

    • The volume of the collected fluid is measured.

    • Bicarbonate concentration is determined by back-titration.

    • The activity of pancreatic enzymes (e.g., amylase, lipase, trypsin) is measured using specific assays.

b) Indirect Pancreatic Function Tests: These are non-invasive tests that assess the consequences of pancreatic enzyme activity.

  • Fecal Elastase-1 Test: Measures the concentration of pancreatic elastase-1 in the stool, which correlates with pancreatic exocrine function.

  • Breath Tests: Involve the ingestion of a ¹³C-labeled substrate that is metabolized by pancreatic enzymes. The appearance of ¹³CO₂ in the breath is measured as an indicator of enzyme activity.

Experimental_Workflow_Bombesin_GI_Effects cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Animal_Model Animal Model (e.g., Rat, Dog, Human Volunteer) Bombesin_Admin This compound Administration (Intravenous, Intracerebroventricular) Animal_Model->Bombesin_Admin Gastric_Acid Gastric Acid Secretion Measurement (Autotitration, Aspiration) Bombesin_Admin->Gastric_Acid Pancreatic_Secretion Pancreatic Secretion Measurement (Duodenal Aspiration) Bombesin_Admin->Pancreatic_Secretion Gut_Motility_InVivo Gut Motility Assessment (Gastric Emptying, Intestinal Transit) Bombesin_Admin->Gut_Motility_InVivo Data_Analysis_InVivo Data Analysis Gastric_Acid->Data_Analysis_InVivo Pancreatic_Secretion->Data_Analysis_InVivo Gut_Motility_InVivo->Data_Analysis_InVivo Tissue_Isolation Tissue Isolation (e.g., Intestinal Strips, Pancreatic Acini) Organ_Bath Organ Bath Setup Tissue_Isolation->Organ_Bath Bombesin_Application This compound Application (Cumulative Doses) Organ_Bath->Bombesin_Application Contraction_Measurement Measurement of Muscle Contraction Bombesin_Application->Contraction_Measurement Enzyme_Release Measurement of Enzyme Release Bombesin_Application->Enzyme_Release Data_Analysis_InVitro Data Analysis Contraction_Measurement->Data_Analysis_InVitro Enzyme_Release->Data_Analysis_InVitro

General experimental workflow for studying this compound's GI effects.

Conclusion

This compound and its related peptides are pivotal regulators of gastrointestinal function. Their diverse effects on motility, secretion, and cell growth, mediated through well-defined signaling pathways, present numerous opportunities for therapeutic intervention in a variety of GI disorders. A thorough understanding of the physiological actions of this compound, coupled with robust experimental methodologies, is essential for advancing research and development in this field. This guide provides a foundational framework for professionals engaged in exploring the complex and promising biology of the this compound peptide family.

References

The Bombesin and Gastrin-Releasing Peptide Axis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Relationship, Signaling, and Therapeutic Potential

This technical guide provides a comprehensive overview of the intricate relationship between the amphibian peptide bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP). Tailored for researchers, scientists, and drug development professionals, this document delves into the structural similarities, receptor pharmacology, signaling cascades, and physiological functions of these peptides. Furthermore, it highlights their significant role in oncology, particularly as autocrine growth factors in various cancers, and explores their potential as therapeutic targets.

Introduction: Unraveling the this compound/GRP Family

This compound, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, has been a subject of intense research due to its wide range of physiological effects.[1] Subsequent studies led to the discovery of its mammalian homolog, gastrin-releasing peptide (GRP), a 27-amino acid peptide.[2] this compound and GRP share a highly conserved C-terminal heptapeptide sequence, which is crucial for their biological activity and receptor binding.[3] GRP is considered the mammalian equivalent of this compound, exhibiting similar biological and immunological properties.[1]

The this compound-like peptide family in mammals also includes neuromedin B (NMB), which shows a preference for a different receptor subtype.[4] These peptides regulate a multitude of physiological processes in the gastrointestinal and central nervous systems, including hormone release, smooth muscle contraction, and epithelial cell proliferation.

Structural Relationship

This compound and GRP exhibit a remarkable degree of structural conservation at their C-terminus, which is the primary determinant of their biological activity. The C-terminal heptapeptide is essential for high-affinity receptor binding.

Table 1: Amino Acid Sequence Comparison of this compound and Human GRP

PeptideAmino Acid Sequence
This compoundpGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2
Human GRPVal-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-Thr-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2
Note: The conserved C-terminal heptapeptide is highlighted in bold.

The this compound Receptor Family

The biological effects of this compound and GRP are mediated by a family of G-protein coupled receptors (GPCRs). Three distinct receptor subtypes have been identified in mammals:

  • BB1 Receptor (NMBR): This receptor shows a higher affinity for neuromedin B (NMB) than for GRP.

  • BB2 Receptor (GRPR): This is the primary receptor for GRP and this compound, exhibiting high affinity for both peptides.

  • BB3 Receptor (BRS-3): This is an orphan receptor, as its endogenous ligand has not yet been definitively identified. It has a low affinity for all known naturally occurring this compound-related peptides.

These receptors are widely distributed throughout the central nervous system and peripheral tissues, with particularly high concentrations in the gastrointestinal tract.

Quantitative Analysis of Receptor Binding

The affinity of this compound, GRP, and their analogs for the different receptor subtypes has been extensively studied. This quantitative data is crucial for the development of selective agonists and antagonists for therapeutic and diagnostic purposes.

Table 2: Receptor Binding Affinities (IC50/Ki, nM) of this compound, GRP, and Related Peptides

LigandBB1 (NMBR)BB2 (GRPR)Reference(s)
This compound~1-5~0.1-1
Gastrin-Releasing Peptide (GRP)>100~0.1-1
Neuromedin B (NMB)~0.1-1>100
[D-Tyr6, β-Ala11, Phe13, Nle14]Bn(6-14)HighHigh
RC-3095 (Antagonist)ModerateHigh

Note: Values are approximate and can vary depending on the experimental conditions and cell types used.

Signaling Pathways

Upon ligand binding, this compound receptors primarily couple to Gαq/11 proteins, initiating a cascade of intracellular signaling events.

The Canonical Gαq/PLC Pathway

The activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). This pathway is central to many of the physiological effects of this compound and GRP, including smooth muscle contraction and hormone secretion.

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound/GRP Receptor GRPR (BB2) Ligand->Receptor Gq Gαq Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates

Canonical Gαq/PLC Signaling Pathway
Transactivation of the Epidermal Growth Factor Receptor (EGFR)

In many cancer cells, the mitogenic effects of this compound/GRP are mediated through the transactivation of the epidermal growth factor receptor (EGFR). This process involves the GRP-receptor-mediated activation of intracellular signaling molecules, such as Src kinases, which then phosphorylate the EGFR, leading to the activation of downstream growth and survival pathways like the MAPK/ERK and PI3K/Akt pathways. This transactivation can occur in a ligand-independent manner or through the metalloprotease-mediated shedding of EGFR ligands.

EGFR_Transactivation cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRP GRP GRPR GRPR GRP->GRPR MMP MMP GRPR->MMP activates Src Src GRPR->Src activates EGFR EGFR MAPK_pathway MAPK/ERK Pathway EGFR->MAPK_pathway PI3K_pathway PI3K/Akt Pathway EGFR->PI3K_pathway pro_EGF pro-EGF ligand MMP->pro_EGF cleaves EGF EGF ligand pro_EGF->EGF EGF->EGFR activates Src->EGFR phosphorylates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_pathway->Proliferation

EGFR Transactivation by GRPR

Physiological Functions

This compound-like peptides play a crucial role in a variety of physiological processes:

  • Gastrointestinal Functions: GRP stimulates the release of several gut hormones, including gastrin, and modulates gastrointestinal motility.

  • Central Nervous System: In the CNS, GRP is involved in the regulation of satiety, thermoregulation, circadian rhythms, and anxiety-like behaviors.

  • Cell Growth and Proliferation: GRP acts as a potent mitogen for various normal and neoplastic tissues.

Role in Cancer

A significant body of research has established a strong link between the this compound/GRP system and cancer. Many tumors, including small-cell lung cancer (SCLC), prostate cancer, breast cancer, and pancreatic cancer, overexpress GRP receptors.

Autocrine and Paracrine Growth Loops

In many cancers, tumor cells both secrete GRP and express its receptor, creating an autocrine loop that drives their own proliferation. GRP can also act in a paracrine manner, stimulating the growth of neighboring tumor cells. This autocrine/paracrine signaling is a key mechanism in the progression of several malignancies.

Autocrine_Loop cluster_tumor Tumor Microenvironment TumorCell Tumor Cell GRP GRP TumorCell->GRP secretes GRPR GRPR GRP->GRPR binds GRPR->TumorCell stimulates growth

Autocrine Growth Loop in Cancer
Therapeutic Targeting

The overexpression of GRP receptors on cancer cells makes them an attractive target for cancer therapy. Strategies being explored include:

  • Receptor Antagonists: Development of potent and selective GRP receptor antagonists to block the growth-promoting effects of GRP.

  • Peptide-Drug Conjugates: Using this compound/GRP analogs to deliver cytotoxic agents specifically to tumor cells, thereby minimizing off-target toxicity.

  • Radiolabeled Peptides: Utilizing radiolabeled this compound analogs for both diagnostic imaging (e.g., PET scans) and targeted radionuclide therapy.

Table 3: GRP Receptor Expression in Various Cancer Cell Lines

Cancer TypeCell Line(s)GRP Receptor Expression LevelReference(s)
Prostate CancerPC-3, DU-145High
Breast CancerMCF-7, MDA-MB-231Moderate to High
Small-Cell Lung CancerNCI-H345, H69High
Pancreatic CancerPANC-1Low to Moderate
Gastric CancerSt42High

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound/GRP system.

Receptor Binding Assay

Objective: To determine the binding affinity of a ligand (e.g., this compound analog) for its receptor.

Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., 125I-Tyr4-bombesin) and a non-labeled test compound compete for binding to the receptor on cell membranes or intact cells. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Generalized Protocol:

  • Cell Culture and Membrane Preparation: Culture cells expressing the receptor of interest (e.g., PC-3 cells for GRPR). For membrane preparations, cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.

  • Assay Incubation: In a multi-well plate, incubate the cell membranes or intact cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in a suitable binding buffer.

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the free ligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Receptor- Expressing Cells B Prepare Cell Membranes A->B C Incubate Membranes with Radioligand & Test Compound B->C D Separate Bound & Free Ligand (Filtration) C->D E Quantify Radioactivity (Gamma Counter) D->E F Calculate IC50/Ki E->F

Receptor Binding Assay Workflow
Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of an agonist to the Gq-coupled receptor, the subsequent release of intracellular calcium leads to an increase in the fluorescence of the dye, which can be measured using a fluorescence plate reader or a flow cytometer.

Generalized Protocol:

  • Cell Plating: Seed cells expressing the receptor of interest in a multi-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) in a suitable buffer. The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane.

  • De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or flow cytometer.

  • Agonist Addition: Add the agonist (e.g., GRP) to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The peak fluorescence response is typically used to generate dose-response curves and calculate the EC50 (half-maximal effective concentration) of the agonist.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Plate Receptor- Expressing Cells B Load Cells with Calcium-Sensitive Dye A->B C Measure Baseline Fluorescence B->C D Add Agonist & Record Fluorescence Change C->D E Generate Dose-Response Curve D->E F Calculate EC50 E->F

Calcium Mobilization Assay Workflow

Conclusion

The this compound and gastrin-releasing peptide system represents a complex and multifaceted signaling axis with profound implications for both normal physiology and disease. The structural and functional conservation between the amphibian and mammalian peptides, coupled with the diverse roles of their receptors, underscores their importance in cellular communication. The overexpression of GRP receptors in a wide range of cancers has positioned this system as a prime target for the development of novel diagnostic and therapeutic strategies. A thorough understanding of the quantitative pharmacology, intricate signaling networks, and detailed experimental methodologies is paramount for researchers and clinicians working to harness the therapeutic potential of targeting the this compound/GRP axis. This technical guide provides a foundational resource to aid in these endeavors.

References

The Role of Bombesin in Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bombesin (BBN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that have garnered significant attention in oncology. Their receptors, particularly the gastrin-releasing peptide receptor (GRPR), are overexpressed in a multitude of human cancers, including prostate, breast, lung, and pancreatic carcinomas[1][2][3]. Acting as potent mitogens, these peptides stimulate cancer cell proliferation through autocrine and paracrine mechanisms[4][5]. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-induced cancer cell proliferation, details common experimental protocols for its study, and presents quantitative data on its effects. The focus is on the signaling cascades, from receptor activation to downstream effectors that drive cell cycle progression, highlighting key targets for therapeutic intervention.

This compound and Its Receptors in Cancer

The this compound receptor family consists of three primary G-protein coupled receptors (GPCRs): the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the this compound receptor subtype 3 (BRS-3 or BB3). While GRP is the natural ligand for GRPR and neuromedin B for NMBR, this compound can activate both. BRS-3 is an orphan receptor, but its expression is also noted in several cancers. The overexpression of these receptors on tumor cells, compared to low expression in most normal tissues, makes them an attractive target for cancer diagnosis and therapy.

Receptor Expression Across Cancer Types

The prevalence of this compound receptor subtypes varies significantly among different human cancers. This differential expression is critical for developing targeted therapies.

Cancer TypeGRP-R (BB2) ExpressionNMB-R (BB1) ExpressionBRS-3 (BB3) ExpressionReferences
Prostate Cancer 75-100%-Variable
Breast Cancer 38-96%0-50%0-50%
Small Cell Lung Cancer (SCLC) 52-100%~55%~25-35%
Non-Small Cell Lung Cancer (NSCLC) 62-78%~68%~8%
Pancreatic Cancer High-Variable
Gastrointestinal Stromal Tumors High--
Renal Cell Carcinoma ~38%-~25%
Gliomas HighLowHighest of the three
Neuroblastomas ~73%--

Signaling Pathways in Cancer Cell Proliferation

This compound-like peptides initiate a cascade of intracellular events upon binding to their cognate GPCRs. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

A critical aspect of this compound-induced mitogenesis is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This event links the GPCR signaling to receptor tyrosine kinase pathways, amplifying the proliferative signals through two major downstream cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

  • MAPK/ERK Pathway : Activation of this pathway is crucial for this compound-stimulated mitogenesis. It leads to the phosphorylation of transcription factors that regulate the expression of genes involved in cell cycle progression, such as Cyclin D1. The early growth response protein Egr-1 has been identified as a key mediator in this process in prostate cancer cells.

  • PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, survival, and proliferation. This compound-induced activation of PI3K/Akt signaling further contributes to cell survival and proliferation, often working in concert with the MAPK pathway.

Bombesin_Signaling_Pathway BBN This compound / GRP GRPR GRPR (BB2) BBN->GRPR Binds Gq Gαq GRPR->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC EGFR EGFR PKC->EGFR Transactivates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., Egr-1, Elk-1) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation

Caption: this compound/GRP signaling cascade in cancer cell proliferation.

Quantitative Effects on Cell Proliferation

This compound and its analogs stimulate the proliferation of various cancer cell lines in vitro. The magnitude of this effect is concentration-dependent and can be inhibited by specific this compound receptor antagonists.

Cancer TypeCell LineThis compound/AgonistConcentrationProliferative EffectAntagonistReferences
SCLC VariousThis compound50 nMUp to 150-fold stimulationAnti-BBN mAb (2A11)
Pancreatic HPAF, CD18This compound-Significant stimulationRC-3095
Prostate PC-3, DU-145This compound-Mitogenic response-
Breast MDA-MB-231This compound-Stimulated growthRC-3095
Breast MCF-7 MIIIThis compound-Stimulated growthRC-3095

Binding Affinities of this compound Analogs

The development of this compound analogs, both agonists and antagonists, is crucial for diagnostics and therapeutics. Their binding affinity to GRPR is a key parameter, typically measured as the half-maximal inhibitory concentration (IC50).

CompoundCell Line / TissueIC50 (nM)TypeReferences
Demobesin 1PC-3 / Prostate CancerLow nM rangeAntagonist
Demobesin 4PC-3 / Prostate CancerLow nM rangeAgonist
111In-DOTA-8-Aoc-BBN[7–14]NH₂PC-33.5 ± 0.7Agonist
AuNP-BBN ConjugatesPC-32.1 - 4.2Agonist

Experimental Protocols & Methodologies

Studying the effects of this compound on cancer cells involves a range of standard and specialized molecular and cell biology techniques.

Experimental_Workflow cluster_assays 3. Functional Assays start Hypothesis: This compound promotes proliferation in a specific cancer type cell_culture 1. Cell Culture (e.g., PC-3, DU-145, MCF-7) Maintain GRPR-positive cell lines start->cell_culture receptor_exp 2. Confirm Receptor Expression (Western Blot, RT-PCR) cell_culture->receptor_exp prolif_assay A. Proliferation Assay (MTT, [3H]Thymidine) Treat cells with BBN +/- antagonist receptor_exp->prolif_assay binding_assay B. Receptor Binding Assay (Competitive binding with radioligand) Determine IC50 values receptor_exp->binding_assay signal_assay C. Signaling Pathway Analysis (Calcium mobilization, Western Blot for p-ERK, p-Akt) receptor_exp->signal_assay data_analysis 4. Data Analysis Quantify proliferation rates, IC50, protein phosphorylation levels prolif_assay->data_analysis binding_assay->data_analysis signal_assay->data_analysis conclusion Conclusion Elucidate mechanism and potential for therapeutic targeting data_analysis->conclusion

Caption: A typical workflow for investigating this compound's role in cancer.
Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells (e.g., HPAF, CD18) in a 96-well plate and allow them to adhere overnight.

  • Treatment : Replace the medium with a serum-free or low-serum medium containing various concentrations of this compound or a this compound antagonist (e.g., RC-3095). Include appropriate vehicle controls.

  • Incubation : Incubate the cells for a specified period (e.g., 24-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Receptor Binding Affinity Assay

This assay determines the binding affinity (IC50) of unlabeled this compound analogs by measuring their ability to compete with a radiolabeled ligand for receptor binding.

  • Preparation : Use cryostat sections of tumor tissue or pellets of cultured cancer cells (e.g., PC-3) known to express the target receptor.

  • Incubation : Incubate the sections/cells with a constant concentration of a radioligand (e.g., ¹²⁵I-[Tyr⁴]this compound for GRPR) and increasing concentrations of the unlabeled competitor compound (the this compound analog being tested).

  • Washing : After incubation, wash the samples to remove unbound radioligand.

  • Detection : Quantify the bound radioactivity using autoradiography or a gamma counter.

  • Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

Calcium Mobilization Assay

This functional assay is used to determine whether a this compound analog acts as an agonist or an antagonist by measuring changes in intracellular calcium concentration.

  • Cell Loading : Culture GRPR-expressing cells (e.g., PC-3) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement : Measure the baseline fluorescence of the cell suspension.

  • Compound Addition : Add the this compound analog to the cells. For antagonist testing, co-incubate the antagonist with a known agonist like this compound.

  • Fluorescence Monitoring : Continuously monitor the fluorescence signal. An increase in fluorescence indicates a rise in intracellular calcium, signifying agonist activity. An antagonist will block the fluorescence increase induced by an agonist.

  • Maximum Response : Add a calcium ionophore (e.g., ionomycin) at the end of the experiment to determine the maximum calcium response for data normalization.

Western Blot Analysis for Signaling Proteins

This technique is used to detect the activation of key signaling proteins (e.g., ERK, Akt) by identifying their phosphorylation state.

  • Cell Treatment : Culture cells to sub-confluency, serum-starve them, and then stimulate with this compound for various time points.

  • Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification : Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer : Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : Block the membrane and then incubate it with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) and the total form of the protein (as a loading control).

  • Detection : Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate. The band intensity reflects the level of protein phosphorylation.

Therapeutic Implications and Future Directions

The profound role of the this compound system in driving cancer proliferation has made it a prime target for drug development. Initially, radiolabeled this compound agonists were developed for tumor imaging and therapy. However, a paradigm shift has occurred, with recent studies demonstrating that radiolabeled antagonists may be superior for in vivo tumor targeting. Antagonists often show higher tumor uptake, better tumor-to-kidney ratios, and do not stimulate tumor growth, a significant concern with agonist-based approaches.

Current strategies being explored include:

  • Targeted Radionuclide Therapy : Using this compound antagonists to deliver cytotoxic radioisotopes (e.g., ¹⁷⁷Lu, ⁶⁷Cu) directly to tumor cells expressing GRPR.

  • This compound-Drug Conjugates : Linking potent chemotherapy agents to this compound peptides to enhance drug delivery and specificity, thereby improving the therapeutic index.

  • Combination Therapies : Combining this compound receptor antagonists with inhibitors of other key pathways, such as EGFR inhibitors, has shown synergistic effects in inhibiting tumor growth.

Clinical trials are underway to evaluate the safety and efficacy of these novel this compound-targeted agents in prostate, breast, and other cancers, offering a promising new frontier in targeted oncology.

References

Bombesin as a Neurohormone in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin (BBS), a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), function as potent neurohormones within the central nervous system (CNS). These peptides exert their effects by binding to a family of G-protein coupled receptors (GPCRs), namely the NMB-preferring receptor (BB1), the GRP-preferring receptor (BB2), and the orphan receptor BRS-3 (BB3). The this compound-like peptide system is implicated in a diverse array of physiological and behavioral processes, including satiety, thermoregulation, stress responses, and memory formation. This technical guide provides an in-depth overview of this compound's role as a neurohormone, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways to aid researchers and drug development professionals in this field.

Data Presentation

Table 1: Binding Affinities (Ki/IC50 in nM) of this compound-like Peptides and Antagonists at Human and Rat Receptors
CompoundReceptor SubtypeHuman (Ki/IC50)Rat (Ki/IC50)Reference(s)
Agonists
This compoundBB14-[1]
BB20.07-[1]
Gastrin-Releasing Peptide (GRP)BB1-244 ± 27[2]
BB2-0.7 ± 0.1[2]
Neuromedin B (NMB)BB1--
BB2--
[Tyr4]-BombesinGRPR--[3]
BA 1BRS-36-
GRPR0.4-
NMBR2.5-
Antagonists
PD176252BB10.170.66
BB2116
Kuwanon HGRPR290-
BIM 23042NMBR--
BIM-26226GRPR6-
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P---
PD168368NMBR1.32-1.58-
RC-3095 ([D-Tpi6,Leu13,Ψ(CH2NH),Leu14]Bn(6-14))GRPR0.2-1.4-

Note: A '-' indicates that the data was not specified in the cited sources.

Table 2: this compound Receptor Density (Bmax) in Rat Brain Regions
Brain RegionReceptor Density (Bmax)RadioligandReference(s)
Whole Brain Slices130 fmol/mg protein(125I-Tyr4)this compound
Brain Membranes3.8 pmol/g wet tissue[125I-Tyr4]this compound
Hippocampus7-fold > Medulla/Pons[125I-Tyr4]this compound
Table 3: Dose-Response of this compound on Satiety in Rats
Administration RouteDoseEffect on Food IntakeReference(s)
Intraperitoneal (IP)27 nmol/kgSignificant inhibition (20 ± 2.1 ml vs 30 ± 2.3 ml in controls)
Intraperitoneal (IP)1-4 µg/kgDose-dependent suppression of 5% ethanol intake
Microinjection into Hypothalamus (PVN, DMH, VMH, LH), Amygdala, PAG1.0 µ g/0.3 µl47-65% suppression
Table 4: Dose-Response of this compound on Thermoregulation in Rats
Administration RouteDoseAmbient Temperature (°C)Effect on Body TemperatureReference(s)
Intraventricular (ICV)50 ng - 1 µg4Dose-dependent hypothermia
Intraventricular (ICV)1 µg24Reduced hypothermia
Intraventricular (ICV)1-10 µg36Hyperthermia
Intracisternal≤ 1 ng/200g body weightColdLowered core temperature
Table 5: Dose-Response of this compound on Stress Hormone Release
SpeciesAdministration RouteDoseEffectReference(s)
DogIntravenous (IV) Infusion0.1, 1.0, 2.0 µ g/kg-hr Dose-dependent increase in plasma ACTH (up to 176 ± 33% of control) and cortisol (up to 286 ± 39% of control)
RatIntraperitoneal (IP)10 µg/kgSignificant increase in corticosterone (approx. 2.5-fold above control)
Table 6: Dose-Response of this compound on Memory Processing
SpeciesAdministration RouteDoseEffect on MemoryReference(s)
MousePeripheral-Inverted U-shaped dose-response; low doses enhance retention, high doses are amnestic
Rat Pups (Male)-0.001, 0.0025, 0.005, 0.01, 0.02 mg/kgSignificant enhancement of memory consolidation at all doses
Rat Pups (Female)-0.01 mg/kgSignificant enhancement of memory consolidation
Rat-2.5, 5.0, 10.0 µg/kgImpaired memory consolidation under normal conditions

Experimental Protocols

Immunohistochemistry for this compound in Rat Brain (Free-Floating Sections)

This protocol is adapted for the detection of this compound-like peptides in formaldehyde-fixed brain tissue.

Materials:

  • Phosphate Buffered Saline (PBS), 0.1 M

  • Triton X-100

  • Normal Goat Serum (NGS)

  • Primary antibody against this compound/GRP

  • Biotinylated secondary antibody (anti-rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB)

  • Hydrogen Peroxide (H2O2)

  • Gelatin-coated slides

  • Mounting medium

Procedure:

  • Tissue Preparation: Perfuse rats transcardially with PBS followed by 4% paraformaldehyde in PBS. Post-fix the brain in the same fixative overnight at 4°C. Cryoprotect the brain in 30% sucrose in PBS. Cut 30-40 µm thick coronal sections on a freezing microtome and collect them in PBS.

  • Quenching of Endogenous Peroxidase: Incubate free-floating sections in PBS containing 3% H2O2 and 0.3% Triton X-100 for 15 minutes at room temperature to block endogenous peroxidase activity.

  • Washing: Wash sections three times for 10 minutes each in PBS.

  • Blocking: Incubate sections in a blocking solution containing 10% NGS and 0.3% Triton X-100 in PBS for 1 hour at room temperature on an orbital shaker.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with the primary antibody against this compound diluted in PBS containing 5% NGS and 0.3% Triton X-100. The optimal dilution of the primary antibody should be determined empirically.

  • Washing: Wash sections three times for 10 minutes each in PBS with 0.3% Triton X-100.

  • Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with the biotinylated secondary antibody diluted in PBS containing 5% NGS and 0.3% Triton X-100.

  • Washing: Wash sections three times for 10 minutes each in PBS.

  • ABC Reaction: Incubate sections in the ABC reagent prepared according to the manufacturer's instructions for 1 hour at room temperature.

  • Washing: Wash sections three times for 10 minutes each in PBS.

  • Visualization: Visualize the peroxidase activity by incubating the sections in a solution of 0.05% DAB and 0.01% H2O2 in PBS. Monitor the color development under a microscope.

  • Stopping the Reaction: Stop the reaction by transferring the sections into PBS.

  • Mounting: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with mounting medium.

Non-Radioactive In Situ Hybridization for this compound Receptor mRNA

This protocol describes the detection of GRP-R mRNA using a digoxigenin (DIG)-labeled cRNA probe.

Materials:

  • DEPC-treated water and solutions

  • 4% Paraformaldehyde in PBS

  • Proteinase K

  • Triethanolamine

  • Acetic Anhydride

  • Hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA)

  • DIG-labeled cRNA probe for GRP-R

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

Procedure:

  • Probe Synthesis: Synthesize a DIG-labeled antisense cRNA probe for GRP-R using a linearized plasmid containing the GRP-R cDNA and an in vitro transcription kit.

  • Tissue Preparation: Prepare 20 µm thick cryosections of fresh-frozen or paraformaldehyde-fixed rat brain and mount them on silane-coated slides.

  • Pretreatment:

    • Fix sections in 4% paraformaldehyde in PBS for 10 minutes.

    • Wash twice in PBS.

    • Treat with Proteinase K (1 µg/ml in 50 mM Tris-HCl, 5 mM EDTA, pH 8.0) for 10 minutes at 37°C.

    • Post-fix in 4% paraformaldehyde for 5 minutes.

    • Wash in PBS.

    • Acetylate in 0.1 M triethanolamine containing 0.25% acetic anhydride for 10 minutes.

    • Wash in PBS and dehydrate through a graded series of ethanol.

  • Hybridization:

    • Apply hybridization buffer containing the DIG-labeled probe (e.g., 100-500 ng/ml) to the sections.

    • Cover with a coverslip and incubate in a humidified chamber at 55-65°C overnight.

  • Post-Hybridization Washes:

    • Remove coverslips and wash sections in 2x SSC at room temperature.

    • Wash in 50% formamide/2x SSC at the hybridization temperature for 30 minutes.

    • Wash twice in 2x SSC at 37°C for 15 minutes each.

    • Treat with RNase A (20 µg/ml in 10 mM Tris-HCl, 1 mM EDTA, 0.5 M NaCl, pH 8.0) for 30 minutes at 37°C.

    • Wash in 2x SSC and then 0.1x SSC at 55°C for 15 minutes each.

  • Immunological Detection:

    • Block sections with a blocking solution (e.g., 2% normal sheep serum in PBS with 0.1% Triton X-100) for 1 hour.

    • Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.

    • Wash sections three times in PBS.

    • Equilibrate sections in detection buffer (100 mM Tris-HCl, 100 mM NaCl, 50 mM MgCl2, pH 9.5).

    • Incubate with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.

  • Stopping the Reaction and Mounting:

    • Stop the reaction by washing in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

    • Briefly rinse in water, dehydrate, clear, and coverslip.

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol provides a general guideline for stereotaxic surgery to implant a guide cannula for ICV injections. Specific coordinates should be determined from a rat brain atlas.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Screws

  • Injection syringe and tubing

  • This compound solution in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthesia and Stereotaxic Placement: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface.

    • Locate bregma and determine the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from skull surface).

    • Drill a hole at the target coordinates for the guide cannula and several smaller holes for anchor screws.

    • Insert the anchor screws.

    • Lower the guide cannula to the desired depth.

    • Secure the cannula and screws with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the scalp.

  • Post-operative Care: Provide post-operative analgesia and allow the animal to recover for at least one week.

  • ICV Injection:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula.

    • Insert the injection cannula, which extends slightly beyond the guide cannula, connected to a microsyringe.

    • Infuse the this compound solution slowly over a period of 1-2 minutes (e.g., 1-5 µl total volume).

    • Leave the injection cannula in place for an additional minute to allow for diffusion.

    • Replace the dummy cannula.

Mandatory Visualization

Bombesin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound / GRP / NMB Receptor This compound Receptor (BB1/BB2) This compound->Receptor Binding G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca2->Downstream Calcium Signaling PKC->Downstream Phosphorylation Cascade

Caption: this compound signaling pathway in a neuron.

Experimental_Workflow_ICV cluster_surgery Stereotaxic Surgery cluster_injection Intracerebroventricular (ICV) Injection cluster_assessment Behavioral/Physiological Assessment Anesthesia Anesthetize Rat Placement Place in Stereotaxic Frame Anesthesia->Placement Surgery Implant Guide Cannula Placement->Surgery Recovery Post-operative Recovery Surgery->Recovery Habituation Habituate Animal Recovery->Habituation Allow ≥ 1 week Injection Inject this compound or Vehicle Habituation->Injection Satiety Measure Food Intake Injection->Satiety Thermo Monitor Body Temperature Injection->Thermo Stress Collect Blood for Hormone Analysis Injection->Stress Memory Conduct Memory Task Injection->Memory

Caption: Workflow for ICV injection and behavioral analysis.

In_Situ_Hybridization_Workflow start Start tissue_prep Tissue Preparation (Fixation, Sectioning) start->tissue_prep pretreatment Pretreatment (Proteinase K, Acetylation) tissue_prep->pretreatment hybridization Hybridization (with DIG-labeled probe) pretreatment->hybridization post_hybridization Post-Hybridization Washes hybridization->post_hybridization immunodetection Immunological Detection (Anti-DIG-AP) post_hybridization->immunodetection visualization Colorimetric Visualization (NBT/BCIP) immunodetection->visualization analysis Microscopic Analysis visualization->analysis end End analysis->end

Caption: Non-radioactive in situ hybridization workflow.

Conclusion

The this compound neurohormonal system in the brain represents a complex and multifaceted network that plays a crucial role in regulating fundamental physiological processes. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the functions of this compound-like peptides and their receptors. A thorough understanding of the distinct roles of the BB1, BB2, and BRS-3 receptor subtypes, their signaling cascades, and their distribution within the CNS is paramount for the development of novel therapeutic strategies targeting conditions such as obesity, metabolic disorders, stress-related psychiatric illnesses, and cognitive dysfunction. The continued exploration of this intricate system holds significant promise for advancing our knowledge of neuroendocrine regulation and for the discovery of innovative treatments for a range of human diseases.

References

The Role of Bombesin in Satiety and Food Intake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin (BBS), a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), have been identified as significant regulators of food intake and satiety.[1] These peptides exert their effects through a family of G protein-coupled receptors (GPCRs), influencing both peripheral and central pathways that control meal size and duration.[2] This technical guide provides a comprehensive overview of the mechanisms of action of this compound, detailing its signaling pathways, summarizing quantitative data from key studies, and outlining common experimental protocols used to investigate its effects. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development for obesity and eating disorders.

Core Concepts: this compound and Satiety

This compound and its related peptides are recognized as short-term satiety signals, primarily influencing the termination of a meal and the interval between meals.[1] Both systemic and central administration of this compound have been shown to suppress food intake in a dose-dependent manner.[3] The satiety effect of peripherally administered this compound is thought to be communicated to the brain via neuronal systems, as its action is not blocked by complete subdiaphragmatic vagotomy. Centrally, this compound acts on specific brain regions, including the hypothalamus, to modulate feeding behavior.

The this compound family of peptides includes:

  • This compound (BBS): The prototypical peptide, most potent at suppressing food intake through activation of both BB1 and BB2 receptors.

  • Gastrin-Releasing Peptide (GRP): Considered the mammalian equivalent of this compound, it plays a significant role in satiety.

  • Neuromedin B (NMB): Another mammalian homolog that contributes to the regulation of food intake.

These peptides bind to three main receptor subtypes:

  • BB1 Receptor (NMB-R): The neuromedin B receptor.

  • BB2 Receptor (GRP-R): The gastrin-releasing peptide receptor.

  • This compound Receptor Subtype-3 (BRS-3): An orphan receptor that plays a role in energy balance and glucose homeostasis.

This compound Signaling Pathways

Activation of this compound receptors initiates a cascade of intracellular events, primarily through Gq protein coupling. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with this compound, including the regulation of hormone secretion and neuronal activity involved in satiety.

cluster_membrane Cell Membrane cluster_cytosol Cytosol BBS This compound/GRP/NMB BBR This compound Receptor (BB1/BB2/BRS-3) BBS->BBR Binding Gq Gq Protein BBR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (Satiety Signal) Ca->Response PKC->Response

Figure 1. this compound signaling pathway leading to satiety.

Quantitative Data on this compound's Effect on Food Intake

The following tables summarize the quantitative effects of this compound and its analogs on food intake from various preclinical and clinical studies.

Table 1: Preclinical Studies in Rodents
PeptideSpeciesRoute of AdministrationDoseEffect on Food IntakeReference
This compoundRatIntraperitoneal (IP)1-2 µg/kgThreshold dose for suppression of liquid and solid food intake.
This compoundRatLateral Cerebroventricular100 ng/ratThreshold dose for suppression of food intake.
This compoundRatSubcutaneous (SC)Not specifiedDose-dependent suppression of meal size in normal and obese rats.
This compoundRatLateral Hypothalamic Injection5 ng, 50 ng, 100 ngSignificant reduction in the size of the first meal.
This compoundRatIntraperitoneal (IP)4 µg/kgSignificant decrease in total milk consumption.
GRPRatIntraperitoneal (IP)2, 4, 8, 16 µg/kgSignificant decrease in 30-minute food intake.
CCK + BBSRatIntraperitoneal (IP)0.15 µg/kg CCK, 0.75 µg/kg BBSCombined to inhibit meal size by 19-40%.
Table 2: Clinical Studies in Humans
PeptideSubject GroupRoute of AdministrationDoseEffect on Food IntakeReference
This compoundLean SubjectsInfusionNot specifiedAmount of food eaten was 267 +/- 60 g vs. 384 +/- 40 g with saline.
This compoundLean SubjectsInfusionNot specifiedFood intake decreased to 482 +/- 74 g from 602 +/- 68 g with saline.
This compoundLean WomenInfusionNot specifiedFood intake decreased to 294 +/- 55 g from 467 +/- 69 g with saline.
This compoundObese WomenInfusionNot specifiedNo significant suppression of food intake (431 +/- 60 g vs. 499 +/- 99 g with saline).
GRPHealthy MenInfusion10, 40, 160 pmol/kg/hrSignificant reduction in calorie intake.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common experimental protocols used to study the effects of this compound on satiety.

Protocol 1: Intraperitoneal (IP) Administration in Rodents
  • Animal Model: Male Sprague-Dawley or Wistar rats, individually housed with ad libitum access to food and water, maintained on a 12:12 hour light-dark cycle.

  • Habituation: Animals are habituated to handling and injection procedures for several days prior to the experiment to minimize stress-induced effects on feeding.

  • Food Deprivation: Typically, a mild food deprivation of 3-5 hours is implemented before the test to ensure consistent food intake.

  • Peptide Administration: this compound or its analogs are dissolved in sterile saline. A predetermined dose (e.g., 1-16 µg/kg) is administered via intraperitoneal injection. Control animals receive an equivalent volume of saline.

  • Food Intake Measurement: Immediately following injection, pre-weighed food is presented to the animals. Food intake is measured at specific time points (e.g., 30, 60, 120 minutes) by weighing the remaining food. Spillage is carefully collected and accounted for.

  • Behavioral Observation: Animal behavior is often monitored to ensure the reduction in food intake is due to satiety and not malaise or other competing behaviors.

start Start habituation Animal Habituation (Handling & Injection) start->habituation deprivation Food Deprivation (3-5 hours) habituation->deprivation injection IP Injection (this compound or Saline) deprivation->injection food Present Pre-weighed Food injection->food measure Measure Food Intake (30, 60, 120 min) food->measure observe Behavioral Observation measure->observe end End observe->end

Figure 2. Experimental workflow for IP this compound administration.

Protocol 2: Intracerebroventricular (ICV) Administration in Rodents
  • Surgical Preparation: Rats are anesthetized and stereotaxically implanted with a guide cannula aimed at a lateral cerebral ventricle. Animals are allowed to recover for at least one week post-surgery.

  • Habituation and Deprivation: Similar to the IP protocol, animals are habituated to the experimental procedures and subjected to a mild food deprivation period.

  • Peptide Administration: A microinjection of this compound (e.g., 100 ng in 1 µl of artificial cerebrospinal fluid) is delivered into the lateral ventricle via an injector that extends beyond the guide cannula. Control animals receive the vehicle.

  • Food and Water Intake Measurement: Pre-weighed food and water are provided immediately after the microinjection. Intake is measured at regular intervals. It is important to measure water intake as central this compound administration can also affect drinking behavior.

  • Behavioral Analysis: Detailed behavioral analysis is often performed to assess for any non-specific effects, such as increased grooming, which can be induced by central this compound administration.

Interaction with Other Satiety Signals

This compound's effects on satiety are not isolated; it interacts with other gut-brain signaling molecules. A notable interaction is with cholecystokinin (CCK), another well-characterized satiety peptide. Studies have shown that when this compound and CCK are administered together at subthreshold doses, their suppressive effects on food intake are additive, suggesting they may act through different mechanisms to promote satiety. However, the satiety effect of this compound itself does not appear to be dependent on the release of CCK.

cluster_peptides Satiety Peptides cluster_mechanisms Mechanisms of Action BBS This compound BBS_Mech This compound-specific pathways BBS->BBS_Mech CCK Cholecystokinin (CCK) CCK_Mech CCK-specific pathways CCK->CCK_Mech Satiety Satiety (Reduced Food Intake) BBS_Mech->Satiety Additive Effect CCK_Mech->Satiety Additive Effect

Figure 3. Additive effects of this compound and CCK on satiety.

Conclusion and Future Directions

This compound and its related peptides are potent modulators of satiety and food intake, acting through well-defined signaling pathways in both the periphery and the central nervous system. The quantitative data consistently demonstrate their ability to reduce meal size, although sensitivity to these effects may be altered in obese individuals. The experimental protocols outlined provide a foundation for further investigation into the precise mechanisms of action and therapeutic potential of this compound-like peptides.

Future research should focus on elucidating the distinct roles of the different this compound receptor subtypes in mediating satiety, as this could lead to the development of more targeted and effective anti-obesity therapeutics. Furthermore, a deeper understanding of the interplay between this compound and other hormonal and neural signals that regulate energy homeostasis will be crucial for developing combination therapies for the management of obesity and related metabolic disorders. The development of potent and selective agonists and antagonists for the this compound receptor subtypes will be instrumental in these future endeavors.

References

bombesin-like peptides in mammals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Bombesin-like Peptides in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound-like peptides are a family of regulatory peptides that play crucial roles in various physiological processes in mammals. Initially discovered in the skin of frogs, their mammalian counterparts have been identified and are primarily categorized into two main groups: those with a C-terminal sequence analogous to neuromedin B (NMB) and those with a C-terminal sequence similar to gastrin-releasing peptide (GRP). These peptides exert their effects by binding to a specific family of G protein-coupled receptors (GPCRs), making them significant targets for drug discovery in areas such as oncology, metabolism, and neuroscience. This guide provides a comprehensive overview of the core aspects of mammalian this compound-like peptides, their receptors, signaling pathways, and the methodologies used to study them.

Mammalian this compound-like Peptides and Their Receptors

In mammals, the two principal this compound-like peptides are Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB). They are structurally related to the amphibian peptide this compound and are characterized by a conserved C-terminal amino acid sequence. A third receptor, this compound Receptor Subtype 3 (BRS-3), is an orphan receptor with a yet-to-be-identified endogenous ligand, although it can be activated by GRP and NMB at high concentrations.

  • Gastrin-Releasing Peptide (GRP): A 27-amino acid peptide that is the mammalian equivalent of this compound. It is widely distributed in the central and peripheral nervous systems, as well as the gastrointestinal tract. GRP is involved in regulating gastric acid secretion, gut motility, and various behaviors.

  • Neuromedin B (NMB): A 10-amino acid peptide that is also found in the central nervous system and the gastrointestinal tract. NMB plays a role in thermoregulation, appetite control, and the stress response.

  • Receptors:

    • GRP Receptor (GRPR or BB2R): Shows a high affinity for GRP.

    • NMB Receptor (NMBR or BB1R): Exhibits a high affinity for NMB.

    • This compound Receptor Subtype 3 (BRS-3 or BB3R): An orphan receptor with a role in metabolism and energy homeostasis.

Quantitative Data: Receptor Binding Affinities

The binding affinities of this compound-like peptides and their analogs to their respective receptors are critical for understanding their biological function and for the development of targeted therapeutics. The following table summarizes the binding affinities (Ki in nM) of human GRP and NMB for their receptors.

LigandReceptorKi (nM)
GRPGRPR1-5
NMBR50-200
BRS-3>1000
NMBGRPR100-500
NMBR1-10
BRS-3>1000

Data are compiled from various sources and represent approximate values.

Signaling Pathways

Upon ligand binding, the this compound-like peptide receptors, which are Gq-coupled, activate phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Bombesin_Signaling cluster_membrane Plasma Membrane Receptor GRPR / NMBR G_protein Gq Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand GRP / NMB Ligand->Receptor Binding Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-coupled signaling pathway of this compound-like peptide receptors.

Experimental Protocols

Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a this compound-like peptide receptor.

Materials:

  • Cell membranes expressing the receptor of interest (GRPR or NMBR).

  • Radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]-bombesin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Test compounds at various concentrations.

  • Non-specific binding control (high concentration of unlabeled ligand, e.g., 1 µM GRP or NMB).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare dilutions of the test compound.

  • In a microtiter plate, add binding buffer, cell membranes, radiolabeled ligand, and either the test compound or control.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).

Receptor_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Buffers, Compounds) B Incubate (Membranes + Radioligand + Compound) A->B C Rapid Filtration (Separate Bound from Unbound) B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC₅₀ and Ki) E->F

Caption: Experimental workflow for a competitive receptor binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells stably expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a black-walled, clear-bottom microtiter plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them in the dye solution for a specified time (e.g., 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the test compound and immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analyze the data to determine the EC₅₀ of the test compound.

Physiological Roles and Therapeutic Potential

This compound-like peptides are implicated in a wide array of physiological functions. This has led to significant interest in developing agonists and antagonists for therapeutic purposes.

  • Oncology: GRP and its receptor are overexpressed in several types of cancer, including prostate, breast, and small-cell lung cancer. This has led to the development of radiolabeled GRP analogs for tumor imaging and targeted radiotherapy.

  • Metabolism: BRS-3 has been identified as a potential target for the treatment of obesity and diabetes due to its role in regulating energy expenditure and glucose metabolism.

  • Neuroscience: These peptides are involved in the regulation of appetite, anxiety, and social behavior, suggesting that modulating their signaling could be beneficial in treating eating disorders and psychiatric conditions.

Logical_Relationships cluster_peptides Peptides cluster_receptors Receptors cluster_functions Physiological Functions GRP GRP GRPR GRPR GRP->GRPR High Affinity NMBR NMBR GRP->NMBR BRS3 BRS-3 GRP->BRS3 Low Affinity NMB NMB NMB->GRPR NMB->NMBR High Affinity NMB->BRS3 Low Affinity Oncology Oncology (Tumor Growth) GRPR->Oncology Neuroscience Neuroscience (Anxiety, Behavior) GRPR->Neuroscience NMBR->Neuroscience Metabolism Metabolism (Appetite, Energy) BRS3->Metabolism

Caption: Logical relationships between this compound-like peptides, their receptors, and key physiological functions.

Conclusion

The mammalian this compound-like peptide system, comprising GRP, NMB, and their receptors, represents a complex and functionally diverse signaling network. The development of potent and selective ligands for these receptors continues to be an active area of research. The detailed understanding of their signaling pathways and the application of robust experimental methodologies are essential for unlocking their full therapeutic potential in various disease areas. This guide provides a foundational understanding for researchers and drug development professionals aiming to explore this promising family of peptides and their receptors.

Expression of Bombesin Receptors in Human Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expression of bombesin receptors in human tumors. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of key signaling pathways and workflows. The information presented herein is crucial for understanding the role of this compound receptors in oncology and for the development of targeted diagnostics and therapeutics.

Introduction to this compound Receptors

The this compound family of peptides and their receptors play a significant role in a variety of physiological processes and have been increasingly implicated in the pathophysiology of cancer.[1] In mammals, there are three well-characterized this compound receptors: the gastrin-releasing peptide receptor (GRPR or BB2), the neuromedin B receptor (NMBR or BB1), and the this compound receptor subtype 3 (BRS-3 or BB3).[2] These G protein-coupled receptors are overexpressed in a wide range of human tumors, making them attractive targets for cancer diagnosis and therapy.[3][4]

Quantitative Expression of this compound Receptors in Human Tumors

The expression levels of this compound receptor subtypes vary considerably among different tumor types. The following tables summarize quantitative data on the expression of GRPR, NMBR, and BRS-3 in various human cancers, as determined by in vitro receptor autoradiography and immunohistochemistry.

Table 1: Expression of Gastrin-Releasing Peptide Receptor (GRPR) in Human Tumors [5]

Tumor TypeNumber of Positive Cases / Total CasesPercentage of Positive Cases (%)Receptor Density/Expression Level
Prostate Cancer12 / 12100%High
Breast Cancer41 / 5771.9%High in ER-positive tumors
Gastrinoma5 / 5100%High
Small Cell Lung Carcinoma (SCLC)3 / 933.3%Low
Renal Cell Carcinoma6 / 1637.5%Low
Non-Small Cell Lung Carcinoma (NSCLC)-62-78%Moderate
Colon Cancer--Overexpressed
Gliomas/Meningiomas--Overexpressed
Pancreatic Cancer--Overexpressed
Head and Neck Squamous Cell Tumors--Overexpressed
Neuroblastomas--Overexpressed

Table 2: Expression of Neuromedin B Receptor (NMBR) in Human Tumors

Tumor TypeNumber of Positive Cases / Total CasesPercentage of Positive Cases (%)Receptor Density/Expression Level
Intestinal Carcinoids11 / 2445.8%High
Bronchial Carcinoids1 / 263.8%-
Thymic Carcinoids1 / 1100%-
Small Cell Lung Carcinoma (SCLC)-55%-
Non-Small Cell Lung Carcinoma (NSCLC)-68%-
Pancreatic Cancer-Overexpressed-
Colon Cancer-Overexpressed-

Table 3: Expression of this compound Receptor Subtype 3 (BRS-3) in Human Tumors

Tumor TypeNumber of Positive Cases / Total CasesPercentage of Positive Cases (%)Receptor Density/Expression Level
Bronchial Carcinoids9 / 2634.6%High
Large Cell Neuroendocrine Lung Carcinoma1 / 1100%-
Small Cell Lung Carcinoma (SCLC)4 / 944.4%-
Renal Cell Carcinoma4 / 1625%Low
Ewing Sarcomas2 / 1020%Low
Neuroendocrine Tumors-Expressed-
Pancreatic Cancer-Expressed-
Pituitary Tumors-Expressed-
Ovarian Cancer-Expressed-
Prostate Cancer-Expressed-

This compound Receptor Signaling Pathways

This compound receptors primarily signal through Gq/11 and G12/13 G proteins, leading to the activation of various downstream signaling cascades that are involved in cell proliferation, migration, and survival.

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by this compound receptor agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound BR This compound Receptor This compound->BR Gq11 Gq/11 BR->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation Ca2->PKC Activation Cellular_Response Cellular Response (Proliferation, Migration) PKC->Cellular_Response

Gq/11 Signaling Pathway
EGFR Transactivation Pathway

This compound receptors can also transactivate the epidermal growth factor receptor (EGFR), a key driver of tumor growth. This process involves the activation of Src kinases and matrix metalloproteinases (MMPs), leading to the shedding of EGFR ligands and subsequent EGFR phosphorylation and downstream signaling.

EGFR_Transactivation cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound BR This compound Receptor This compound->BR Src Src BR->Src Activation EGFR EGFR Downstream Downstream Signaling (MAPK, PI3K/Akt) EGFR->Downstream Phosphorylation & Activation pro_EGF pro-EGF ligand EGF_ligand EGF ligand pro_EGF->EGF_ligand MMP MMP Src->MMP Activation MMP->pro_EGF Cleavage EGF_ligand->EGFR Binding

EGFR Transactivation Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the expression of this compound receptors in human tumors.

Immunohistochemistry (IHC) for GRPR on Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for the immunohistochemical detection of GRPR in FFPE tumor sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-GRPR polyclonal antibody (e.g., Thermo Fisher Scientific, Cat# OPA1-15619) diluted 1:500 in blocking solution

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 2 minutes), 70% ethanol (1 x 2 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking solution for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the diluted primary anti-GRPR antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with ABC reagent for 30 minutes at room temperature.

  • Visualization:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with DAB solution until the desired brown color develops.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

In Vitro Receptor Autoradiography

This method allows for the localization and quantification of this compound receptors in tissue sections using a radiolabeled ligand.

Materials:

  • Cryostat sections (10-20 µm) of frozen tumor tissue

  • Radioligand: e.g., ¹²⁵I-[D-Tyr⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]this compound(6-14) (universal ligand)

  • Unlabeled this compound receptor subtype-selective ligands (for displacement studies)

  • Incubation buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Washing buffer

  • Autoradiography film or phosphor imaging screens

Procedure:

  • Tissue Sectioning: Cut frozen tissue blocks into thin sections using a cryostat and mount on slides.

  • Pre-incubation: Pre-incubate the sections in incubation buffer to remove endogenous ligands.

  • Incubation: Incubate the sections with the radioligand in the incubation buffer at room temperature. For displacement studies, co-incubate adjacent sections with an excess of unlabeled subtype-selective ligands.

  • Washing: Wash the sections in cold washing buffer to remove unbound radioligand.

  • Drying: Quickly dry the sections under a stream of cold air.

  • Exposure: Expose the slides to autoradiography film or a phosphor imaging screen.

  • Analysis: Quantify the density of the autoradiographic signal using a computerized image analysis system.

Radioligand Binding Assay on Tumor Membranes

This assay is used to determine the affinity and density of this compound receptors in a homogenate of tumor tissue.

Materials:

  • Homogenized tumor tissue membranes

  • Radioligand (e.g., ¹²⁵I-[Tyr⁴]this compound for GRPR)

  • Unlabeled this compound or subtype-selective ligands

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Homogenize the tumor tissue and prepare a membrane fraction by centrifugation.

  • Incubation: Incubate the tumor membranes with a fixed concentration of radioligand in the binding buffer. For competition assays, include increasing concentrations of unlabeled ligand.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the receptor density (Bmax) and binding affinity (Kd or Ki).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound receptor expression in clinical tumor samples, from sample acquisition to data interpretation.

Workflow cluster_sample Sample Acquisition & Preparation cluster_analysis Receptor Expression Analysis cluster_data Data Acquisition & Interpretation Sample Tumor Biopsy / Surgical Specimen Processing Fixation (FFPE) or Freezing (Cryosections) Sample->Processing Sectioning Microtomy / Cryostat Sectioning Processing->Sectioning Binding Radioligand Binding Assay Processing->Binding Homogenization IHC Immunohistochemistry (IHC) Sectioning->IHC ISH In Situ Hybridization (ISH) Sectioning->ISH Autorad In Vitro Autoradiography Sectioning->Autorad Imaging Microscopy / Film Autoradiography IHC->Imaging ISH->Imaging Autorad->Imaging Quant Image Analysis / Scintillation Counting Binding->Quant Imaging->Quant Interpretation Correlation with Clinicopathological Data Quant->Interpretation

Workflow for this compound Receptor Expression Analysis

Conclusion

The overexpression of this compound receptors in a multitude of human cancers underscores their potential as valuable biomarkers and therapeutic targets. This guide provides a foundational resource for researchers and clinicians working in this exciting field. The detailed quantitative data, experimental protocols, and pathway visualizations are intended to facilitate further investigation into the role of this compound receptors in cancer and to accelerate the development of novel diagnostic and therapeutic strategies. As our understanding of the intricate signaling networks regulated by these receptors continues to grow, so too will the opportunities for innovative, targeted approaches to cancer treatment.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Bombesin Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the solid-phase synthesis of bombesin and its analogs, a class of peptides with significant interest in cancer diagnostics and therapy due to their high affinity for gastrin-releasing peptide receptors (GRPR) overexpressed in various tumors. The protocols outlined below utilize Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a widely adopted method for its mild reaction conditions and high efficiency.

Introduction to this compound and Solid-Phase Peptide Synthesis

This compound (BBN) is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina. Mammalian homologs, such as gastrin-releasing peptide (GRP), play crucial roles in various physiological processes and are implicated in the proliferation of several types of cancer cells. The development of this compound analogs for targeted drug delivery and imaging agents is an active area of research.

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide production.[1] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing.

This compound Signaling Pathway

This compound and its analogs exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1).[2][3] The principal signaling cascade initiated upon receptor activation involves the Gq/11 and G12/13 families of heterotrimeric G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Beyond this primary pathway, this compound receptor activation can also stimulate other signaling cascades, including the PI3K-Akt pathway and transactivation of the epidermal growth factor receptor (EGFR), both of which are crucial in cell proliferation.

Bombesin_Signaling_Pathway BBN This compound / GRP GRPR GRPR (BB2) BBN->GRPR binds Gq11_G1213 Gq/11, G12/13 GRPR->Gq11_G1213 activates PI3K_Akt PI3K-Akt Pathway GRPR->PI3K_Akt EGFR EGFR Transactivation GRPR->EGFR PLC Phospholipase C (PLC) Gq11_G1213->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Proliferation Cell Proliferation Ca2->Proliferation PKC->Proliferation PI3K_Akt->Proliferation EGFR->Proliferation

This compound receptor signaling cascade.

Materials and Reagents for Fmoc-SPPS of this compound

Resins

The choice of resin is critical as it determines the C-terminal functionality of the synthesized peptide. For this compound, which has a C-terminal amide, a Rink Amide resin is commonly used.

Resin TypeC-Terminal FunctionalityCommon Application for this compound SynthesisCleavage Condition
Rink Amide Resin AmideStandard for this compound and its analogs.High TFA concentration
HMBA Resin Acid (precursor)Used for synthesizing analogs with various C-terminal modifications via nucleophilic cleavage.Nucleophilic cleavage
Wang Resin AcidNot typically used for native this compound, but for analogs with a C-terminal carboxylic acid.High TFA concentration
2-Chlorotrityl Resin Acid (mild cleavage)Synthesis of protected peptide fragments or peptides with C-terminal acid under mild conditions.Dilute TFA
Coupling Reagents

Coupling reagents are used to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond. Uronium/aminium salt-based reagents are highly efficient.

Coupling ReagentFull NameKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh coupling efficiency, fast reaction times, low racemization. Recommended for difficult couplings.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateGood efficiency, cost-effective.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh efficiency, comparable to HATU but often more cost-effective.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetateLow cost, minimal racemization with OxymaPure.
Cleavage Cocktails

A cleavage cocktail is a mixture of reagents used to cleave the synthesized peptide from the resin and remove the side-chain protecting groups. The composition is chosen based on the amino acid sequence of the peptide.

Reagent NameComposition (v/v)Application Notes
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.
TFA/TIS/H₂O TFA / Triisopropylsilane / Water (95:2.5:2.5)A common and effective cocktail for many peptides, especially when Arg(Pbf) and Trp(Boc) are used.
TFA/EDT TFA / 1,2-Ethanedithiol (97.5:2.5)Specifically useful to minimize methionine oxidation.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual Fmoc-based solid-phase synthesis of a this compound analog.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF, 1h) Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 3. Washing (DMF, DCM) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection1 Next Cycle FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection Last Cycle FinalWash 7. Final Washing & Drying FinalDeprotection->FinalWash Cleavage 8. Cleavage & Deprotection (TFA/TIS/H2O) FinalWash->Cleavage Precipitation 9. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification End End: Purified this compound Peptide Purification->End

General workflow for Fmoc-SPPS.
Protocol 1: Resin Preparation and Swelling

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) into a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to the resin loading), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • After the reaction is complete, drain the coupling solution and wash the resin with DMF (5-7 times).

Protocol 4: Chain Elongation

Repeat protocols 2 and 3 for each amino acid in the this compound sequence.

Protocol 5: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v).

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Protocol 6: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

  • Lyophilize the crude peptide to obtain a fluffy white powder.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analyze the fractions for purity and pool the fractions containing the desired peptide.

  • Lyophilize the pure fractions to obtain the final this compound peptide.

Quantitative Data Summary

The overall yield and purity of synthesized this compound peptides can vary depending on the specific sequence, resin, coupling reagents, and purification methods used.

This compound AnalogResin TypeOverall Recovery/YieldPurity (%)Reference
Various C-terminal analogsHMBA13-32%91-97%
Knottin-modified BBNTentaGel>80% (crude)95.1% (after purification)
N₄-conjugated derivativesRink Amide ChemMatrix7-11%>94%
FAM-labeled BBNNot specifiedNot specified>99%

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency Steric hindrance of amino acids; resin aggregation.Use a more efficient coupling reagent like HATU; increase coupling time; use microwave-assisted synthesis.
Low Cleavage Yield Incomplete cleavage from the resin.Extend cleavage time; use a stronger cleavage cocktail; ensure the resin is completely dry before adding the cocktail.
Side Reactions (e.g., oxidation of Met) Reactive cationic species generated during cleavage.Use a cleavage cocktail with appropriate scavengers (e.g., EDT for Met-containing peptides).
Poor Purity after Synthesis Incomplete deprotection or coupling at each step.Perform a Kaiser test after each coupling to ensure completion; consider capping unreacted amines with acetic anhydride.

Disclaimer: These protocols are intended as a general guide. Optimization of reaction times, reagent equivalents, and purification methods may be necessary for specific this compound analogs and synthesis scales. Always handle reagents, especially TFA and piperidine, in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Techniques for Radiolabeling Bombesin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of bombesin (BBN) analogs, which are crucial for the development of radiopharmaceuticals for targeting gastrin-releasing peptide receptors (GRPR) expressed in various cancers.

This compound, a 14-amino acid peptide, and its mammalian homolog, gastrin-releasing peptide (GRP), have been identified as potent mitogens that bind with high affinity to GRPR, which is overexpressed in a variety of human cancers.[1] This overexpression makes GRPR an attractive target for both diagnostic imaging and targeted radionuclide therapy. The development of radiolabeled this compound analogs has shown promise in preclinical and clinical settings for the management of cancers such as prostate and breast cancer.[2][3]

This document outlines the common techniques for radiolabeling BBN analogs with various radionuclides, including Lutetium-177, Gallium-68, and Copper-64. It also provides detailed protocols for the radiolabeling process, quality control, and in vitro evaluation of the resulting radiolabeled peptides.

Key Radionuclides and Chelators

The choice of radionuclide depends on the intended application: diagnostic imaging (PET or SPECT) or therapy. Common radionuclides used for labeling this compound analogs include:

  • Lutetium-177 (¹⁷⁷Lu): A beta-emitter with a half-life of 6.65 days, making it suitable for targeted radionuclide therapy.[4]

  • Gallium-68 (⁶⁸Ga): A positron-emitter with a half-life of 68 minutes, ideal for Positron Emission Tomography (PET) imaging.[5]

  • Copper-64 (⁶⁴Cu): A positron-emitter with a longer half-life of 12.7 hours, allowing for later time point PET imaging.

To stably incorporate these metallic radionuclides into a peptide, a bifunctional chelator is required. The chelator is covalently attached to the this compound analog and forms a stable complex with the radiometal. The most commonly used chelators for this purpose are macrocyclic chelators such as:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Forms stable complexes with a wide range of radiometals, including ¹⁷⁷Lu, ⁶⁸Ga, and ⁶⁴Cu.

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Often preferred for ⁶⁸Ga labeling due to rapid and efficient complexation at lower temperatures.

  • Sarcophagine (Sar) derivatives: Cages that can encapsulate copper isotopes with high stability.

Quantitative Data Summary

The following tables summarize key quantitative data for various radiolabeled this compound analogs from the literature, providing a comparative overview of their characteristics.

Table 1: Radiolabeling Efficiency and Purity

This compound AnalogRadionuclideChelatorRadiochemical Yield (%)Radiochemical Purity (%)Reference
DOTA-[Pro¹,Tyr⁴]-bombesin¹⁷⁷LuDOTA>99>99
LW02060⁶⁸GaDOTA36-75 (decay-corrected)>95
LW02080⁶⁸GaDOTA36-75 (decay-corrected)>95
LW02060¹⁷⁷LuDOTA36-75 (decay-corrected)>95
LW02080¹⁷⁷LuDOTA36-75 (decay-corrected)>95
NOTA-RGD-BBN⁶⁴CuNOTA>90 (decay-corrected)>98
NOTA-RGD-BBN⁶⁸GaNOTA>90 (decay-corrected)>98
SAR-BBN⁶⁷CuSar>95>95
DOTA-[Pro¹,Tyr⁴]BN[1-14] (MP2346)⁶⁴CuDOTA>99>99

Table 2: In Vitro Stability and Receptor Binding Affinity

This compound AnalogRadionuclideStability in Human Serum (Time)Intact (%)Receptor Binding Affinity (IC₅₀ or Kᵢ, nM)Cell LineReference
¹⁷⁷Lu-DOTA-X-BBN(6-14)¹⁷⁷Lu4 hours~47Not Reported-
¹⁷⁷Lu-DOTA-[Pro¹,Tyr⁴]-bombesin¹⁷⁷Lu7 days>98Not ReportedPC-3
Ga-LW02060-Not Reported-5.57 ± 2.47 (Kᵢ)PC-3
Ga-LW02080-Not Reported-21.7 ± 6.69 (Kᵢ)PC-3
Lu-LW02060-Not Reported-8.00 ± 2.61 (Kᵢ)PC-3
Lu-LW02080-Not Reported-32.1 ± 8.14 (Kᵢ)PC-3
⁶⁷Cu-SAR-BBN⁶⁷Cu96 hours>95Not ReportedPC-3
¹¹¹In-DOTA(GSG)-KCCYSL¹¹¹InStable-42.5 ± 2.76 (IC₅₀)MDA-MB-435

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-conjugated this compound Analogs with Lutetium-177

This protocol is a general guideline for the radiolabeling of DOTA-conjugated this compound analogs with ¹⁷⁷Lu.

Materials:

  • DOTA-conjugated this compound analog (e.g., DOTA-[Pro¹,Tyr⁴]-bombesin)

  • ¹⁷⁷LuCl₃ in 0.05 M HCl

  • Sodium acetate buffer (0.5 M, pH 5.5-6.0)

  • Sterile water for injection

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath at 100°C

  • C18 Sep-Pak cartridge for purification (optional)

  • Ethanol

  • Saline

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile reaction vial, add 20 µg of the DOTA-bombesin analog.

  • Add a sufficient volume of 0.5 M sodium acetate buffer to adjust the pH to 5.5-6.0.

  • Add approximately 5 mCi of ¹⁷⁷LuCl₃ to the vial.

  • Gently mix the contents and incubate the reaction mixture at 100°C for 30 minutes.

  • Allow the vial to cool to room temperature.

Purification (if necessary):

  • Pre-wash a C18 Sep-Pak cartridge with 10 mL of ethanol, followed by 10 mL of distilled water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with 10 mL of distilled water to remove unreacted ¹⁷⁷Lu.

  • Elute the radiolabeled peptide with 5 mL of methanol.

  • Evaporate the solvent and reconstitute the residue in sterile saline.

Quality Control:

  • Determine the radiochemical purity using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.

Protocol 2: Radiolabeling of DOTA-conjugated this compound Analogs with Gallium-68

This protocol provides a general method for labeling DOTA-conjugated this compound analogs with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • DOTA-conjugated this compound analog

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • HEPES buffer (2 M, pH 5.0)

  • Sterile reaction vials

  • Microwave synthesizer or heating block at 100°C

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • PBS containing 1% ascorbic acid

  • Radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • In a sterile reaction vial, add 10 µL of a 1 mM solution of the DOTA-bombesin analog.

  • Add 0.7 mL of 2 M HEPES buffer (pH 5.0).

  • Add the purified ⁶⁸Ga eluate (158–523 MBq in 0.5 mL water) to the vial.

  • Heat the reaction mixture in a microwave synthesizer for 1 minute at 100°C.

Purification:

  • Purify the reaction mixture using a semi-preparative HPLC system.

  • Collect the fraction containing the radiolabeled product.

  • Dilute the collected fraction with 50 mL of water and pass it through a C18 Sep-Pak cartridge (pre-washed with ethanol and water).

  • Elute the ⁶⁸Ga-labeled peptide with 0.4 mL of ethanol containing 1% ascorbic acid.

  • Dilute with PBS containing 1% ascorbic acid for further use.

Quality Control:

  • Determine the radiochemical purity using an analytical radio-HPLC system. The radiochemical purity should be >95%.

Protocol 3: In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled this compound analog in human serum.

Materials:

  • Radiolabeled this compound analog

  • Fresh human serum

  • Incubator at 37°C

  • Radio-TLC or radio-HPLC system

Procedure:

  • Spike fresh human serum with the radiolabeled this compound analog (e.g., 37 MBq/mL).

  • Incubate the mixture at 37°C with moderate agitation.

  • At various time points (e.g., 1, 4, 24, 48, 72, and 96 hours), withdraw an aliquot of the serum mixture.

  • Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide.

Protocol 4: Receptor Binding Affinity Assay

This competitive binding assay determines the affinity of the this compound analog for the gastrin-releasing peptide receptor (GRPR).

Materials:

  • GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)

  • Radioligand (e.g., ¹²⁵I-[Tyr⁴]this compound)

  • Unlabeled this compound analog (competitor) at various concentrations

  • Binding buffer (e.g., RPMI 1640)

  • 24-well cell culture plates

  • Gamma counter

Procedure:

  • Seed PC-3 cells in 24-well plates (e.g., 2 x 10⁵ cells/well) and allow them to adhere for 48 hours.

  • On the day of the assay, remove the growth medium.

  • Add 400 µL of reaction medium containing a fixed concentration of the radioligand (¹²⁵I-[Tyr⁴]this compound) and varying concentrations of the unlabeled this compound analog to each well.

  • Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1 hour).

  • Wash the cells twice with ice-cold binding buffer to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in a gamma counter.

  • Calculate the IC₅₀ value (the concentration of the unlabeled analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Protocol 5: Cellular Uptake and Internalization Assay

This assay measures the extent of cellular uptake and internalization of the radiolabeled this compound analog.

Materials:

  • GRPR-expressing cells (e.g., PC-3 cells)

  • Radiolabeled this compound analog

  • Binding buffer

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to differentiate between membrane-bound and internalized radioactivity

  • Cell culture plates

  • Gamma counter

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Incubate the cells with a known concentration of the radiolabeled this compound analog in binding buffer at 37°C for various time points.

  • To determine total cell-associated radioactivity, wash the cells with ice-cold binding buffer and measure the radioactivity.

  • To determine the internalized fraction, first incubate the cells with an acid wash buffer to remove surface-bound radioactivity, then wash with binding buffer and measure the radioactivity of the cell lysate.

  • The surface-bound fraction can be calculated by subtracting the internalized radioactivity from the total cell-associated radioactivity.

  • For blocking experiments to confirm receptor-specific uptake, co-incubate the cells with an excess of unlabeled this compound analog.

Visualizations

This compound Receptor Signaling Pathway

This compound and its analogs exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the gastrin-releasing peptide receptor (GRPR/BB₂). This binding initiates a cascade of intracellular signaling events. The activation of the receptor leads to the coupling with G proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to various cellular responses, including cell proliferation, which is a key aspect of their role in cancer.

GRP_Signaling_Pathway BBN This compound Analog GRPR GRPR (BB2) BBN->GRPR Binds to G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Proliferation Cell Proliferation Ca_release->Cell_Proliferation PKC->Cell_Proliferation

Caption: this compound receptor signaling pathway.

Experimental Workflow: Radiolabeling and Quality Control

The general workflow for producing a radiolabeled this compound analog involves several key steps, from the initial radiolabeling reaction to the final quality control checks to ensure the product is suitable for in vitro or in vivo use.

Radiolabeling_Workflow start Start peptide_prep Prepare DOTA-Bombesin Analog Solution start->peptide_prep buffer_add Add Radiolabeling Buffer (e.g., Acetate, HEPES) peptide_prep->buffer_add radioisotope_add Add Radionuclide (¹⁷⁷Lu, ⁶⁸Ga, ⁶⁴Cu) buffer_add->radioisotope_add incubation Incubate (Heat/Microwave) radioisotope_add->incubation purification Purification (C18 SPE or HPLC) incubation->purification qc Quality Control (Radio-TLC/HPLC) purification->qc If required final_product Final Radiolabeled This compound Analog qc->final_product Purity >95%

References

Application of Bombesin Antagonists in Tumor Targeting: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The overexpression of bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPr), in a variety of human cancers, including prostate, breast, and lung cancer, has established them as a prime target for diagnostic imaging and radionuclide therapy.[1][2][3] While initial research focused on this compound agonists, a paradigm shift has occurred towards the use of antagonists.[4] this compound antagonists have demonstrated superior properties for tumor targeting, including higher tumor uptake, faster clearance from non-target tissues, and a lack of mitogenic effects, which can be a concern with agonists.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound antagonists for tumor targeting.

Rationale for Using this compound Antagonists

This compound antagonists are preferred over agonists for several key reasons:

  • Improved Pharmacokinetics: Radiolabeled antagonists exhibit higher tumor-to-kidney ratios and prolonged tumor retention compared to their agonist counterparts.

  • Enhanced Safety Profile: Agonists can induce physiological side effects such as abdominal cramps and nausea due to receptor activation in healthy tissues. Antagonists, by blocking the receptor, avoid these effects.

  • No Tumor Growth Stimulation: this compound agonists have been shown to have mitogenic properties, potentially stimulating tumor growth. Antagonists circumvent this risk.

Key this compound Antagonists and Their Applications

Several this compound antagonists have been developed and evaluated for tumor targeting. These are often conjugated with a chelator to allow for radiolabeling with isotopes for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, or for therapeutic applications.

Commonly Used this compound Antagonists:
  • Demobesin-1: One of the early-studied antagonists, demonstrating the superiority of antagonists over agonists.

  • RM26 ([D-Phe6, Sta13, Leu14]-bombesin(6–14)) : A potent and widely studied antagonist.

  • AR series (e.g., DOTA-AR): A potent this compound antagonist peptide (PEG4-d-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2) conjugated to chelators like DOTA.

These antagonists are typically radiolabeled with isotopes such as:

  • For SPECT Imaging: Technetium-99m (99mTc) and Indium-111 (111In).

  • For PET Imaging: Gallium-68 (68Ga) and Copper-64 (64Cu).

  • For Radionuclide Therapy: Lutetium-177 (177Lu) and Yttrium-90 (90Y).

Data Presentation: Preclinical Performance of this compound Antagonists

The following tables summarize key quantitative data from preclinical studies of various radiolabeled this compound antagonists.

Table 1: In Vitro Binding Affinity (IC50) of this compound Antagonists for GRPr

CompoundCell LineIC50 (nM)Reference
Demobesin 1PC3Low nanomolar range
111In-DOTA-ARPC-32.5 - 25
68Ga-NODAGA-ARPC-32.5 - 25
64Cu-CB-TE2A-ARPC-32.5 - 25
99mTc-N4-ARPC-32.5 - 25
RM2PC-33.2 ± 1.8

Table 2: In Vivo Tumor Uptake of Radiolabeled this compound Antagonists in PC-3 Xenografts (% Injected Activity per gram)

Radiotracer1 h p.i.4 h p.i.24 h p.i.Reference
[99mTc]Demobesin 1HighHighHigh
[99mTc]Demobesin 4 (Agonist)Lower than AntagonistLower than AntagonistLower than Antagonist
111In-DOTA-AR10.56 ± 0.70--
68Ga-NODAGA-AR7.11 ± 3.26--
64Cu-CB-TE2A-AR31.02 ± 3.35--
99mTc-N4-AR24.98 ± 5.22--
[111In]In-AU-RM26-M17.0 ± 0.7--
[68Ga]Ga-ProBOMB18.17 ± 2.57--

Table 3: Tumor-to-Organ Ratios of Radiolabeled this compound Antagonists at 4h Post-Injection

RadiotracerTumor-to-Kidney RatioReference
[99mTc]Demobesin 15.2
[99mTc]Demobesin 4 (Agonist)0.7

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound antagonists for tumor targeting.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of a this compound antagonist for the GRPr.

Materials:

  • GRPr-expressing cells (e.g., PC-3, HEK293-GRPr).

  • Radiolabeled this compound antagonist (e.g., 125I-Tyr4-bombesin or a radiolabeled version of the antagonist being tested).

  • Unlabeled this compound antagonist (for competition).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Cell harvesting equipment.

  • Gamma counter or scintillation counter.

Procedure:

  • Cell Culture: Culture GRPr-expressing cells to near confluence in appropriate multi-well plates (e.g., 24-well plates).

  • Cell Preparation: On the day of the assay, wash the cells gently with ice-cold PBS.

  • Incubation:

    • Prepare serial dilutions of the unlabeled this compound antagonist.

    • In each well, add a constant concentration of the radiolabeled ligand.

    • Add the different concentrations of the unlabeled antagonist. Include wells with only the radioligand (total binding) and wells with the radioligand plus a high concentration of unlabeled this compound to determine non-specific binding.

    • Incubate the plate at 37°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Stop the incubation by aspirating the medium and washing the cells rapidly with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., SDS-lysis buffer). Collect the lysate and measure the radioactivity using a gamma or scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Calcium Mobilization Assay

Objective: To determine if a this compound analog acts as an agonist or an antagonist by measuring changes in intracellular calcium levels.

Materials:

  • GRPr-expressing cells (e.g., PC-3).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound (as an agonist control).

  • The this compound antagonist to be tested.

  • A fluorometric imaging plate reader or a fluorescence microscope.

Procedure:

  • Cell Seeding: Seed GRPr-expressing cells in a 96-well clear bottom black plate and culture for 24 hours.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Agonist/Antagonist Addition:

    • To determine agonistic activity, add the test compound at various concentrations and monitor the fluorescence change over time. An increase in fluorescence indicates a rise in intracellular calcium, characteristic of an agonist.

    • To determine antagonistic activity, pre-incubate the cells with the test compound for a short period, and then add a known concentration of this compound (agonist). An antagonist will inhibit the this compound-induced increase in fluorescence.

  • Data Analysis: The results are often expressed as a percentage of the maximum calcium response induced by a calcium ionophore like ionomycin.

Protocol 3: In Vivo Biodistribution Study

Objective: To determine the uptake and clearance of a radiolabeled this compound antagonist in a tumor-bearing animal model.

Materials:

  • Tumor-bearing immunodeficient mice (e.g., SCID or nude mice with PC-3 xenografts).

  • Radiolabeled this compound antagonist.

  • Anesthesia.

  • Dissection tools.

  • Gamma counter.

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1.5–2 × 10^7 PC3 cells) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 70–150 mg).

  • Radiotracer Injection: Inject a known amount of the radiolabeled this compound antagonist intravenously into the tail vein of the mice.

  • Time Points: Euthanize groups of mice at different time points post-injection (e.g., 1, 4, 24 hours).

  • Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Also, count a standard of the injected dose.

  • Data Analysis: Calculate the percentage of the injected activity per gram of tissue (%IA/g) for each organ. This allows for the assessment of tumor uptake and clearance from other organs.

Protocol 4: SPECT/CT or PET/CT Imaging

Objective: To visualize the in vivo distribution of the radiolabeled this compound antagonist and the targeting of tumors.

Materials:

  • Tumor-bearing immunodeficient mice.

  • Radiolabeled this compound antagonist (with a SPECT or PET isotope).

  • SPECT/CT or PET/CT scanner.

  • Anesthesia.

Procedure:

  • Animal Preparation: Follow the same procedure for tumor inoculation as in the biodistribution study.

  • Radiotracer Injection: Inject the radiolabeled antagonist intravenously.

  • Imaging: At a predetermined time point (e.g., 1-4 hours post-injection), anesthetize the mouse and place it in the scanner. Acquire whole-body SPECT or PET images, followed by a CT scan for anatomical co-registration.

  • Image Analysis: Reconstruct and analyze the images to visualize the tumor uptake and the distribution of the radiotracer in the body. For specificity, a blocking study can be performed by co-injecting an excess of unlabeled antagonist.

Visualizations

This compound Receptor Signaling Pathway

GRP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRPr Gq Gq Protein GRPR->Gq Activates PI3K PI3K GRPR->PI3K Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Release PKC PKC DAG->PKC Activates Proliferation Cell Proliferation Ca->Proliferation PKC->Proliferation PI3K->Proliferation This compound This compound Antagonist This compound->GRPR

Caption: this compound antagonist blocks GRPr signaling, preventing downstream activation of PLC and PI3K pathways.

Experimental Workflow for Tumor Targeting

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Binding Assay (IC50) Biodistribution Biodistribution Study (%IA/g) Binding->Biodistribution Internalization Internalization Assay Calcium Calcium Mobilization (Antagonist Confirmation) Imaging SPECT/PET Imaging Biodistribution->Imaging Therapy Radionuclide Therapy Imaging->Therapy Clinical Clinical Translation Therapy->Clinical Peptide Synthesize & Radiolabel This compound Antagonist Peptide->Binding Peptide->Internalization Peptide->Calcium Animal_Model Develop Tumor Xenograft Model Animal_Model->Biodistribution

Caption: Workflow for preclinical evaluation of radiolabeled this compound antagonists.

Logical Relationship of this compound Antagonist Applications

Application_Logic cluster_development Development cluster_application Application Antagonist This compound Antagonist Radiopharmaceutical Radiolabeled Antagonist Antagonist->Radiopharmaceutical Chelator Chelator (DOTA, N4, etc.) Chelator->Radiopharmaceutical Isotope Radioisotope (SPECT/PET/Therapeutic) Isotope->Radiopharmaceutical Imaging Tumor Imaging (SPECT/PET) Therapy Radionuclide Therapy Radiopharmaceutical->Imaging Radiopharmaceutical->Therapy

Caption: Development pipeline for this compound antagonist-based radiopharmaceuticals.

References

Application Notes and Protocols: Bombesin-Based Radiopharmaceuticals in Cancer Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin (BBN), a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, and its mammalian homolog, gastrin-releasing peptide (GRP), have garnered significant attention in oncology.[1][2] These peptides bind with high affinity to the GRP receptor (GRPR), which is overexpressed in a variety of human cancers, including prostate, breast, and small cell lung cancer.[1][2] This differential expression between malignant and healthy tissues makes the GRPR an attractive target for the development of radiopharmaceuticals for cancer imaging and therapy (theranostics). This document provides detailed application notes and protocols for the use of this compound-based radiopharmaceuticals in preclinical cancer imaging.

Principle of GRPR-Targeted Imaging

The fundamental principle of GRPR-targeted imaging lies in the specific binding of a radiolabeled this compound analog to GRPR-expressing cancer cells. These radiopharmaceuticals consist of three key components: a this compound analog (either an agonist or antagonist) that targets the GRPR, a chelator that securely holds a radionuclide, and the radionuclide itself, which emits radiation detectable by specialized imaging equipment such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Upon intravenous administration, the radiopharmaceutical circulates throughout the body and accumulates at sites of high GRPR expression, allowing for the non-invasive visualization of tumors.

Signaling Pathway

The binding of a this compound agonist to the GRPR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways can ultimately influence cell proliferation, survival, and migration.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bombesin_Agonist Bombesin_Agonist GRPR GRPR Bombesin_Agonist->GRPR Binds G_Protein Gq/11 GRPR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Cell Proliferation, Survival, Migration Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: GRPR Signaling Pathway.

Experimental Workflow

The development and evaluation of a novel this compound-based radiopharmaceutical typically follows a structured workflow, from initial design and synthesis to preclinical validation.

Experimental_Workflow cluster_design Design & Synthesis cluster_radiolabeling Radiochemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synthesis This compound Analog Synthesis & Chelator Conjugation Radiolabeling Radiolabeling with PET or SPECT Radionuclide Peptide_Synthesis->Radiolabeling QC Quality Control (RCP, Stability) Radiolabeling->QC Binding_Assay Receptor Binding Affinity (IC50) QC->Binding_Assay Internalization Cellular Internalization & Externalization Binding_Assay->Internalization Biodistribution Biodistribution Studies in Animal Models Internalization->Biodistribution Imaging PET/SPECT Imaging in Xenograft Models Biodistribution->Imaging

Caption: Experimental Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound-based radiopharmaceuticals from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity (IC50) of this compound Radiopharmaceuticals

RadiopharmaceuticalCancer Cell LineIC50 (nM)Reference
111In-DOTA-8-Aoc-BBN[7-14]NH₂PC-3<2.5[3]
64Cu-CB-TE2A-ARPC-35.5 ± 1.3
99mTc-N4-ARPC-32.5 ± 0.6
111In-DOTA-ARPC-318 ± 7
68Ga-NODAGA-ARPC-325 ± 6
natGa-DOTA-Ava-BBN2PC-315
natSc-DOTA-Ava-BBN2PC-35
NOTA-RGD-BBNPC-392.75 ± 3.53
FB-PEG3-RGD-BBNPC-373.28 ± 1.57

Table 2: In Vivo Tumor Uptake and Biodistribution of this compound Radiopharmaceuticals in Xenograft Models (%ID/g)

RadiopharmaceuticalTumor ModelTime (p.i.)TumorBloodPancreasLiverKidneys
64Cu-CB-TE2A-ARPC-31 h31.02 ± 3.350.96 ± 0.1516.31 ± 3.121.15 ± 0.183.01 ± 0.54
99mTc-N4-ARPC-31 h24.98 ± 5.220.89 ± 0.1212.45 ± 2.560.98 ± 0.214.12 ± 0.67
111In-DOTA-ARPC-31 h10.56 ± 0.700.75 ± 0.098.98 ± 1.231.02 ± 0.155.23 ± 0.89
68Ga-NODAGA-ARPC-31 h7.11 ± 3.260.68 ± 0.086.78 ± 0.980.89 ± 0.114.89 ± 0.76
68Ga-NOTA-RGD-BBNT47D1 h1.81 ± 0.340.15 ± 0.04N/A0.32 ± 0.071.64 ± 0.40
99mTc-HYNIC-BBNPC-31 h2.11 ± 0.180.23 ± 0.051.78 ± 0.090.45 ± 0.086.78 ± 1.23
111In-DSPL (pretargeted)PC-33 h1.21 ± 0.360.11 ± 0.03N/A0.54 ± 0.1210.2 ± 2.1
99mTc-DSPL (pretargeted)PC-324 h6.54 ± 1.580.05 ± 0.01N/A0.32 ± 0.068.9 ± 1.5
99mTc-iPSMA-BNPC-33 h2.54 ± 0.310.18 ± 0.043.12 ± 0.450.67 ± 0.119.87 ± 1.54
68Ga-TacsBOMB2PC-31 h10.2 ± 2.27N/A2.81 ± 0.78N/AN/A
68Ga-LW01158PC-31 h11.2 ± 0.65N/AN/AN/AN/A

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-conjugated this compound Analogues with Gallium-68

Materials:

  • DOTA-conjugated this compound peptide

  • 68Ge/68Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile water for injection

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl₃.

  • Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

  • Load the 68GaCl₃ eluate onto the C18 cartridge.

  • Wash the cartridge with sterile water to remove any impurities.

  • Elute the purified 68Ga from the cartridge with a small volume of ethanol/water mixture.

  • In a sterile vial, combine the DOTA-conjugated this compound peptide with the sodium acetate buffer.

  • Add the eluted 68Ga to the peptide solution.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally considered acceptable.

Protocol 2: Radiolabeling of HYNIC-conjugated this compound Analogues with Technetium-99m

Materials:

  • HYNIC-conjugated this compound peptide

  • 99mTc-pertechnetate (Na99mTcO₄) from a 99Mo/99mTc generator

  • Tricine and/or EDDA as coligands

  • Stannous chloride (SnCl₂) solution

  • Phosphate buffer (pH 6.0-7.0)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile vial, dissolve the HYNIC-conjugated this compound peptide in phosphate buffer.

  • Add the coligand solution (e.g., Tricine/EDDA) to the peptide solution.

  • Add the stannous chloride solution to the mixture.

  • Add the 99mTc-pertechnetate to the vial.

  • Incubate the reaction mixture at 100°C for 10-15 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is typically required.

Protocol 3: In Vitro Receptor Binding Affinity Assay (Competitive Displacement)

Materials:

  • GRPR-expressing cancer cells (e.g., PC-3)

  • Cell culture medium and supplements

  • Radiolabeled this compound analog with high specific activity (e.g., 125I-[Tyr⁴]BBN)

  • Unlabeled ("cold") this compound analog (competitor) at various concentrations

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Gamma counter

  • Multi-well cell culture plates

Procedure:

  • Seed the GRPR-expressing cells in multi-well plates and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • Add a constant concentration of the radiolabeled this compound analog to each well.

  • Add increasing concentrations of the unlabeled this compound analog to the wells.

  • Incubate the plates at 4°C or 37°C for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

  • Wash the cells with ice-cold binding buffer to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Protocol 4: In Vivo Biodistribution Study in Tumor-Bearing Mice

Materials:

  • Tumor-bearing mice (e.g., nude mice with PC-3 xenografts)

  • Radiolabeled this compound analog

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles

  • Gamma counter

  • Balance for weighing organs

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled this compound analog (typically 1-5 MBq) intravenously via the tail vein.

  • At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a group of mice (n=3-5 per group).

  • Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

  • Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • To determine receptor-specific uptake, a separate group of animals can be co-injected with an excess of unlabeled this compound analog to block the GRPRs.

Protocol 5: PET/SPECT Imaging in Tumor-Bearing Mice

Materials:

  • Tumor-bearing mice

  • Radiolabeled this compound analog for PET (e.g., 68Ga-labeled) or SPECT (e.g., 99mTc-labeled)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET or SPECT scanner

  • Imaging bed with temperature control

Procedure:

  • Anesthetize the tumor-bearing mouse and position it on the imaging bed.

  • Inject the radiolabeled this compound analog (typically 3-10 MBq) intravenously via the tail vein.

  • Acquire dynamic or static images at various time points post-injection (e.g., 30, 60, 120 minutes).

  • Reconstruct the images using appropriate software.

  • Draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity uptake, often expressed as Standardized Uptake Values (SUV) or %ID/g.

Conclusion

This compound-based radiopharmaceuticals represent a promising class of agents for the molecular imaging of GRPR-expressing cancers. The protocols and data presented here provide a foundation for researchers and drug development professionals to design, synthesize, and evaluate novel GRPR-targeted imaging agents. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, ultimately advancing the clinical translation of these important diagnostic tools.

References

Application Notes and Protocols for Bombesin Stimulation of Gastrin Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the stimulation of gastrin release by bombesin, a key process in gastrointestinal physiology. The information is intended for researchers, scientists, and professionals in drug development investigating gastric acid secretion, neuropeptide receptor function, and related therapeutic targets.

This compound, and its mammalian equivalent gastrin-releasing peptide (GRP), are potent stimulators of gastrin release from antral G cells.[1][2] This action is mediated through the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor.[3][4] Understanding the mechanisms and protocols for studying this pathway is crucial for research in gastroenterology and the development of drugs targeting conditions associated with abnormal gastrin secretion.

Signaling Pathway of this compound-Stimulated Gastrin Release

This compound binds to the gastrin-releasing peptide receptor (GRPR) on the surface of G cells.[3] This receptor is coupled to a G-protein, and its activation initiates the phospholipase C (PLC) signaling pathway. PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevation of intracellular calcium is a critical step in the exocytosis of gastrin-containing granules.

Bombesin_Signaling_Pathway cluster_cell G Cell BBS This compound/GRP GRPR GRPR (G-protein coupled receptor) BBS->GRPR Binds Gq Gq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases GastrinVesicle Gastrin Vesicle Ca->GastrinVesicle Triggers fusion PKC->GastrinVesicle Phosphorylates proteins for exocytosis GastrinRelease Gastrin Release GastrinVesicle->GastrinRelease Exocytosis

Caption: Signaling pathway of this compound-stimulated gastrin release in G cells.

Experimental Protocols

In Vitro: this compound Stimulation of Isolated G Cells

This protocol is adapted from studies on isolated canine and human G cells in primary culture.

Objective: To measure the dose-dependent effect of this compound on gastrin release from isolated G cells.

Materials:

  • Canine or human antral mucosal tissue

  • Collagenase and EDTA for tissue digestion

  • Culture medium (e.g., DMEM/F12) supplemented with appropriate factors

  • Collagen-coated culture plates

  • This compound (various concentrations)

  • Somatostatin (for inhibition control)

  • Radioimmunoassay (RIA) or ELISA kit for gastrin measurement

Procedure:

  • Isolation of G cells:

    • Antral mucosa is minced and subjected to enzymatic digestion with collagenase and EDTA to obtain a single-cell suspension.

    • G cells are enriched from the dispersed cells using techniques like counterflow elutriation.

  • Cell Culture:

    • Enriched G cells are plated on collagen-coated culture plates and cultured for approximately 40 hours to allow for recovery and adherence.

  • Stimulation Experiment:

    • The culture medium is replaced with a fresh medium containing various concentrations of this compound (e.g., 0.001 pM to 100 pM).

    • Control wells should contain a medium without this compound.

    • For inhibition studies, cells can be co-incubated with this compound and somatostatin (e.g., 0.001 nM to 1,000 nM).

    • The cells are incubated for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • After incubation, the supernatant is collected.

    • The concentration of gastrin in the supernatant is quantified using a validated RIA or ELISA kit.

Data Presentation:

This compound ConcentrationGastrin Release (pg/mL)
0 pM (Control)Baseline Value
0.001 pMMeasured Value
0.01 pMMeasured Value
0.1 pMMeasured Value
1 pMMeasured Value
10 pMMeasured Value
100 pMMeasured Value
In Vivo: this compound Stimulation in Animal Models

This protocol is based on studies conducted in dogs and rats.

Objective: To determine the effect of intravenous this compound infusion on plasma gastrin levels.

Materials:

  • Anesthetized animal model (e.g., rat, dog)

  • Intravenous catheter

  • This compound solution for infusion

  • Blood collection tubes (with appropriate anticoagulant)

  • Centrifuge

  • Radioimmunoassay (RIA) or ELISA kit for gastrin measurement

Procedure:

  • Animal Preparation:

    • The animal is anesthetized according to approved institutional protocols.

    • An intravenous catheter is placed for this compound infusion and blood sampling.

  • Experimental Protocol:

    • A baseline blood sample is collected before the infusion begins.

    • This compound is infused intravenously at a constant rate. Dose-response studies can be performed with varying infusion rates (e.g., 3 pmol/kg/h to higher doses in humans, and a range of 0.1 µg/kg/h to 1 µg/kg/h has been used in dogs).

    • Blood samples are collected at regular intervals during and after the infusion (e.g., every 15-30 minutes).

  • Sample Processing and Analysis:

    • Blood samples are centrifuged to separate the plasma.

    • Plasma gastrin concentrations are measured using an RIA or ELISA kit.

Data Presentation:

Time (minutes)This compound Infusion RatePlasma Gastrin (pg/mL)
-150Baseline Value
0Start Infusion
15X pmol/kg/hMeasured Value
30X pmol/kg/hMeasured Value
45X pmol/kg/hMeasured Value
60Stop InfusionMeasured Value
750Measured Value
900Measured Value

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol A Isolate G Cells from Antral Mucosa B Culture Isolated G Cells A->B C Stimulate with this compound (Dose-Response) B->C D Collect Supernatant C->D E Quantify Gastrin Release (RIA/ELISA) D->E F Prepare Anesthetized Animal Model G Establish IV Access F->G H Infuse this compound (Constant Rate) G->H I Collect Blood Samples (Time Course) H->I J Measure Plasma Gastrin (RIA/ELISA) I->J

Caption: General experimental workflows for in vitro and in vivo studies.

Concluding Remarks

The protocols and information provided here offer a foundational framework for investigating this compound-stimulated gastrin release. Researchers should adapt these methodologies to their specific experimental questions and available resources, always adhering to ethical guidelines for animal research where applicable. The quantitative data obtained from these experiments will be invaluable for understanding the physiological roles of the this compound/GRP system and for the development of novel therapeutics.

References

Application Notes and Protocols for In Vitro Bombesin Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro binding assays to determine the affinity of test compounds for bombesin receptors. The this compound family of peptides and their receptors are implicated in a variety of physiological and pathophysiological processes, making them attractive targets for drug development.[1][2]

The three main subtypes of mammalian this compound receptors are BB1 (NMB-preferring), BB2 (GRP-preferring), and the orphan receptor BB3.[2][3][4] These G protein-coupled receptors (GPCRs) are primarily coupled to Gq/11 and G12/13 proteins, and their activation leads to the stimulation of phospholipase C and subsequent mobilization of intracellular calcium.

Data Presentation: Ligand Binding Affinities for this compound Receptor Subtype 2 (BB2)

The following table summarizes the inhibitory concentrations (IC50) of various ligands for the human this compound receptor 2 (BB2), also known as the gastrin-releasing peptide receptor (GRPR). These values were determined using competitive radioligand binding assays.

CompoundIC50 (µM)Receptor SourceRadioligand
GRP (human)0.000027Recombinant human BB2 in HEK-293 cells[¹²⁵I] (Tyr⁴)-Bombesin
(Tyr⁴)-Bombesin0.00016Recombinant human BB2 in HEK-293 cells[¹²⁵I] (Tyr⁴)-Bombesin
(D-Phe⁶,β-Ala¹¹,Phe¹³,Nle¹⁴)-Bombesin (6-14)0.00018Recombinant human BB2 in HEK-293 cells[¹²⁵I] (Tyr⁴)-Bombesin
This compound0.00022Recombinant human BB2 in HEK-293 cells[¹²⁵I] (Tyr⁴)-Bombesin
GRP (18-27)0.00022Recombinant human BB2 in HEK-293 cells[¹²⁵I] (Tyr⁴)-Bombesin
Ranatensin0.0023Recombinant human BB2 in HEK-293 cells[¹²⁵I] (Tyr⁴)-Bombesin
Litorin0.0024Recombinant human BB2 in HEK-293 cells[¹²⁵I] (Tyr⁴)-Bombesin
Neuromedin B0.079Recombinant human BB2 in HEK-293 cells[¹²⁵I] (Tyr⁴)-Bombesin

Table 1. Binding affinities of various ligands for the human BB2 receptor. Data sourced from a commercially available binding assay.

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay for this compound BB2 Receptor

This protocol describes a method to determine the binding affinity of a test compound for the human this compound BB2 receptor expressed in HEK-293 cells.

Materials:

  • Cell Membranes: Membranes from HEK-293 cells stably expressing the human recombinant this compound BB2 receptor.

  • Radioligand: [¹²⁵I] (Tyr⁴)-Bombesin (Specific Activity ~2200 Ci/mmol).

  • Assay Buffer: Modified HEPES-KOH buffer, pH 7.4.

  • Non-specific Binding Control: 1 µM human Gastrin-Releasing Peptide (GRP).

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • Test compound at various concentrations or vehicle control.

    • 0.05 nM [¹²⁵I] (Tyr⁴)-Bombesin.

    • For non-specific binding determination, add 1 µM GRP.

    • 0.1 µg of cell membranes expressing the human BB2 receptor.

  • Incubation: Incubate the plate for 60 minutes at 25°C.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter to determine the amount of bound [¹²⁵I] (Tyr⁴)-Bombesin.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay for Functional Characterization

This protocol outlines a functional assay to assess the agonist or antagonist properties of test compounds by measuring changes in intracellular calcium concentration.

Materials:

  • Cell Line: U2OS or HEK-293 cells stably expressing the this compound receptor of interest (e.g., BB2).

  • Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Agonist Control: Gastrin-Releasing Peptide (GRP).

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Fluorescence Plate Reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium indicator in assay buffer for 1 hour at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • To test for agonist activity, inject the test compound at various concentrations and monitor the change in fluorescence over time.

    • To test for antagonist activity, pre-incubate the cells with the test compound for a defined period before injecting a known concentration of the agonist (e.g., GRP at its EC50 concentration) and monitor the fluorescence change.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations

This compound Receptor Signaling Pathway

G cluster_membrane Cell Membrane Bombesin_Receptor This compound Receptor (BB1/BB2) G_Protein Gq/11 Bombesin_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand This compound/GRP/NMB Ligand->Bombesin_Receptor Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binding to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activation Cellular_Response Cellular Response (e.g., Proliferation, Secretion) Ca_Cytosol->Cellular_Response PKC->Cellular_Response

Caption: this compound receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

G start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers, Compounds) start->prep_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound Wells) prep_reagents->setup_assay incubation Incubate at 25°C for 60 minutes setup_assay->incubation filtration Filter and Wash (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for Bombesin Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of bombesin (BBN) and its analogs in animal models. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and pathophysiological roles of this compound-related peptides.

This compound is a tetradecapeptide originally isolated from the skin of the frog Bombina bombina.[1][2] Its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are involved in a wide range of biological processes.[2] These peptides exert their effects by binding to three main G protein-coupled receptors: the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan this compound receptor subtype 3 (BRS-3 or BB3).[3][4]

Core Applications in Animal Studies

In vivo administration of this compound and its analogs is crucial for studying their roles in:

  • Gastrointestinal Physiology: Investigating effects on gut motility, gastric acid secretion, and pancreatic enzyme release.

  • Oncology: Evaluating the growth of tumors that overexpress this compound receptors, such as prostate, breast, and small-cell lung cancers, and assessing the efficacy of this compound-targeted therapies.

  • Central Nervous System Function: Exploring effects on satiety, thermoregulation, and behavior.

  • Pharmacokinetics and Drug Delivery: Determining the biodistribution, metabolic clearance, and tumor-targeting efficacy of novel this compound-based radiopharmaceuticals and drug conjugates.

Data Presentation: Quantitative Parameters for In Vivo this compound Studies

The following tables summarize key quantitative data from various in vivo animal studies involving this compound and its analogs.

Table 1: Dosages and Administration Routes of this compound and its Analogs in Different Animal Models

CompoundAnimal ModelDoseAdministration RouteApplicationReference
This compoundSuckling Rats20 µg/kg (3 times daily)OrogastricDigestive cell proliferation
This compoundFemale Sprague-Dawley RatsNot specifiedIntravenousUrethral pressure measurement
GRPFemale Sprague-Dawley RatsNot specifiedIntravenousUrethral pressure measurement
This compound & GRPDogs0-1440 pmol/kg/hrInfusionGastric acid output
RC-3095 (Antagonist)Patients8 to 96 µg/kgSubcutaneousCancer therapy
198AuNP–BBN-3SCID Mice3.5 µCiIntraperitonealTumor biodistribution
64Cu-labeled BBN analogsSCID Mice10 pmolTail vein injectionPET imaging

Table 2: Pharmacokinetic and Biodistribution Data of Radiolabeled this compound Analogs

RadiotracerAnimal ModelTumor ModelTumor Uptake (%ID/g at 1h)Pancreas Uptake (%ID/g at 1h)Reference
[99mTc]Demobesin 1Nude MicePC-3 (human prostate)~14-25High
[111In]Z-070Nude MicePC-3 (human prostate)Lower than Demobesin 1High
64Cu-SarAr-SA-Aoc-BBN(7–14)SCID MicePC-3 (human prostate)13.0High
64Cu-SarAr-SA-Aoc-GSG-BBN(7–14)SCID MicePC-3 (human prostate)8.5High
[68Ga]Ga-TacsBOMB5NRG MiceNot specifiedHigh~2

Experimental Protocols

Protocol 1: Evaluation of this compound-Induced Gastrointestinal Cell Proliferation in Suckling Rats

This protocol is adapted from a study investigating the growth-promoting effects of orally administered this compound on the digestive system of neonatal rats.

Objective: To determine the effect of oral this compound administration on the proliferation of epithelial cells in the stomach, colon, and pancreas of suckling rats.

Materials:

  • This compound

  • Suckling rat pups (and their mothers)

  • Rat milk or milk replacer

  • [3H]thymidine

  • Anesthetic (e.g., isoflurane)

  • Fixative (e.g., 10% neutral buffered formalin)

  • Standard histology and autoradiography reagents

Procedure:

  • Animal Housing: House pregnant rats individually and allow them to give birth. Standardize litters to a consistent number of pups.

  • Treatment Groups: Divide the litters into control and this compound-treated groups.

  • This compound Administration:

    • Prepare a solution of this compound in milk at a concentration that will deliver 20 µg/kg body weight.

    • Administer the this compound solution or milk alone (control) to the pups via an orogastric tube three times daily for five consecutive days.

  • Cell Proliferation Assay:

    • On the final day of treatment, administer a pulse label of [3H]thymidine via intraperitoneal injection.

    • After a set time (e.g., 1-2 hours), euthanize the pups by an approved method.

  • Tissue Collection and Processing:

    • Dissect the stomach (oxyntic and antral mucosa), colon, and pancreas.

    • Fix the tissues in 10% neutral buffered formalin.

    • Process the tissues for histology and embed in paraffin.

  • Data Analysis:

    • Cut tissue sections and prepare them for autoradiography.

    • Determine the DNA labeling index (percentage of labeled cells) and the mitotic index (percentage of cells in mitosis) in the different tissues for both control and this compound-treated groups.

    • Perform statistical analysis to compare the proliferative parameters between the two groups.

Protocol 2: In Vivo Tumor Targeting and Biodistribution of a Radiolabeled this compound Analog

This protocol outlines a general procedure for assessing the tumor-targeting efficacy and biodistribution of a novel radiolabeled this compound analog in a mouse xenograft model.

Objective: To quantify the uptake of a radiolabeled this compound analog in a tumor xenograft and various organs over time.

Materials:

  • Radiolabeled this compound analog (e.g., labeled with 64Cu, 68Ga, 99mTc, or 111In)

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line overexpressing this compound receptors (e.g., PC-3 human prostate cancer cells)

  • Cell culture medium and supplements

  • Anesthetic (e.g., isoflurane)

  • Gamma counter

Procedure:

  • Tumor Xenograft Model:

    • Culture the cancer cells in vitro.

    • Subcutaneously inject a suspension of the cancer cells into the flank of the immunocompromised mice.

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm3).

  • Radiotracer Administration:

    • Divide the tumor-bearing mice into different groups for various time points (e.g., 1, 4, 24 hours post-injection).

    • Administer a defined amount of the radiolabeled this compound analog to each mouse, typically via tail vein injection.

  • Blocking Study (for specificity):

    • Include a separate group of mice that receive an excess of unlabeled this compound or a this compound receptor antagonist prior to the administration of the radiotracer to demonstrate receptor-mediated uptake.

  • Biodistribution:

    • At the designated time points, euthanize the mice.

    • Dissect and collect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, pancreas, muscle, bone).

    • Weigh each tissue sample.

  • Radioactivity Measurement:

    • Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

    • Calculate tumor-to-organ ratios to assess targeting efficacy.

    • Compare the uptake in the unblocked versus blocked groups to confirm receptor specificity.

Visualizations

This compound Receptor Signaling Pathway

Bombesin_Signaling BBN This compound/GRP GRPR GRPR (BB2) BBN->GRPR binds Gq11 Gαq/11 GRPR->Gq11 activates PI3K PI3K GRPR->PI3K activates Src Src GRPR->Src activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellPro Cell Proliferation, Survival, Growth PKC->CellPro Akt Akt PI3K->Akt activates Akt->CellPro EGFR EGFR EGFR->CellPro Src->EGFR transactivates

Caption: Simplified signaling pathway of the this compound/GRP receptor (GRPR).

Experimental Workflow for In Vivo Tumor Targeting Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CellCulture 1. Culture GRPR+ Cancer Cells Xenograft 2. Create Tumor Xenografts in Mice CellCulture->Xenograft Injection 4. Inject Radiotracer (and Blocker) Xenograft->Injection Radiolabel 3. Radiolabel This compound Analog Radiolabel->Injection Timepoints 5. Wait for Designated Time Points (1, 4, 24h) Injection->Timepoints Dissection 6. Euthanize and Dissect Tumor & Organs Timepoints->Dissection Counting 7. Measure Radioactivity (Gamma Counter) Dissection->Counting Data 8. Calculate %ID/g and Tumor-to-Organ Ratios Counting->Data

Caption: Workflow for a this compound-based radiotracer biodistribution study.

Important Considerations for In Vivo Studies

  • Species Differences: The affinity of this compound analogs for their receptors can vary significantly between species. For example, some analogs may have high affinity for human receptors but low affinity for rodent receptors, which is a critical factor when selecting an animal model for preclinical studies.

  • Agonist vs. Antagonist: Both this compound receptor agonists and antagonists are used in research. While agonists are internalized by cells, some studies suggest that radiolabeled antagonists may provide better tumor uptake and imaging contrast.

  • Off-Target Accumulation: this compound receptors are expressed in healthy tissues, most notably the pancreas. This can lead to high background signal and potential toxicity in radiotherapeutic applications. The development of analogs with improved tumor-to-pancreas ratios is an active area of research.

  • Route of Administration: The choice of administration route (e.g., intravenous, subcutaneous, intraperitoneal, orogastric) will depend on the specific research question and the pharmacokinetic properties of the this compound analog being studied.

References

Application Notes and Protocols for Immunofluorescence Staining of Bombesin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunofluorescence (IF) staining of bombesin receptors. The information is intended to guide researchers in the visualization and semi-quantitative analysis of these receptors in both cell culture and tissue preparations.

Introduction to this compound Receptors

This compound (BN) and its related peptides, such as gastrin-releasing peptide (GRP) and neuromedin B (NMB), are significant regulators of diverse physiological processes.[1] Their actions are mediated by a family of G protein-coupled receptors (GPCRs), with three primary subtypes identified in mammals:

  • BB1 Receptor (NMB-R): Shows a higher affinity for NMB.

  • BB2 Receptor (GRP-R): Exhibits a greater affinity for GRP.[1]

  • BB3 Receptor (BRS-3): An orphan receptor with a yet-to-be-identified endogenous ligand.[2][3]

These receptors are implicated in a variety of physiological functions, including smooth muscle contraction, secretion regulation, and neural activity modulation.[1] Notably, the overexpression of this compound receptors is a hallmark of several human cancers, including prostate, breast, and lung tumors, making them attractive targets for diagnostic imaging and targeted therapies. Immunofluorescence is a powerful technique to study the expression and localization of these receptors in both normal and pathological conditions.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound receptor expression from various studies. This information can be valuable for experimental planning and data interpretation.

Table 1: this compound Receptor Expression in Cell Lines

Cell LineReceptor SubtypeReceptor Density (receptors/cell)Method
NIH-3T3This compound Receptor~80,000Radioligand Binding
Swiss 3T3This compound Receptor~100,000Radioligand Binding
GM-340 (Human Glioma)This compound Receptor~55,000Radioligand Binding
HT-29 (Human Colorectal Adenocarcinoma)GRP Receptor (BB2)~40-fold increase in fluorescence with BRS 680 probeFlow Cytometry

Data sourced from references and.

Table 2: this compound Receptor Expression in Tumors

Tumor TypeReceptor SubtypePercentage of Positive TumorsMethod
Prostate CarcinomaGRP-R (BB2)62-100%Immunohistochemistry
Breast CarcinomaGRP-R (BB2)Frequently DetectedImmunohistochemistry
Pancreatic CarcinomaBRS-3 (BB3)Often DetectedImmunohistochemistry
Pituitary AdenomasBRS-3 (BB3)Often DetectedImmunohistochemistry

Data sourced from references and.

Signaling Pathways of this compound Receptors

Upon ligand binding, this compound receptors activate intracellular signaling cascades, primarily through Gq/11 and G12/13 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream effects, including the modulation of ion fluxes and the expression of proto-oncogenes like c-fos and c-myc, ultimately influencing cell proliferation and other cellular responses. Activation of the PI3 kinase pathway has also been identified as a crucial mechanism for cell proliferation mediated by the gastrin-releasing peptide receptor.

This compound Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Bombesin_Ligand This compound/GRP/NMB Bombesin_Receptor This compound Receptor (BB1, BB2, BB3) Bombesin_Ligand->Bombesin_Receptor Binds to G_Protein Gq/11, G12/13 Bombesin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream_Signaling Downstream Signaling (e.g., c-fos, c-myc expression, Cell Proliferation) Ca2->Downstream_Signaling PKC->Downstream_Signaling PI3K->Downstream_Signaling

This compound receptor signaling cascade.

Experimental Protocols

The following are detailed protocols for the immunofluorescence staining of this compound receptors in cultured cells and paraffin-embedded tissue sections.

Experimental Workflow

Immunofluorescence Staining Workflow Sample_Prep Sample Preparation (Cell Culture or Tissue Sectioning) Fixation Fixation (e.g., 4% PFA) Sample_Prep->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Anti-Bombesin Receptor) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Counterstaining (Optional) (e.g., DAPI for nuclei) Secondary_Ab->Counterstain Mounting Mounting Counterstain->Mounting Imaging Microscopy and Image Analysis Mounting->Imaging

General workflow for immunofluorescence staining.

Protocol 1: Immunofluorescence Staining of this compound Receptors in Cultured Cells

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal serum from the secondary antibody host species in PBS

  • Primary Antibody: Validated antibody against the this compound receptor subtype of interest (e.g., anti-BB1, anti-BB2, or anti-BB3)

  • Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody

  • Nuclear Counterstain: DAPI or Hoechst solution (optional)

  • Antifade Mounting Medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips placed in a petri dish or on chamber slides until they reach the desired confluency.

  • Rinsing: Gently wash the cells twice with PBS to remove the culture medium.

  • Fixation: Fix the cells with 4% PFA for 10-20 minutes at room temperature.

  • Rinsing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for intracellular antigens.

  • Rinsing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL) for 5-10 minutes.

  • Final Wash: Wash the cells once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Protocol 2: Immunofluorescence Staining of this compound Receptors in Paraffin-Embedded Tissues

Materials:

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate buffer (10 mM, pH 6.0) is commonly used.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS with 0.2% gelatin.

  • Blocking Buffer: 5% BSA in Permeabilization Buffer.

  • Primary and Secondary Antibodies (as in Protocol 1)

  • Nuclear Counterstain (optional)

  • Antifade Mounting Medium

  • Microscope slides

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for two changes of 5-15 minutes each.

    • Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 15 minutes each), 95% ethanol (2 changes, 15 minutes each), and 70% ethanol (5 minutes).

    • Rinse with deionized water for at least 1 minute.

  • Antigen Retrieval:

    • Immerse the slides in pre-heated Antigen Retrieval Buffer.

    • Heat the slides in a microwave, steamer, or water bath. A common method is to boil in a microwave for two 5-minute intervals.

    • Allow the slides to cool in the buffer for approximately 20 minutes.

    • Rinse the slides with PBS.

  • Permeabilization: Incubate the sections with Permeabilization Buffer for 10-30 minutes.

  • Blocking: Apply Blocking Buffer and incubate for at least 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Drain the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the slides three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional): Incubate with a nuclear counterstain.

  • Final Wash: Briefly rinse with PBS.

  • Mounting: Mount a coverslip using antifade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

Controls for Immunofluorescence:

  • Secondary Antibody Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.

  • Peptide Block Control (for polyclonal antibodies): Pre-incubate the primary antibody with the immunizing peptide to confirm specific binding.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize immunofluorescence to investigate the role of this compound receptors in their specific areas of interest.

References

Application Notes and Protocols: Creation and Characterization of Bombesin Receptor-Transfected Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of cell lines stably expressing bombesin receptors. This resource is intended for researchers in academia and industry involved in signal transduction research, drug discovery, and cancer biology. The protocols outlined below detail the necessary steps for creating these valuable tools and for performing key functional assays to validate their utility.

Introduction

This compound (BBS) and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are a family of peptides that mediate a wide range of physiological effects, including regulation of hormone secretion, smooth muscle contraction, and cell proliferation.[1][2] Their actions are mediated through three distinct G protein-coupled receptors (GPCRs): the NMB receptor (BB1), the GRP receptor (BB2), and the orphan receptor BRS-3 (BB3).[3][4][5] Notably, these receptors are often overexpressed in various cancers, such as those of the prostate, breast, lung, and pancreas, making them attractive targets for cancer diagnostics and therapeutics.

The development of cell lines stably expressing specific this compound receptor subtypes is a critical step for in-vitro studies. These engineered cell lines provide a consistent and reproducible system for:

  • High-throughput screening (HTS) of compound libraries to identify novel agonists and antagonists.

  • Pharmacological characterization of lead compounds.

  • Investigating the molecular mechanisms of this compound receptor signaling and regulation.

This document provides detailed protocols for the creation of this compound receptor-transfected cell lines and for the subsequent functional validation using radioligand binding and calcium mobilization assays.

Data Presentation

Table 1: Ligand Binding Affinities (Kd) and Receptor Densities (Bmax) in this compound Receptor-Transfected and Endogenously Expressing Cell Lines
Cell LineReceptor SubtypeLigandKd (nM)Bmax (fmol/mg protein or sites/cell )Reference
Swiss 3T3BB2 (endogenous)125I-GRP0.5~100,000 sites/cell
PC-3BB2 (endogenous)125I-Tyr4-bombesin0.1547,600 sites/cell
DU-145BB2 (endogenous)125I-Tyr4-bombesin0.111,500 sites/cell
LNCaPBB2 (endogenous)125I-Tyr4-bombesin0.36100 sites/cell
MC-26BB2 (endogenous)125I-GRP0.45 (Type I)226 fmol/mg protein (Type I)
CHO-K1/BB1BB1 (recombinant)125I-Tyr4-bombesin0.13Not Specified
Table 2: Functional Potency (EC50) of this compound Receptor Agonists in Transfected Cell Lines
Cell LineReceptor SubtypeAgonistAssayEC50 (nM)Reference
CHO-K1/BB2BB2 (recombinant)Neuromedin BCalcium Mobilization77.68
HiTSeeker BB2BB2 (recombinant)GRPCalcium Mobilization0.32

Experimental Protocols

Protocol 1: Generation of Stable this compound Receptor-Transfected Cell Lines

This protocol describes the generation of a stable cell line expressing a this compound receptor subtype using a mammalian expression vector and antibiotic selection.

Materials:

  • Host cell line (e.g., CHO-K1, HEK293, U2OS)

  • Complete growth medium appropriate for the host cell line

  • Fetal Bovine Serum (FBS)

  • Mammalian expression vector containing the cDNA for the desired this compound receptor subtype (e.g., pcDNA3.1) and a selectable marker (e.g., neomycin resistance gene).

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Selection antibiotic (e.g., G418)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well and 96-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Maintain the host cell line in complete growth medium in a CO2 incubator. Passage the cells regularly to maintain them in the exponential growth phase.

  • Transfection: a. The day before transfection, seed the host cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection. b. On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A typical ratio is 1:9 of the expression vector to the transfection reagent. c. Add the complexes to the cells and incubate for 24-48 hours.

  • Selection of Stable Transfectants: a. After 48 hours post-transfection, passage the cells into a larger flask and add the complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., 400 µg/ml G418 for CHO-K1 cells). The optimal concentration of the antibiotic should be determined beforehand by performing a kill curve on the parental cell line. b. Replace the selective medium every 2-3 days to remove dead cells and maintain the selection pressure. c. Continue the selection for 2-3 weeks until discrete antibiotic-resistant colonies are visible.

  • Isolation of Clonal Cell Lines (Optional but Recommended): a. Wash the plate with PBS and add a small amount of trypsin-EDTA to each colony using a sterile pipette tip. b. Transfer each individual colony to a separate well of a 96-well plate containing selective medium. c. Expand the clonal populations.

  • Screening and Validation: a. Screen the resistant clones for this compound receptor expression and function using the protocols described below (Protocol 2 and 3). b. Select the clone with the desired level of receptor expression and functional response for further experiments.

  • Cryopreservation: Cryopreserve the validated stable cell line in a freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage in liquid nitrogen.

Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) of ligands and the receptor density (Bmax) in the transfected cell line.

Materials:

  • This compound receptor-transfected cells

  • Radiolabeled ligand (e.g., 125I-Tyr4-bombesin)

  • Unlabeled ("cold") ligand (e.g., this compound)

  • Binding buffer (e.g., HEPES buffer with BSA and protease inhibitors)

  • Wash buffer (e.g., ice-cold PBS)

  • Scintillation fluid and vials

  • Gamma counter

Procedure:

  • Cell Preparation: Culture the transfected cells to near confluency in appropriate tissue culture plates.

  • Competition Binding Assay: a. On the day of the assay, wash the cells with binding buffer. b. Add the binding buffer containing a fixed concentration of the radiolabeled ligand (e.g., 0.011 nM 125I-Tyr4-bombesin) and varying concentrations of the unlabeled ligand (e.g., 1 pM to 10 µM) to the cells. c. To determine non-specific binding, add a high concentration of the unlabeled ligand (e.g., 1 µM) to a set of wells. d. Incubate the plates for 1 hour at 27°C with gentle agitation.

  • Washing: a. Aspirate the binding solution and wash the cells three times with ice-cold wash buffer to remove unbound ligand.

  • Cell Lysis and Counting: a. Lyse the cells (e.g., with NaOH or trypsinization) and transfer the lysate to scintillation vials. b. Add scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the log concentration of the unlabeled ligand. c. Analyze the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value. d. Calculate the Kd value using the Cheng-Prusoff equation. e. For saturation binding assays (to determine Bmax), use increasing concentrations of the radiolabeled ligand.

Protocol 3: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of this compound receptor signaling.

Materials:

  • This compound receptor-transfected cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2/AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound receptor agonist (e.g., GRP, NMB)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the transfected cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: a. Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. b. Remove the culture medium from the cells and add the loading solution. c. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells with the assay buffer to remove excess dye.

  • Calcium Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate. b. Record the baseline fluorescence. c. Inject the this compound receptor agonist at various concentrations into the wells. d. Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: a. Determine the peak fluorescence response for each agonist concentration. b. Normalize the data to the baseline fluorescence. c. Plot the normalized response against the log concentration of the agonist. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Stable Cell Line Generation A 1. Cell Culture (Host Cell Line) B 2. Transfection (this compound Receptor Plasmid) A->B C 3. Antibiotic Selection (e.g., G418) B->C D 4. Isolation of Colonies C->D E 5. Clonal Expansion D->E F 6. Functional Screening (Binding & Calcium Assays) E->F G 7. Validated Stable Cell Line F->G

Caption: Workflow for creating this compound receptor-transfected stable cell lines.

G cluster_pathway This compound Receptor Signaling Pathway This compound This compound/GRP/NMB BBS_R This compound Receptor (BB1/BB2) This compound->BBS_R Binds G_Protein Gαq/11 BBS_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Effects (Proliferation, Secretion) PKC->Downstream

Caption: Simplified this compound receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Bombesin-Based Radiotracers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bombesin-based radiotracers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the stability and performance of these critical research tools.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the stability of this compound-based radiotracers?

A1: The principal challenge is the poor in vivo stability of the peptide backbone against enzymatic degradation by proteases.[1][2] This rapid metabolism can lead to a short biological half-life, reduced bioavailability, and consequently, suboptimal tumor uptake.[1][2][3] Another common issue is high uptake in non-target tissues, such as the kidneys and liver, which can be caused by high lipophilicity or specific clearance pathways. For agonist-based radiotracers, potential side effects in the gastrointestinal system are also a concern.

Q2: How can I improve the in vivo stability of my this compound radiotracer?

A2: Several chemical modification strategies can enhance metabolic stability. These include:

  • Modifying the C- and/or N-termini: Protecting the ends of the peptide from exopeptidases.

  • Introducing D-amino acids or unnatural amino acids: These are not recognized by natural proteases.

  • Backbone modification: Replacing labile amide bonds with more stable linkages, such as 1,4-disubstituted 1,2,3-triazoles.

  • PEGylation and Alkyl Chain Incorporation: Adding polyethylene glycol (PEG) or alkyl chains can shield the peptide from enzymatic degradation and improve pharmacokinetics.

  • Cyclization: Cyclic peptides often exhibit greater resistance to proteolysis compared to their linear counterparts.

Q3: My radiotracer shows high in vitro binding affinity but low tumor uptake in vivo. What could be the cause?

A3: This discrepancy is often due to poor in vivo metabolic stability. The radiotracer may be rapidly degraded by proteases in the bloodstream or tissues before it can reach the tumor in sufficient quantities. It is also possible that unfavorable pharmacokinetics, such as rapid clearance or high uptake in non-target organs, are limiting the amount of tracer available to bind to the tumor.

Q4: What is the difference between agonist and antagonist this compound radiotracers in terms of stability and performance?

A4: Agonist radiotracers bind to and activate the gastrin-releasing peptide receptor (GRPR), leading to internalization of the receptor-radiotracer complex. While this can be advantageous for therapeutic applications, agonists can sometimes cause side effects and may have mitogenic properties. Antagonist radiotracers bind to the GRPR without activating it. They often exhibit improved metabolic stability and a better safety profile compared to agonists.

Troubleshooting Guides

Issue 1: Low Radiochemical Purity or Yield During Radiolabeling

Possible Causes:

  • Suboptimal pH of the reaction buffer.

  • Incorrect incubation temperature or time.

  • Presence of metal contaminants in reagents.

  • Degradation of the peptide precursor.

Troubleshooting Steps:

  • Optimize pH: Ensure the pH of the labeling buffer is within the optimal range for the chosen chelator and radionuclide (e.g., pH 5.0 for DOTA with Lu-177).

  • Adjust Incubation Conditions: Verify the recommended incubation temperature and time for your specific labeling reaction (e.g., 95°C for 30 minutes).

  • Use High-Purity Reagents: Employ metal-free water and buffers to avoid competition for the radionuclide.

  • Check Peptide Integrity: Analyze the peptide precursor by HPLC or mass spectrometry to confirm its purity and integrity before labeling.

  • Purification: If impurities persist, purify the radiolabeled product using HPLC or a suitable solid-phase extraction cartridge.

Issue 2: High Uptake in Non-Target Organs (e.g., Kidneys, Liver)

Possible Causes:

  • High lipophilicity of the radiotracer.

  • Specific clearance mechanisms.

  • Metabolism of the radiotracer leading to fragments that accumulate in certain organs.

Troubleshooting Steps:

  • Increase Hydrophilicity:

    • Incorporate hydrophilic linkers (e.g., PEG) into the peptide structure.

    • Use a more hydrophilic chelator.

  • Modify Peptide Sequence: The amino acid sequence can influence biodistribution. For example, replacing Methionine with Homoserine has been shown to reduce kidney uptake.

  • Blocking Studies: Co-inject an excess of unlabeled peptide to determine if the uptake in non-target organs is receptor-mediated.

  • Evaluate Different Chelators: The choice of chelator can impact the overall charge and biodistribution of the radiotracer.

Issue 3: Rapid In Vivo Degradation of the Radiotracer

Possible Causes:

  • Susceptibility of the peptide backbone to proteases.

Troubleshooting Steps:

  • In Vitro Stability Assay: First, confirm the instability by incubating the radiotracer in human or mouse serum/plasma and analyzing for degradation products over time using radio-HPLC.

  • Implement Stabilization Strategies:

    • Amino Acid Substitution: Replace L-amino acids at known cleavage sites with D-amino acids or other unnatural amino acids.

    • Backbone Modification: Introduce non-natural linkages that are resistant to enzymatic cleavage.

    • Cyclization: Synthesize a cyclic version of the this compound peptide.

    • Incorporate a Stabilizing Scaffold: Utilize structures like knottins to protect the peptide from degradation.

Data Presentation

Table 1: Comparison of In Vitro and In Vivo Performance of Modified this compound Radiotracers

Radiotracer ModificationIC50 (nM)Tumor Uptake (%ID/g at 4h p.i.)Tumor-to-Kidney RatioReference
Parent Compound ([¹⁷⁷Lu]1)1.5 ± 0.32.64 ± 0.241.5
[¹⁷⁷Lu]3 (Met¹⁴)1.2 ± 0.23.90 ± 0.51.6
[¹⁷⁷Lu]5 (Hms¹⁴)1.8 ± 0.43.84 ± 0.44.4
⁶⁸Ga-NOTA-RGD-BBN92.75 ± 3.531.64 ± 0.40 (at 2h p.i.)~1.0
¹⁸F-FB-PEG₃-RGD-BBN73.28 ± 1.570.74 ± 0.19 (at 2h p.i.)~1.0

Table 2: In Vivo Stability of this compound Radiotracers in Plasma

RadiotracerTime Post-InjectionIntact Fraction in Plasma (%)Reference
[⁶⁸Ga]Ga-TacsBOMB515 min67.1 ± 4.76
[⁶⁸Ga]Ga-RM215 min71.9 ± 10.4

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-conjugated this compound Peptides with Lutetium-177
  • Reagents:

    • DOTA-conjugated this compound peptide

    • [¹⁷⁷Lu]LuCl₃ solution

    • Ammonium acetate buffer (0.4 M, pH 5.0)

    • Sterile, metal-free water

  • Procedure:

    • In a sterile microcentrifuge tube, combine the DOTA-conjugated peptide with [¹⁷⁷Lu]LuCl₃ in the ammonium acetate buffer.

    • Incubate the reaction mixture at 95°C for 30 minutes.

    • After incubation, allow the mixture to cool to room temperature.

    • Determine the radiochemical purity using radio-HPLC.

    • If necessary, purify the product using a C18 Sep-Pak cartridge.

Protocol 2: In Vitro Serum Stability Assay
  • Reagents:

    • Radiolabeled this compound tracer

    • Freshly collected human or mouse serum

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Incubate the radiolabeled peptide with serum at 37°C.

    • At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the mixture.

    • Precipitate the serum proteins by adding an equal volume of ethanol or acetonitrile.

    • Centrifuge the sample to pellet the proteins.

    • Analyze the supernatant by radio-HPLC to quantify the percentage of intact radiotracer versus degradation products.

Protocol 3: In Vivo Biodistribution Study
  • Animal Model:

    • Tumor-bearing mice (e.g., nude mice with PC-3 xenografts).

  • Procedure:

    • Administer a defined amount of the radiotracer to each mouse via intravenous injection (e.g., tail vein).

    • For blocking studies, co-inject a separate group of mice with an excess of unlabeled this compound peptide.

    • At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

    • Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

G This compound Receptor Signaling and Radiotracer Internalization cluster_membrane Cell Membrane cluster_cell Tumor Cell Radiotracer Radiotracer GRPR GRPR Radiotracer->GRPR Binding G_Protein G-Protein GRPR->G_Protein Activation Internalization Endosome/ Internalization GRPR->Internalization Agonist-mediated Signaling_Cascade Signaling Cascade G_Protein->Signaling_Cascade Initiation G Troubleshooting Workflow for Low In Vivo Tumor Uptake Start Low In Vivo Tumor Uptake Check_Purity Check Radiochemical Purity Start->Check_Purity Check_Affinity Confirm In Vitro Binding Affinity Check_Purity->Check_Affinity Purity OK Assess_Stability Assess In Vitro Serum Stability Check_Affinity->Assess_Stability Affinity High Modify_Peptide Implement Peptide Stabilization Strategy Assess_Stability->Modify_Peptide Low Stability Optimize_PK Optimize Pharmacokinetics (e.g., hydrophilicity) Assess_Stability->Optimize_PK High Stability Re-evaluate Re-evaluate In Vivo Modify_Peptide->Re-evaluate Optimize_PK->Re-evaluate G Experimental Workflow for this compound Radiotracer Evaluation Synthesis Peptide Synthesis & Conjugation Radiolabeling Radiolabeling Synthesis->Radiolabeling In_Vitro In Vitro Evaluation (Binding, Stability) Radiolabeling->In_Vitro In_Vivo In Vivo Evaluation (Biodistribution, Imaging) In_Vitro->In_Vivo Data_Analysis Data Analysis In_Vivo->Data_Analysis Decision Optimal Candidate? Data_Analysis->Decision Decision->Synthesis No End End Decision->End Yes

References

Technical Support Center: Bombesin Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bombesin peptide synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the solid-phase peptide synthesis (SPPS) of this compound?

The primary challenges in this compound synthesis are similar to those for many peptides and include ensuring high coupling efficiency, preventing side reactions, and minimizing aggregation. Specific to this compound's sequence (Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂), key challenges include:

  • Side reactions involving specific amino acids:

    • N-terminal pyroglutamic acid formation: The N-terminal glutamine (Gln) can cyclize to form pyroglutamic acid (pGlu).[1][2][3][4][5] This is often a desired modification to mimic the native peptide but needs to be controlled.

    • Oxidation of Methionine (Met) and Tryptophan (Trp): The thioether side chain of Met and the indole ring of Trp are susceptible to oxidation during synthesis and cleavage.

    • Deamidation of Glutamine (Gln) and Asparagine (Asn): The side-chain amides of Gln and Asn can undergo deamidation under certain conditions.

  • Aggregation: Although not extensively reported as a classic "difficult sequence," peptide aggregation can occur during the synthesis of longer peptides, leading to incomplete reactions and low yields.

  • Synthesis of the C-terminal amide: Achieving the C-terminal amide requires the use of a specific amide resin (e.g., Rink amide resin).

Q2: What is a typical overall yield and purity for this compound synthesis?

The overall yield and purity of synthetic peptides can vary significantly based on the synthesis scale, protocol, and purification efficiency. For this compound analogs synthesized via solid-phase methods, reported overall recoveries range from 13-32%, with purities of 91-97% after purification. Crude purities of over 80% have also been reported for this compound-based constructs.

Q3: Which analytical techniques are recommended for characterizing synthetic this compound?

The most common analytical techniques for characterizing synthetic this compound are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired peptide and to identify impurities.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low Crude Peptide Yield Incomplete coupling reactions.- Use a more efficient coupling reagent like HBTU or HATU.- Double couple amino acids, especially after Gly or Pro.- Monitor coupling completion with a ninhydrin test.
Peptide aggregation on the resin.- Use a resin with good swelling properties (e.g., TentaGel).- Synthesize at a higher temperature.- Incorporate pseudoproline dipeptides if synthesizing longer analogs.
Premature cleavage from the resin.- Ensure the linker is stable to the deprotection conditions (e.g., piperidine).
Presence of Deletion Sequences in MS Incomplete Fmoc deprotection.- Extend the deprotection time or perform a second deprotection step.- Use fresh deprotection reagent (20% piperidine in DMF).
Incomplete coupling.- See "Incomplete coupling reactions" above.
Unexpected Mass in MS (+16 Da or +32 Da) Oxidation of Met or Trp.- Use scavengers like 1,2-ethanedithiol (EDT) in the cleavage cocktail.- Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon).
Unexpected Mass in MS (-17 Da or -18 Da from N-terminus) Pyroglutamate formation from N-terminal Gln or Glu.- If pGlu is not desired, couple the N-terminal Gln with a protecting group that is removed during final cleavage.- If pGlu is desired, it can be formed spontaneously or induced by mild acidic conditions.
Purification Troubleshooting (RP-HPLC)
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Broadening) Suboptimal mobile phase pH.- Ensure the mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).- Adjust the pH of the mobile phase.
Column overload.- Reduce the amount of crude peptide loaded onto the column.
Co-elution of impurities.- Optimize the gradient. A shallower gradient often improves resolution.- Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier.
Difficulty Separating Target Peptide from a Close-Eluting Impurity Impurity is a deletion sequence or has a minor modification (e.g., oxidation).- Employ a very shallow gradient around the elution point of the target peptide.- Consider using a different HPLC mode for an orthogonal separation step (e.g., ion-exchange chromatography) before the final RP-HPLC polishing.
Peptide is Insoluble in the Injection Solvent The crude peptide is highly hydrophobic or aggregated.- Dissolve the crude peptide in a stronger solvent like DMSO or a small amount of formic acid before diluting with the initial mobile phase.

Experimental Protocols

Protocol 1: Manual Fmoc-Based Solid-Phase Synthesis of this compound-14

This protocol is a general guideline for the manual synthesis of this compound on a 0.1 mmol scale using a Rink Amide resin.

Materials:

  • Rink Amide resin (0.1 mmol)

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU)

  • Activator base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (see Protocol 2)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a ninhydrin test to check for complete coupling. If the test is positive (blue beads), recouple with fresh reagents.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the this compound sequence in reverse order (from Met to Gln). The N-terminal pyroglutamic acid can be introduced by coupling L-pyroglutamic acid in the final step.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (see Protocol 2).

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude peptide powder.

Protocol 2: Cleavage of this compound from the Resin

This protocol is suitable for cleaving this compound, which contains both Met and Trp residues.

Materials:

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Dried peptide-resin

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding the solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: RP-HPLC Purification of this compound

This is a general protocol for the purification of crude this compound peptide.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound peptide dissolved in a minimal amount of Mobile Phase A

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the dissolved crude this compound sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 60 minutes. This may need to be optimized based on the observed separation of the crude product on an analytical scale.

  • Fraction Collection: Monitor the elution at 210-220 nm and collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the this compound peptide at the desired purity (>95%) and lyophilize to obtain the final purified product.

Data Summary

Table 1: Expected Yield and Purity of Synthetic this compound
ParameterTypical RangeNotes
Crude Purity >80%Highly dependent on the success of the SPPS.
Final Purity (after RP-HPLC) 91-97%Can be >98% with optimized purification.
Overall Recovery 13-32%Calculated from the initial resin loading.

Visualizations

Diagram 1: Fmoc-SPPS Workflow for this compound Synthesis

SPPS_Workflow Start Start: Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 DMF Wash Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash_2 DMF Wash Coupling->Wash_2 Wash_1->Coupling Ninhydrin Ninhydrin Test Wash_2->Ninhydrin Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash_2->Final_Cleavage Final Cycle Ninhydrin->Deprotection Negative (Repeat for next AA) Recouple Recouple Ninhydrin->Recouple Positive Recouple->Coupling Purification RP-HPLC Purification Final_Cleavage->Purification End Pure this compound Purification->End

Caption: A flowchart of the Fmoc-based solid-phase peptide synthesis cycle for this compound.

Diagram 2: Troubleshooting Logic for Low this compound Purity

Purity_Troubleshooting Start Low Purity of Crude this compound (Post-Cleavage) Analyze_MS Analyze Mass Spectrum Start->Analyze_MS Analyze_HPLC Analyze HPLC Chromatogram Start->Analyze_HPLC Deletion Deletion Sequences Present (Mass < Expected) Analyze_MS->Deletion Oxidation Oxidized Peptide Present (Mass +16 Da) Analyze_MS->Oxidation Incomplete_Deprotection Incomplete Protecting Group Removal Analyze_MS->Incomplete_Deprotection Poor_Resolution Poor Peak Resolution Analyze_HPLC->Poor_Resolution Cause_Deprotection Cause: Incomplete Fmoc Deprotection Deletion->Cause_Deprotection Check Cause_Coupling Cause: Incomplete Coupling Deletion->Cause_Coupling Check Cause_Scavengers Cause: Inadequate Scavengers Oxidation->Cause_Scavengers Check Cause_Cleavage_Time Cause: Insufficient Cleavage Time Incomplete_Deprotection->Cause_Cleavage_Time Check Cause_Gradient Cause: Suboptimal HPLC Gradient Poor_Resolution->Cause_Gradient Check

Caption: A logical diagram for troubleshooting low purity issues in this compound synthesis.

References

troubleshooting low signal in bombesin immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in bombesin immunohistochemistry (IHC).

Troubleshooting Guide: Low Signal in this compound IHC

Low or weak staining in this compound IHC can be frustrating. This guide provides a systematic approach to troubleshooting the most common causes.

Q1: My this compound staining is very weak or completely absent. Where do I start?

When faced with weak or no signal, it's crucial to systematically evaluate each step of your IHC protocol. Start by confirming the basics:

  • Antibody Validation: Ensure the primary antibody is validated for IHC on your specific sample type (e.g., formalin-fixed paraffin-embedded).[1] Not all antibodies that work in other applications like Western blot will be effective in IHC.

  • Positive Control: Always include a positive control tissue known to express this compound or its receptors. If the positive control is also negative, the issue likely lies with your reagents or protocol. If the positive control is positive but your sample is negative, it may indicate a true absence or very low expression of the target antigen in your sample.[1]

  • Reagent Integrity: Check the expiration dates of all your reagents, including the primary antibody, secondary antibody, and detection system components. Improper storage or repeated freeze-thaw cycles can degrade antibodies.

Below is a workflow to help you systematically troubleshoot the issue.

TroubleshootingWorkflow start Start: Low/No Signal check_controls Check Positive and Negative Controls start->check_controls control_ok Controls Staining Correctly? check_controls->control_ok issue_sample Issue is likely with the experimental sample (e.g., low expression, improper fixation/processing). control_ok->issue_sample Yes issue_protocol Issue is likely with the protocol or reagents. control_ok->issue_protocol No optimize_ab Optimize Primary Antibody issue_protocol->optimize_ab optimize_ar Optimize Antigen Retrieval optimize_ab->optimize_ar optimize_detection Optimize Detection System & Signal Amplification optimize_ar->optimize_detection end Successful Staining optimize_detection->end

Caption: A logical workflow for troubleshooting low signal in this compound IHC.

Frequently Asked Questions (FAQs)

Antibody & Reagents

Q2: How do I choose the right primary antibody for this compound IHC and what dilution should I use?

Choosing a well-validated antibody is critical. Look for antibodies specifically tested for IHC applications. Several commercial suppliers offer anti-bombesin (or Gastrin Releasing Peptide - GRP) antibodies.

For dilution, always start with the manufacturer's recommended range and then perform a titration to find the optimal concentration for your specific tissue and protocol. A dilution that is too high will result in a weak signal, while a dilution that is too low can lead to high background.

Table 1: Examples of Commercially Available Anti-Bombesin/GRP Antibodies and Recommended Dilutions

Product NameManufacturerRecommended Dilution for IHCReference
Gastrin Releasing Peptide (GRP) / this compoundImmunoStar1:1000 - 1:2000[2][3]
This compound AntibodyPhoenix Biotech1:500 (PAP or ABC)
GRP / this compound AntibodyBIOGEN Científica1:1000 - 1:2000 (Biotin/Avidin-HRP)

Q3: Could my secondary antibody be the problem?

Yes, an inappropriate or inactive secondary antibody can lead to no signal. Ensure that:

  • The secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a rabbit anti-bombesin, use an anti-rabbit secondary).

  • The secondary antibody is not expired and has been stored correctly.

  • You are using the correct detection system compatible with your secondary antibody (e.g., HRP-conjugated secondary with a DAB substrate).

Antigen Retrieval

Q4: What is antigen retrieval and why is it important for this compound IHC?

Formalin fixation, a common method for preserving tissue, creates protein cross-links that can mask the antigenic epitope your antibody is supposed to recognize. Antigen retrieval is a process that reverses these cross-links, "unmasking" the epitope and allowing the antibody to bind. For many targets, including this compound and its receptors, this step is crucial for successful staining.

Q5: Which antigen retrieval method is best for this compound? Heat-Induced (HIER) or Proteolytic-Induced (PIER)?

Both Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) can be effective. However, HIER is now more commonly used and is often found to be more effective for a wider range of antigens.

  • HIER: Involves heating the tissue sections in a specific buffer. Common methods include using a microwave, pressure cooker, or water bath.

  • PIER: Uses enzymes like proteinase K or trypsin to digest proteins and unmask the epitope.

For a new antibody or tissue, it is often recommended to test different antigen retrieval conditions to find the optimal one.

Q6: What is the optimal pH for the antigen retrieval buffer for this compound IHC?

The optimal pH of the antigen retrieval buffer is antigen-dependent. While some antigens stain best in a low pH buffer (e.g., citrate buffer, pH 6.0), many others show improved signal in a high pH buffer (e.g., Tris-EDTA, pH 9.0). If the antibody datasheet does not specify a pH, it is advisable to test both a low and a high pH buffer to determine which gives the best signal-to-noise ratio for your this compound staining.

Table 2: Common Antigen Retrieval Buffers

Buffer NameTypical pHCommon Use
Sodium Citrate6.0A widely used starting point for many antigens.
Tris-EDTA9.0Often provides superior staining for many antibodies.
Tris-HCl8.0 - 9.0Can produce good results at a higher pH.
Detection & Amplification

Q7: My signal is still weak even after optimizing the antibody and antigen retrieval. What else can I do?

If the signal remains weak, you may need to consider a signal amplification system. This is particularly useful if the expression of this compound or its receptors is low in your tissue.

Q8: What are the common signal amplification methods in IHC?

There are several methods to amplify the signal in IHC:

  • Avidin-Biotin Complex (ABC): This method uses a biotinylated secondary antibody, followed by a pre-formed complex of avidin and a biotinylated enzyme (like HRP). This creates a large complex with many enzyme molecules at the site of the antigen, leading to a stronger signal.

  • Labeled Streptavidin-Biotin (LSAB): Similar to ABC, but uses streptavidin instead of avidin, which can reduce background staining in some tissues. The smaller size of the complex may also allow for better tissue penetration.

  • Polymer-Based Detection Systems: These systems use a polymer backbone to which multiple secondary antibodies and enzyme molecules are attached. This provides a high degree of signal amplification and is often a more straightforward procedure than ABC or LSAB.

  • Tyramide Signal Amplification (TSA): This is a very sensitive method where HRP, conjugated to the secondary antibody, catalyzes the deposition of multiple labeled tyramide molecules close to the antigen. This results in a significant amplification of the signal.

SignalAmplification cluster_Antigen Tissue Section Antigen This compound Antigen PrimaryAb Primary Antibody (Rabbit Anti-Bombesin) Antigen->PrimaryAb Binds to SecondaryAb Biotinylated Secondary Antibody (Anti-Rabbit) PrimaryAb->SecondaryAb Binds to ABC_Complex Avidin-Biotin-HRP Complex SecondaryAb->ABC_Complex Biotin binds to Avidin Substrate DAB Substrate ABC_Complex->Substrate HRP catalyzes Signal Visible Brown Precipitate Substrate->Signal Forms

Caption: The principle of the Avidin-Biotin Complex (ABC) signal amplification method.

Experimental Protocol: this compound Immunohistochemistry on Paraffin-Embedded Sections

This protocol is a general guideline and may require optimization for your specific antibody and tissue.

1. Deparaffinization and Rehydration:

  • Xylene: 2 x 5 minutes.
  • 100% Ethanol: 2 x 3 minutes.
  • 95% Ethanol: 1 x 3 minutes.
  • 70% Ethanol: 1 x 3 minutes.
  • Distilled water: 2 x 3 minutes.

2. Antigen Retrieval (HIER recommended):

  • Preheat antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0) to 95-100°C.
  • Immerse slides in the preheated buffer and incubate for 20 minutes.
  • Allow slides to cool in the buffer for 20-30 minutes at room temperature.
  • Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).

3. Peroxidase Block (if using an HRP-based detection system):

  • Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
  • Rinse with wash buffer.

4. Blocking:

  • Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary anti-bombesin antibody in an antibody diluent to the optimized concentration.
  • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Rinse slides with wash buffer (3 x 5 minutes).
  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit biotin) at the manufacturer's recommended dilution for 1 hour at room temperature.

7. Detection (Example using ABC method):

  • Rinse slides with wash buffer (3 x 5 minutes).
  • Incubate with the ABC reagent for 30-60 minutes at room temperature.
  • Rinse slides with wash buffer (3 x 5 minutes).

8. Chromogen Development:

  • Incubate slides with a chromogen substrate (e.g., DAB) until the desired staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
  • Stop the reaction by immersing the slides in distilled water.

9. Counterstaining:

  • Counterstain with hematoxylin for 30-60 seconds.
  • "Blue" the counterstain in running tap water or a bluing reagent.

10. Dehydration and Mounting:

  • Dehydrate the slides through graded ethanols (70%, 95%, 100%).
  • Clear in xylene.
  • Mount with a permanent mounting medium.

This compound Receptor Signaling Pathway

This compound and related peptides like Gastrin-Releasing Peptide (GRP) exert their effects by binding to specific G-protein coupled receptors (GPCRs), primarily the GRP receptor (GRPR), also known as BB2. This binding initiates a signaling cascade that can influence cell proliferation, which is of particular interest in cancer research.

BombesinSignaling This compound This compound / GRP GRPR GRP Receptor (GRPR/BB2) (GPCR) This compound->GRPR Binds to G_protein Gq/11 Protein GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Responses (e.g., Proliferation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

References

reducing off-target effects of bombesin agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bombesin agonists. Our goal is to help you mitigate off-target effects and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with this compound agonists?

A1: The most significant off-target effects of this compound agonists stem from their binding to receptors in healthy tissues that also express this compound receptors, particularly the gastrin-releasing peptide receptor (GRPR/BB2). The pancreas has high levels of GRPR expression, leading to high uptake of this compound agonists in this organ.[1] This can cause unwanted physiological responses and, in the context of radiolabeled agonists for imaging or therapy, can obscure tumor visualization and deliver a high radiation dose to a healthy organ. Other tissues with physiological GRPR expression include the stomach, intestines, and adrenal glands.[2] Additionally, some this compound agonists may interact with other receptor subtypes (BB1/NMBR and BB3) or even unrelated receptors at high concentrations, leading to a broader range of off-target effects.[3]

Q2: How can I choose the most appropriate this compound agonist for my cancer model?

A2: The choice of a this compound agonist should be guided by the specific this compound receptor subtype expressed by your cancer model. Different tumors predominantly express different subtypes. For instance, prostate and breast cancers frequently overexpress the GRP receptor (BB2), while some lung and gastrointestinal carcinoids may preferentially express NMB (BB1) or BB3 receptors.[4] It is crucial to first characterize the receptor expression profile of your target cells or tumor tissue. Using an agonist with high selectivity for the overexpressed receptor subtype on the tumor will help minimize binding to other subtypes present in healthy tissues.

Q3: Are there alternatives to this compound agonists that might have fewer off-target effects?

A3: Yes, this compound receptor antagonists are a promising alternative.[5] Studies have shown that radiolabeled antagonists can exhibit superior in vivo tumor targeting compared to agonists. Antagonists bind to the receptor without activating it, which avoids potential growth-promoting effects on the tumor. Furthermore, antagonists often show a more favorable pharmacokinetic profile, with faster clearance from non-target tissues, leading to higher tumor-to-background ratios.

Q4: What is the role of receptor internalization in the efficacy and off-target effects of this compound agonists?

A4: Receptor internalization is a key mechanism for the therapeutic efficacy of radiolabeled this compound agonists, as it leads to the accumulation and retention of the radiopharmaceutical inside the cancer cell, delivering a cytotoxic radiation dose. However, internalization in healthy, receptor-expressing tissues also contributes to off-target toxicity. Interestingly, some studies suggest that while agonists are readily internalized, antagonists may have lower internalization rates yet still provide superior tumor targeting. This suggests that high cell-surface binding of antagonists may be sufficient for effective imaging and therapy with certain radionuclides.

Troubleshooting Guides

Problem: High background signal in non-target organs during in vivo imaging.

Possible Cause Troubleshooting Step
Non-specific binding of the agonist. 1. Confirm Receptor Specificity: Perform in vivo competition studies by co-injecting a high dose of unlabeled this compound to see if uptake in non-target organs is reduced. 2. Consider an Antagonist: Switch to a radiolabeled this compound receptor antagonist, which may have a better tumor-to-background ratio.
Suboptimal pharmacokinetic properties. 1. Modify the Agonist Structure: Introduce spacers or stabilizing modifications to the peptide to alter its biodistribution and clearance profile. 2. Optimize Specific Activity: Investigate the effect of varying the specific activity of the radiolabeled agonist, as this can influence tissue uptake and clearance.
High expression of the target receptor in healthy tissue. 1. Re-evaluate Agonist Selectivity: If your agonist is not highly selective for the tumor's receptor subtype, consider synthesizing or obtaining a more selective analog. 2. Saturation of Non-Target Receptors: In preclinical models, it may be possible to saturate receptors in non-target organs with a non-radiolabeled peptide prior to injecting the radiolabeled agonist.

Problem: Inconsistent or low binding affinity in in vitro assays.

Possible Cause Troubleshooting Step
Degradation of the peptide agonist. 1. Assess Peptide Stability: Analyze the stability of your agonist in the assay buffer and in the presence of cells or cell membranes. Consider using protease inhibitors if degradation is observed. 2. Use Stabilized Analogs: Synthesize or purchase agonists with modifications that increase resistance to enzymatic degradation.
Inappropriate cell model or membrane preparation. 1. Verify Receptor Expression: Confirm the expression level of the target this compound receptor subtype in your chosen cell line or tissue preparation using techniques like RT-PCR, Western blot, or receptor autoradiography. 2. Optimize Membrane Preparation: Ensure that your membrane preparation protocol effectively enriches for the plasma membrane fraction where the receptors are located.
Issues with the radioligand. 1. Check Radioligand Purity: Use HPLC to confirm the purity of your radiolabeled agonist. 2. Determine Optimal Radioligand Concentration: Perform saturation binding experiments to determine the Kd and Bmax and ensure you are using an appropriate concentration of radioligand in your competitive binding assays.

Data Presentation

Table 1: Binding Affinities (IC50, nM) of this compound Analogs for GRP Receptors

CompoundPC3 Cells (human prostate cancer)HEK293-GRPR cellsHuman Prostate Cancer Tissue
This compound~1-5~1-5~1-5
Demobesin 1 (Antagonist)~1-5~1-5~1-5
Demobesin 4 (Agonist)~1-5~1-5~1-5

Data compiled from Cescato et al., J Nucl Med, 2008. Note that while binding affinities are similar, the in vivo performance of these compounds differs significantly.

Table 2: In Vivo Biodistribution of 99mTc-Labeled Demobesin 1 (Antagonist) and Demobesin 4 (Agonist) at 4h Post-Injection (%ID/g)

Organ99mTc-Demobesin 4 (Agonist)99mTc-Demobesin 1 (Antagonist)
Blood0.08 ± 0.020.04 ± 0.01
Pancreas11.2 ± 2.50.44 ± 0.11
PC3 Tumor3.5 ± 0.82.3 ± 0.5
Tumor-to-Kidney Ratio0.75.2

Data from Cescato et al., J Nucl Med, 2008. This table highlights the significantly lower pancreas uptake and improved tumor-to-kidney ratio of the antagonist compared to the agonist.

Experimental Protocols

1. Competitive Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for a specific this compound receptor subtype.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the this compound receptor of interest (e.g., PC-3 cells for GRPR) to confluence.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled this compound ligand with known affinity for the target receptor (e.g., 125I-[Tyr4]this compound).

    • Add increasing concentrations of the unlabeled test compound (competitor).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a specified temperature for a set time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. In Vitro Internalization Assay

Objective: To quantify the rate and extent of receptor-mediated internalization of a radiolabeled this compound agonist.

Methodology:

  • Cell Culture: Seed cells expressing the target receptor in 24-well plates and allow them to adhere overnight.

  • Binding and Internalization:

    • Wash the cells with a serum-free medium.

    • Add the radiolabeled this compound agonist to the cells and incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

    • To determine non-specific binding and internalization, incubate a parallel set of cells with the radiolabeled agonist in the presence of a large excess of unlabeled this compound.

  • Separation of Surface-Bound and Internalized Radioactivity:

    • At each time point, place the plates on ice to stop internalization.

    • Remove the medium and wash the cells with cold buffer.

    • To remove the surface-bound radioligand, incubate the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) for a short period. Collect this "acid-strip" fraction.

    • Lyse the cells with a basic solution (e.g., NaOH) to release the internalized radioactivity. Collect this "internalized" fraction.

  • Measurement and Analysis:

    • Measure the radioactivity in the acid-strip and internalized fractions using a gamma counter.

    • Calculate the percentage of internalized radioactivity as a function of total cell-associated radioactivity (acid-strip + internalized) at each time point.

Visualizations

G This compound Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bombesin_Agonist This compound Agonist GRPR GRPR (BB2) Bombesin_Agonist->GRPR Binding G_Protein Gq/11 GRPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_Release->Downstream PKC->Downstream Proliferation Cell Proliferation Downstream->Proliferation Stimulation

Caption: Canonical Gq-coupled signaling pathway for this compound agonists.

G Experimental Workflow for Assessing Off-Target Effects cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Profiling 1. Receptor Subtype Profiling (Target vs. Off-Target Tissues) Binding_Assay 2. Competitive Binding Assays (Determine IC50 for each subtype) Receptor_Profiling->Binding_Assay Internalization 3. Internalization Assays (Quantify uptake in different cell lines) Binding_Assay->Internalization Decision1 High Off-Target Binding? Internalization->Decision1 Biodistribution 4. Biodistribution Studies (Tumor vs. Healthy Organs) Imaging 5. SPECT/PET Imaging (Visualize Tumor vs. Background) Biodistribution->Imaging Decision2 High Non-Tumor Uptake? Imaging->Decision2 Toxicity 6. Toxicity Studies (Assess adverse effects) Decision1->Biodistribution No Redesign Redesign Agonist or Switch to Antagonist Decision1->Redesign Yes Decision2->Toxicity No Decision2->Redesign Yes

Caption: Workflow for evaluating and mitigating off-target effects.

G Strategies to Reduce Off-Target Effects cluster_ligand Ligand-Based Strategies cluster_delivery Delivery-Based Strategies Main Goal: Reduce Off-Target Effects of this compound Agonists Receptor_Selectivity Improve Receptor Subtype Selectivity Main->Receptor_Selectivity Antagonist Use Receptor Antagonists Instead of Agonists Main->Antagonist PK_Mod Modify Pharmacokinetics (Spacers, Stabilization) Main->PK_Mod Liposomes Liposomal Encapsulation Main->Liposomes Nanoparticles Nanoparticle Conjugation Main->Nanoparticles Prodrugs Tumor-Activated Prodrugs Main->Prodrugs Receptor_Selectivity->Antagonist Antagonist->PK_Mod Liposomes->Nanoparticles Nanoparticles->Prodrugs

Caption: Key strategies for minimizing this compound agonist off-target effects.

References

Technical Support Center: Enhancing Tumor-to-Kidney Ratio of Radiolabeled Bombesin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and use of radiolabeled bombesin (BBN) analogs for tumor imaging and therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the high kidney uptake of radiolabeled this compound analogs?

A1: Radiolabeled peptides with a low molecular weight (below 60 kDa) are primarily cleared from the body through the kidneys.[1] After glomerular filtration, these peptides are reabsorbed in the proximal tubules of the kidneys.[2][3] This reabsorption is a significant cause of high renal accumulation. For many peptides, this process is mediated by receptors like megalin, a scavenger receptor in the renal cortex.[2][4] The high retention of radioactivity in the kidneys can be a dose-limiting factor in peptide receptor radionuclide therapy (PRRT).

Q2: How does the choice of chelator and radionuclide affect the tumor-to-kidney ratio?

A2: The stability of the complex formed between the radionuclide and the chelator is crucial. A more stable chelate can prevent the release of the radiometal, which might otherwise accumulate in tissues, including the kidneys. For instance, replacing a [⁶⁴Cu]Cu-DOTA complex with a more stable [⁶⁴Cu]Cu-CB-TE2A complex in a this compound analogue resulted in reduced kidney retention and an enhanced tumor-to-kidney ratio. Similarly, using a NOTA chelate instead of DOTA with Cu-64 has been shown to decrease kidney uptake while improving tumor uptake.

Q3: What is the difference between using a this compound agonist versus an antagonist for tumor targeting?

A3: this compound agonists bind to and activate the gastrin-releasing peptide receptor (GRPR), leading to internalization of the receptor-radiopharmaceutical complex. While this was initially thought to be essential for high tumor retention, agonists can also cause undesirable side effects due to receptor activation in normal tissues. This compound antagonists also bind to the GRPR but do not activate it. They have been shown to provide excellent and specific tumor targeting with the significant advantage of faster clearance from GRPR-rich normal organs, like the pancreas. This rapid washout from background tissues results in improved tumor-to-background ratios over time.

Q4: Can experimental conditions like specific activity influence biodistribution?

A4: Yes, experimental conditions can significantly impact the biodistribution of radiolabeled peptides. Lowering the specific activity (by increasing the amount of non-radiolabeled peptide) can lead to saturation of receptors in normal tissues, potentially improving the tumor-to-pancreas ratio. Additionally, HPLC purification of the radiolabeled peptide prior to injection can lead to a significant increase in uptake in GRPR-positive tissues.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: High and Persistent Kidney Radioactivity

Symptoms:

  • Biodistribution studies show a high percentage of injected dose per gram (%ID/g) in the kidneys.

  • The tumor-to-kidney ratio is low, potentially obscuring tumor visualization in imaging studies or causing dose-limiting toxicity in therapy.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Efficient Renal Reabsorption Co-inject a renal protective agent. The choice of agent can be critical. For example, Gelofusine has been shown to effectively reduce kidney uptake of this compound analogs without negatively impacting tumor uptake. Positively charged amino acids like lysine and arginine are also commonly used, although their effectiveness can vary depending on the specific peptide.
Peptide Charge Modify the overall charge of the peptide conjugate. Introducing negatively charged amino acids, such as glutamic acid, into the peptide sequence or linker can sometimes reduce renal uptake. However, this effect can be context-dependent, as in some cases, the introduction of glutamic acid residues has been shown to increase renal uptake.
Unstable Radiometal Complex Ensure the use of a highly stable chelator for the chosen radionuclide. If demetallation is suspected (e.g., high uptake in non-target tissues like the liver), consider using a more robust chelator. For example, for ⁶⁴Cu, CB-TE2A is more stable than DOTA.
Suboptimal Linker The linker between the chelator and the peptide can influence pharmacokinetics. Experiment with different linkers. For example, incorporating specific hydrophilic amino acids into the linker may reduce background tissue uptake. The use of a PEG linker has been shown to reduce pancreatic uptake, though it may also decrease receptor binding affinity.
Issue 2: Low Tumor Uptake and Poor Tumor-to-Background Ratios

Symptoms:

  • Low %ID/g in the tumor xenografts.

  • Poor contrast between the tumor and surrounding tissues in imaging studies.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
In Vivo Instability of the Peptide The peptide may be rapidly degraded by proteases in the plasma. Introduce modifications to the peptide backbone to enhance stability. This can include using D-amino acids, modifying the C-terminus, or making substitutions at positions prone to enzymatic cleavage.
Low Receptor Binding Affinity The modifications made to the peptide (chelator, linker) may have negatively impacted its affinity for the GRPR. Perform in vitro binding assays to confirm high affinity. If affinity is low, redesign the conjugate, possibly by changing the attachment site of the chelator or altering the linker.
Hepatobiliary Excretion Highly lipophilic compounds tend to be cleared through the liver, which can reduce the amount of radiopharmaceutical available to reach the tumor and increase abdominal background. To promote renal excretion, consider using more hydrophilic chelators and linkers.
Use of an Agonist While agonists internalize, antagonists often show superior tumor-to-background ratios due to faster clearance from normal GRPR-expressing tissues. Consider synthesizing and evaluating a corresponding antagonist version of your radiopharmaceutical.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate comparison of different strategies.

Table 1: Effect of Renal Protection Agents on Kidney Uptake

RadiotracerAnimal ModelCo-administered AgentReduction in Kidney UptakeReference
¹¹¹In-octreotideMice/RatsGelofusine50-70%
¹¹¹In-labeled this compound-GelofusineEffective reduction
¹¹¹In-labeled peptidesRatsLysine/ArginineEffective for some peptides

Table 2: Impact of Peptide/Chelator Modifications on Biodistribution

This compound Analog ModificationRadionuclideKey FindingTumor-to-Kidney RatioReference
Replacement of DOTA with CB-TE2A⁶⁴CuReduced kidney retentionEnhanced
Introduction of albumin binder (4-(p-iodophenyl)butyric acid) to a folate analog¹⁷⁷LuIncreased tumor uptakeImproved
Insertion of glutamic acid into cyclic RGD peptides-Reduced kidney uptakeImproved
Use of a PEG4-galactose-based linker-Reduced kidney uptake, but also lower tumor uptake-
⁹⁹ᵐTc-BN-O vs. ⁹⁹ᵐTc-BN-A⁹⁹ᵐTc⁹⁹ᵐTc-BN-A had lower kidney accumulation but faster tumor clearance-

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study
  • Animal Model: Use tumor-bearing mice (e.g., PC-3 xenografts for prostate cancer models).

  • Injection: Inject a defined amount of the radiolabeled this compound analog (e.g., 0.1 MBq) intravenously via the tail vein.

  • Time Points: Euthanize groups of animals (n=4 per group) at various time points post-injection (p.i.), for example, 1, 4, and 24 hours.

  • Organ Harvesting: Dissect and collect major organs and tissues (tumor, kidneys, liver, pancreas, muscle, blood, etc.).

  • Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Calculate tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of the respective organ.

Protocol 2: In Vitro Receptor Binding Assay
  • Cell Culture: Use a cell line that overexpresses the target receptor (e.g., PC-3 cells for GRPR).

  • Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.

  • Competitive Binding: Incubate a constant amount of the radiolabeled this compound analog with increasing concentrations of the corresponding non-radiolabeled peptide in the presence of the cell membrane preparation.

  • Separation: Separate the membrane-bound radioactivity from the free radioactivity by filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis peptide This compound Analog Synthesis chelator Chelator Conjugation peptide->chelator labeling Radiolabeling with Isotope (e.g., 68Ga, 177Lu) chelator->labeling qc Quality Control (HPLC, TLC) labeling->qc binding Receptor Binding Assay (IC50) qc->binding internalization Internalization Studies qc->internalization stability Plasma Stability Assay qc->stability biodist Biodistribution in Tumor-Bearing Mice qc->biodist imaging PET/SPECT Imaging biodist->imaging tumor_uptake Tumor Uptake (%ID/g) biodist->tumor_uptake ratios Tumor-to-Kidney Ratio Calculation tumor_uptake->ratios signaling_pathway cluster_strategies Strategies to Reduce Kidney Uptake cluster_outcomes Desired Outcomes s1 Chemical Modification o1 Reduced Renal Reabsorption s1->o1 e.g., Change charge, add hydrophilic linker o2 Increased Tumor Uptake s1->o2 e.g., Improve stability, add albumin binder s2 Competitive Inhibition s2->o1 e.g., Co-injection of Gelofusine, Lysine s3 Chelator Selection s3->o1 e.g., Use stable complexes (NOTA, CB-TE2A) o3 Improved Tumor-to-Kidney Ratio o1->o3 o2->o3

References

Technical Support Center: Overcoming Challenges with Bombesin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bombesin (BN) receptor antagonists.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound receptor antagonists, offering potential causes and solutions in a question-and-answer format.

Issue 1: Reduced or No Antagonist Potency in Cell-Based Assays

Question: My this compound receptor antagonist is showing lower than expected, or no, potency in my cell-based assay (e.g., calcium flux, cell proliferation). What are the possible causes and how can I troubleshoot this?

Potential Causes and Troubleshooting Steps:

  • Receptor Subtype Mismatch: The cell line may express a this compound receptor subtype (e.g., NMB-R/BB1, GRP-R/BB2, or BRS-3/BB3) for which the antagonist has low affinity.

    • Solution: Verify the receptor expression profile of your cell line using RT-PCR, Western blot, or receptor binding assays with subtype-selective radioligands. Compare this with the known binding affinity of your antagonist for each receptor subtype.

  • Agonist Contamination: The antagonist preparation may be contaminated with an agonist, leading to receptor activation that masks the antagonist's effect.

    • Solution: Check the purity of your antagonist using techniques like HPLC. If possible, test the antagonist in a system lacking the target receptor to ensure it does not have off-target effects.

  • Receptor Desensitization and Internalization: Prolonged exposure to agonists, even at low concentrations, can lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface for the antagonist to bind.[1][2]

    • Solution: Minimize pre-incubation times with any potential agonists. If studying agonist-induced desensitization, optimize the agonist concentration and exposure time. Recovery of receptors to the cell surface can be investigated, which is often independent of protein synthesis and involves receptor recycling.[1]

  • Experimental Conditions: Factors such as pH, temperature, and the presence of proteases in the assay medium can affect the stability and activity of peptide-based antagonists.

    • Solution: Ensure that the assay buffer conditions are optimal and stable throughout the experiment. Consider including protease inhibitors in the medium if antagonist degradation is suspected.

  • Cell Line Integrity: The characteristics of the cell line may have changed over time with repeated passaging, leading to altered receptor expression or signaling.

    • Solution: Use low-passage number cells and periodically re-verify receptor expression.

A logical workflow for troubleshooting this issue is presented below.

G start Reduced Antagonist Potency Observed sub1 Verify Receptor Expression Profile (RT-PCR, Western Blot) start->sub1 sub2 Check Antagonist Purity (HPLC) start->sub2 sub3 Assess Receptor Desensitization start->sub3 sub4 Optimize Assay Conditions (pH, Protease Inhibitors) start->sub4 sub5 Confirm Cell Line Integrity start->sub5 res1 Receptor Mismatch? sub1->res1 res2 Agonist Contamination? sub2->res2 res3 Desensitization Occurring? sub3->res3 res4 Suboptimal Conditions? sub4->res4 res5 Cell Line Drift? sub5->res5 sol1 Select Appropriate Cell Line or Antagonist for Receptor Subtype res1->sol1 Yes sol2 Synthesize or Procure High-Purity Antagonist res2->sol2 Yes sol3 Modify Pre-incubation Steps; Minimize Agonist Exposure res3->sol3 Yes sol4 Adjust Buffer and Include Necessary Stabilizers res4->sol4 Yes sol5 Use Low-Passage Cells; Re-authenticate Cell Line res5->sol5 Yes

Caption: Troubleshooting workflow for reduced antagonist potency.

Issue 2: High Non-Specific Binding in Radioligand Binding Assays

Question: I am performing a competitive binding assay with a radiolabeled this compound agonist and my antagonist, but the non-specific binding is very high. How can I reduce it?

Potential Causes and Troubleshooting Steps:

  • Inadequate Blocking of Non-Specific Sites: The blocking agent may be insufficient or inappropriate for the cell/membrane preparation.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA). Test different blocking agents. Ensure membranes are washed thoroughly to remove any interfering substances.

  • Radioligand Issues: The radioligand may have low specific activity or may be sticking to the assay plates or filters.

    • Solution: Pre-soak filters in a solution like 0.3% polyethyleneimine to reduce non-specific filter binding. Ensure the radioligand is of high purity and specific activity.

  • Insufficient Washing: Washing steps may not be stringent enough to remove all unbound radioligand.

    • Solution: Increase the volume and/or number of washes with ice-cold buffer. Optimize the duration of the washing steps.

ParameterStandard ConditionTroubleshooting Action
Blocking Agent 1% BSA in assay bufferIncrease to 2-5% BSA; test other blocking agents.
Filter Pre-treatment NonePre-soak filters in 0.3% polyethyleneimine.
Washing Steps 2x washes with 1 mL bufferIncrease to 3-4x washes; increase wash volume.
Radioligand Conc. Based on KdUse a concentration at or below the Kd for optimal signal-to-noise.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound receptor antagonists?

Resistance to this compound receptor antagonists can arise from several mechanisms, primarily centered around the reactivation of mitogenic signaling pathways.

  • Signaling Pathway Bypass: Cancer cells can activate parallel signaling pathways to circumvent the blockade of the this compound receptor. For example, the activation of the PI3K/AKT pathway or hyper-phosphorylation of other receptors like the epidermal growth factor receptor (EGFR) can promote cell survival and proliferation independently of this compound receptor signaling.[3][4] Combining this compound receptor antagonists with inhibitors of these bypass pathways (e.g., EGFR inhibitors) can result in an additive or synergistic effect on blocking cell proliferation.

  • Receptor Mutation: While less commonly reported for this compound receptors compared to other targets like tyrosine kinases, mutations in the receptor could potentially alter antagonist binding affinity, rendering the antagonist less effective.

  • Receptor Downregulation/Upregulation: Changes in the expression levels of the this compound receptors can influence antagonist efficacy. However, many tumors are characterized by the overexpression of these receptors.

  • Drug Efflux: Increased expression of drug efflux pumps could potentially reduce the intracellular concentration of antagonists, although this is more relevant for small molecule, non-peptidic antagonists.

G cluster_0 BN Antagonist Action cluster_1 Resistance Mechanisms Antagonist BNR Antagonist BNR This compound Receptor (BNR) Antagonist->BNR Blocks Proliferation Cell Proliferation BNR->Proliferation Inhibits Bypass Bypass Pathway Activation (e.g., EGFR, PI3K) Bypass->Proliferation Mutation Receptor Mutation Mutation->BNR Alters binding Efflux Drug Efflux Pump Efflux->Antagonist Removes from cell

Caption: Mechanisms of resistance to this compound receptor antagonists.

Q2: What is receptor desensitization and how is it different from antagonism?

Receptor desensitization is a process where a receptor becomes less responsive to an agonist after prolonged exposure. This is a cellular regulatory mechanism. It involves uncoupling of the receptor from its G-protein, followed by receptor internalization (sequestration) from the cell surface. Antagonism, on the other hand, is the direct blocking of a receptor by a compound (the antagonist), which prevents the agonist from binding and activating the receptor. While both result in a reduced response, desensitization is a physiological process induced by agonists, whereas antagonism is a pharmacological blockade.

Q3: Are there differences in efficacy between agonist and antagonist-based ligands for tumor imaging and therapy?

Yes. Initially, radiolabeled this compound agonists were developed for tumor imaging and therapy. However, they can induce receptor internalization and have mitogenic properties, which can be undesirable. Furthermore, agonist administration can sometimes lead to adverse physiological effects.

Radiolabeled antagonists are now often preferred. They tend to show improved pharmacokinetics and may label a higher number of receptor sites compared to agonists. Antagonists typically do not trigger receptor internalization, which can lead to higher tumor uptake and better imaging contrast.

FeatureAgonist-Based LigandsAntagonist-Based Ligands
Receptor Internalization Induces internalizationGenerally does not induce internalization
Pharmacokinetics Can have high uptake in normal receptor-positive organsOften shows improved pharmacokinetics and better tumor-to-background ratios
Side Effects Potential for mitogenic effects and other physiological responsesGenerally fewer side effects
Tumor Uptake Can be limited by receptor saturation and downregulationMay label more receptor sites, leading to high tumor uptake

Q4: How do I select an appropriate this compound receptor antagonist for my research?

The choice of antagonist depends on the specific research question.

  • Receptor Selectivity: Determine which this compound receptor subtype (BB1, BB2, or BB3) is the primary target of your study. Use an antagonist with high selectivity for that receptor to avoid confounding off-target effects. For example, gastrin-releasing peptide (GRP) is selective for the GRP-R (BB2).

  • Affinity: The antagonist should have a high affinity (low Kd or IC50 value) for the target receptor to be effective at low concentrations.

  • Application: For in vivo studies, consider the antagonist's stability, solubility, and pharmacokinetic properties. For imaging applications, select an antagonist that can be easily conjugated to a radioisotope without losing its binding affinity. The antagonist RC-3095 has been shown to be effective in suppressing the growth of various human cancer lines in xenograft models.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a this compound receptor antagonist.

Materials:

  • Cell membranes from a cell line expressing the this compound receptor of interest.

  • Radiolabeled this compound agonist (e.g., [125I-Tyr4]this compound).

  • Unlabeled antagonist (your test compound).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled antagonist.

  • Incubation: In a 96-well plate, add in the following order:

    • 50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding) or your unlabeled antagonist dilution.

    • 50 µL of radiolabeled agonist at a concentration near its Kd.

    • 50 µL of cell membrane preparation (20-50 µg of protein).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination: Terminate the binding by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of an antagonist to block agonist-induced intracellular calcium release, a key downstream event in this compound receptor signaling.

Materials:

  • Cells expressing the this compound receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound agonist (e.g., GRP).

  • This compound antagonist (your test compound).

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in Assay Buffer. Incubate for 60 minutes at 37°C.

  • Washing: Wash the cells twice with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well.

  • Antagonist Incubation: Add your antagonist at various concentrations to the wells and incubate for 10-20 minutes.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Agonist Injection: Inject the this compound agonist (at a concentration that gives a submaximal response, e.g., EC80) into the wells.

  • Post-Injection Reading: Continue to record the fluorescence for 60-120 seconds to capture the peak calcium response.

  • Analysis: Determine the peak fluorescence intensity for each well. Plot the agonist-induced response as a function of antagonist concentration to determine the IC50 of the antagonist.

References

Technical Support Center: Protocol Refinement for Bombesin-Induced Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine and optimize bombesin-induced calcium mobilization assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound-induced calcium mobilization experiments.

Guide 1: Low or No Fluorescence Signal

Question Possible Cause Solution
Why am I not seeing a response to this compound stimulation? Receptor Expression: The cell line used may not express the this compound receptor (GRPR) or may express it at very low levels.[1][2]Action: Confirm GRPR expression in your cell line using techniques like RT-PCR or Western blot.[1] Select a cell line known to express GRPR, such as PC-3 or DU-145 cells.[1]
This compound Degradation: The this compound peptide may have degraded due to improper storage or handling.Action: Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.
Incorrect this compound Concentration: The concentration of this compound used may be too low to elicit a response.Action: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.[3]
Why is my overall fluorescence signal weak? Suboptimal Dye Loading: The concentration of the calcium indicator dye (e.g., Fluo-4 AM) may be too low, or the incubation time may be insufficient.Action: Optimize the dye loading concentration and incubation time for your cell line. A typical starting point is 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C.
Cell Health: Unhealthy or dying cells will not effectively load the dye or respond to stimuli.Action: Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency and do not use cells that have been passaged too many times.
Instrument Settings: The settings on the fluorescence plate reader may not be optimal for detecting the signal.Action: Check that the excitation and emission wavelengths are correct for your chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4). Adjust the gain or sensitivity settings on the instrument.

Guide 2: High Background Fluorescence

Question Possible Cause Solution
Why is my baseline fluorescence high before adding this compound? Autofluorescence: Cells and media components can naturally fluoresce, contributing to high background. Phenol red in the media is a common source of autofluorescence.Action: Use phenol red-free media for the assay. Wash cells with a buffered saline solution (e.g., HBSS) before dye loading and before reading the plate.
Incomplete Dye Hydrolysis: If the AM ester form of the dye is not fully hydrolyzed by cellular esterases, it can remain fluorescent and contribute to background.Action: Allow for a de-esterification step after dye loading by incubating the cells in dye-free buffer for at least 20-30 minutes at room temperature.
Dye Overloading: Using too high a concentration of the fluorescent dye can lead to high background.Action: Titrate the dye concentration to find the lowest concentration that gives a robust signal-to-noise ratio.
Cell Death: Dying cells can have high intracellular calcium levels, leading to a bright resting fluorescence.Action: Ensure high cell viability. Minimize harsh handling of cells during the assay.

Guide 3: Inconsistent or Variable Results

Question Possible Cause Solution
Why is there high well-to-well variability in my plate? Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses.Action: Ensure a homogenous cell suspension before plating. After seeding, allow the plate to sit at room temperature for about 30 minutes to allow for even cell settling before placing it in the incubator.
Cell Lifting: Cells may detach from the plate during washing steps, leading to lower cell numbers in some wells.Action: Use gentle washing techniques; pipette solutions against the side of the well rather than directly onto the cell monolayer. Consider using plates coated with poly-L-lysine or collagen to improve cell adherence. Using buffers containing Ca²⁺ and Mg²⁺ can also help maintain cell adhesion.
Temperature Fluctuations: Inconsistent temperatures during incubation or reading can affect enzyme activity and cell responses.Action: Ensure all incubation steps are performed at the correct and consistent temperature. Allow the plate to equilibrate to the reader's temperature before starting measurements.
Why do my results vary between experiments? Inconsistent Cell Passages: Cells at different passage numbers can exhibit different physiological responses.Action: Use cells within a consistent and narrow range of passage numbers for all experiments.
Reagent Variability: Differences in reagent preparation or lot-to-lot variability can affect results.Action: Prepare fresh reagents for each experiment. Keep a record of lot numbers for all critical reagents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced calcium mobilization?

A1: this compound binds to G protein-coupled receptors (GPCRs), primarily the gastrin-releasing peptide receptor (GRPR or BB2). This activates the Gq/11 family of G-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium into the cytoplasm. This initial release can be followed by an influx of extracellular calcium.

Q2: Which fluorescent dye is best for measuring this compound-induced calcium mobilization?

A2: Fluo-4 AM is a commonly used and robust green fluorescent dye for detecting intracellular calcium changes. It exhibits a large fluorescence intensity increase upon binding to Ca2+. Fura-2 AM is another option that allows for ratiometric measurements, which can help to correct for variations in dye loading and cell number.

Q3: What is the purpose of Pluronic F-127 in the dye loading solution?

A3: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester form of the calcium-sensitive dyes in the aqueous assay buffer, facilitating their entry into the cells.

Q4: Why is probenecid sometimes added to the assay buffer?

A4: Probenecid is an inhibitor of organic anion transporters in the cell membrane. These transporters can actively pump the hydrolyzed, calcium-sensitive form of the dye out of the cell. Adding probenecid helps to improve dye retention within the cells, leading to a more stable and prolonged signal. However, it should be used with caution as it can have off-target effects on some ion channels.

Q5: Can I perform this assay without a wash step after dye loading?

A5: Yes, "no-wash" calcium assay kits and protocols are available. These formulations often include a quenching agent that masks the fluorescence of the dye remaining outside the cells, reducing background and eliminating the need for a wash step, which can be beneficial for high-throughput screening or for use with loosely adherent cells.

Data Presentation

Table 1: this compound Receptor Affinities and EC50 Values in Different Cell Lines

Cell LineReceptor SubtypeLigandKd (nM)EC50 (nM) for Ca²⁺ MobilizationReference
PC-3 (Prostate Cancer)GRP-R[¹²⁵I]Tyr⁴-bombesin0.15~1-10
DU-145 (Prostate Cancer)GRP-R[¹²⁵I]Tyr⁴-bombesin0.11-
LNCaP (Prostate Cancer)GRP-R[¹²⁵I]Tyr⁴-bombesin0.36No response
HiTSeeker BB2 CellsBB2 (GRP-R)GRP-0.32

Table 2: Optimization Parameters for Calcium Mobilization Assays

ParameterTypical RangeConsiderations
Cell Seeding Density (96-well plate) 40,000 - 80,000 cells/wellOptimize for 90-100% confluency on the day of the assay. Over-crowding should be avoided.
Fluo-4 AM Concentration 1 - 5 µMUse the minimum concentration required for an adequate signal-to-noise ratio.
Dye Loading Time 30 - 60 minutesOptimize for cell type; longer times do not always result in better signals.
Dye Loading Temperature 37°C or Room Temperature37°C is common, but lower temperatures can reduce dye compartmentalization.
Probenecid Concentration 1 - 2.5 mMUse if significant dye leakage is observed.
This compound Concentration 1 nM - 100 nMPerform a dose-response curve to determine the optimal range and EC₅₀.

Experimental Protocols

Detailed Methodology for this compound-Induced Calcium Mobilization Assay using Fluo-4 AM

1. Materials and Reagents:

  • Cells expressing the this compound receptor (e.g., PC-3 cells)

  • Cell Culture Medium: Appropriate medium (e.g., RPMI 1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Assay Plates: Black, clear-bottom 96-well microplates

  • Calcium Indicator Dye: Fluo-4 AM

  • Anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional)

  • This compound

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR®, FlexStation®)

2. Cell Seeding:

  • Culture cells to 80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.

  • Resuspend cells in culture medium at a pre-optimized density (e.g., 50,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

3. Dye Loading:

  • Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. If using, add probenecid to a final concentration of 2.5 mM.

  • Aspirate the cell culture medium from the wells.

  • Gently wash the cells once with 100 µL of Assay Buffer.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

  • Add 100 µL of Assay Buffer to each well and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the dye.

4. Compound Preparation and Measurement:

  • Prepare serial dilutions of this compound in Assay Buffer at a concentration 2X to 5X the final desired concentration.

  • Place the cell plate and the compound plate into the automated fluorometric plate reader.

  • Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Automatically inject the this compound dilutions into the wells.

  • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

5. Data Analysis:

  • The response is calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence.

  • Normalize the data to the response of a maximal concentration of this compound (100%) and buffer alone (0%).

  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Mandatory Visualizations

Bombesin_Signaling_Pathway This compound This compound GRPR GRPR (GPCR) This compound->GRPR Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Increase IP3R->Ca_cyto Ca²⁺ Release Ca_ER->IP3R

Caption: this compound signaling pathway leading to intracellular calcium release.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well plate Incubation_O_N 2. Incubate Overnight (37°C, 5% CO₂) Cell_Seeding->Incubation_O_N Dye_Loading 3. Load Cells with Fluo-4 AM Incubation_O_N->Dye_Loading Wash_Deesterify 4. Wash and De-esterify Dye_Loading->Wash_Deesterify Plate_Reader 5. Place Plate in Reader Wash_Deesterify->Plate_Reader Baseline 6. Read Baseline Fluorescence Plate_Reader->Baseline Injection 7. Inject this compound Baseline->Injection Measurement 8. Measure Fluorescence (Kinetic Read) Injection->Measurement Data_Processing 9. Calculate ΔF (Peak - Baseline) Measurement->Data_Processing Normalization 10. Normalize Data Data_Processing->Normalization Curve_Fit 11. Generate Dose-Response Curve & Calculate EC₅₀ Normalization->Curve_Fit

Caption: Experimental workflow for a this compound-induced calcium mobilization assay.

References

Technical Support Center: Synthetic Bombesin Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with synthetic bombesin peptides.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound peptide won't dissolve. What are the first steps?

A1: Difficulty in dissolving synthetic this compound peptides is a common issue, primarily influenced by the peptide's amino acid composition, length, and net charge. Start by attempting to dissolve a small test amount of the peptide in sterile, distilled water. If solubility is poor, a systematic approach based on the peptide's net charge is recommended. For hydrophobic peptides, which often have a neutral charge, using a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is a common starting point. Sonication can also be beneficial in aiding dissolution.

Q2: How does the amino acid sequence of a this compound analogue affect its solubility?

A2: The amino acid sequence is a primary determinant of a peptide's solubility. Peptides with a higher proportion of hydrophobic (non-polar) amino acids—such as Leucine, Valine, and Phenylalanine—tend to have lower solubility in aqueous solutions due to the propensity of these residues to aggregate to minimize contact with water. Conversely, a higher content of charged (hydrophilic) amino acids at a given pH, like Arginine, Lysine, Aspartic Acid, and Glutamic Acid, generally improves solubility in aqueous solutions.

Q3: What is peptide aggregation and how can I prevent it with my this compound analogue?

A3: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures. This is a common issue with hydrophobic peptides and is driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets. To prevent aggregation, it is crucial to use the correct solubilization strategy from the outset. Dissolving the peptide completely in a small amount of organic solvent before slowly adding it to a stirred aqueous buffer can prevent localized high concentrations that trigger aggregation. For particularly aggregation-prone sequences, incorporating "structure-breaking" amino acid residues during peptide synthesis can be an effective preventative measure.

Q4: Can the solvent I use affect the biological activity of my this compound peptide?

A4: Yes, the choice of solvent can impact the biological activity of your peptide. Organic solvents like DMSO are generally well-tolerated in small concentrations in cell-based assays, but higher concentrations can be toxic. It is crucial to note that this compound and its analogues often contain a C-terminal methionine, which is susceptible to oxidation by DMSO, leading to a loss of biological activity. If your this compound peptide contains methionine or cysteine, it is advisable to use alternative solvents like DMF or to use oxygen-free buffers for dissolution.

Q5: How should I store my synthetic this compound peptides to ensure their stability?

A5: For long-term storage, synthetic this compound peptides should be stored as a lyophilized powder at -20°C or colder, protected from light. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce the peptide's stability. Once in solution, peptides are much less stable. It is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Troubleshooting Guides

Problem: Poor Solubility in Aqueous Buffers

Cause: The this compound analogue may be hydrophobic or have a neutral net charge at the buffer's pH, leading to low solubility in aqueous solutions.

Solution:

  • Analyze the Peptide Sequence: Determine the net charge of your this compound peptide at neutral pH.

    • Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to get the net charge.

  • Follow a Step-wise Solubilization Protocol:

    • For Basic Peptides (net positive charge): If insoluble in water, try dissolving in a small amount of 10-25% aqueous acetic acid, and then dilute with your desired buffer.

    • For Acidic Peptides (net negative charge): If insoluble in water, try dissolving in a small amount of 0.1 M ammonium bicarbonate, and then dilute with your desired buffer.

    • For Neutral/Hydrophobic Peptides: Dissolve the peptide in a minimal amount of an organic solvent such as DMSO or DMF. Then, add this solution dropwise to your vigorously stirring aqueous buffer.

  • Employ Physical Methods:

    • Sonication: A brief sonication can help to break up aggregates and enhance dissolution.

    • Gentle Warming: Warming the solution slightly can increase the solubility of some peptides, but care should be taken to avoid degradation.

Problem: Peptide Precipitates Out of Solution

Cause: The peptide may be aggregating over time, or the buffer conditions (pH, salt concentration) may not be optimal for maintaining solubility.

Solution:

  • Re-dissolve and Dilute Carefully: If the peptide has precipitated, try to re-dissolve it using the appropriate solvent based on its charge. When diluting into your final buffer, do so slowly while vortexing to avoid localized high concentrations.

  • Adjust Buffer pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase the net charge of the peptide and improve its solubility.

  • Reduce Peptide Concentration: The precipitation may be concentration-dependent. Try working with a lower final concentration of the peptide.

Data Presentation

Table 1: Expected Solubility of Synthetic this compound Peptides
Peptide TypeCharacteristicsRecommended Solvents
This compound Basic PeptideWater, dilute acetic acid
Gastrin-Releasing Peptide (GRP) Generally soluble in water[1]Water
Litorin Soluble to 1 mg/mL in 0.25% acetic acidDilute acetic acid
This compound Antagonist (e.g., RC-3095) Often hydrophobic0.1% DMSO in saline, or 50% propylene glycol in water[2]
Hydrophobic this compound Analogues High percentage of non-polar amino acidsDMSO, DMF, followed by aqueous dilution
Basic this compound Analogues Net positive chargeWater, dilute acetic acid
Acidic this compound Analogues Net negative chargeDilute ammonium bicarbonate

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of a Synthetic this compound Peptide
  • Preparation:

    • Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Weigh out a small, accurately measured amount of the peptide (e.g., 1 mg).

  • Initial Solubility Test in Water:

    • Add a defined volume of sterile, deionized water to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex the solution for 30 seconds.

    • Visually inspect for any undissolved particles. If the solution is clear, the peptide is soluble in water at that concentration.

  • pH-Modified Solubility Test (if insoluble in water):

    • Based on the calculated net charge of the peptide:

      • Basic Peptide: Add 10% acetic acid dropwise while vortexing until the peptide dissolves.

      • Acidic Peptide: Add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

  • Organic Solvent Solubility Test (if insoluble in aqueous solutions):

    • To a fresh, small aliquot of the peptide, add a minimal volume of DMSO or DMF (e.g., 20-50 µL).

    • Vortex until the peptide is fully dissolved.

    • Slowly add this concentrated solution to your desired aqueous buffer while vortexing.

  • Aiding Dissolution:

    • If the peptide is still not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (to no more than 40°C) can also be attempted.

  • Documentation:

    • Record the solvent, final concentration, and any methods used to achieve a clear solution.

Mandatory Visualization

Bombesin_Signaling_Pathway This compound This compound / GRP GRPR This compound Receptor (GPCR) This compound->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: this compound receptor signaling pathway.

Peptide_Solubility_Workflow Start Start: Lyophilized Peptide Test_Water Attempt to dissolve in sterile water Start->Test_Water Is_Soluble1 Is it soluble? Test_Water->Is_Soluble1 Success Success: Peptide Solution Is_Soluble1->Success Yes Net_Charge Determine Net Charge Is_Soluble1->Net_Charge No Charge_Check Charge? Net_Charge->Charge_Check Acidic Acidic (Negative) Charge_Check->Acidic < 0 Basic Basic (Positive) Charge_Check->Basic > 0 Neutral Neutral/Hydrophobic Charge_Check->Neutral = 0 Add_Base Add dilute NH4OH or (NH4)2CO3 Acidic->Add_Base Add_Acid Add dilute Acetic Acid Basic->Add_Acid Add_Organic Use minimal DMSO/DMF, then dilute Neutral->Add_Organic Is_Soluble2 Is it soluble? Add_Base->Is_Soluble2 Add_Acid->Is_Soluble2 Add_Organic->Is_Soluble2 Is_Soluble2->Success Yes

Caption: Workflow for dissolving synthetic peptides.

References

Technical Support Center: Minimizing Bombesin Degradation In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bombesin and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on minimizing peptide degradation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in-vivo experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low bioavailability and rapid clearance of this compound analog in vivo. Rapid degradation by endogenous proteases (e.g., neutral endopeptidase).[1][2]Modify the peptide backbone: Introduce modifications known to enhance stability, such as replacing L-amino acids with D-amino acids, especially at cleavage sites.[3]Terminal modifications: Acetylate the N-terminus and/or amidate the C-terminus to protect against exopeptidases.Incorporate unnatural amino acids: Substitute specific amino acids with non-natural counterparts to hinder protease recognition.Co-administration with protease inhibitors: Use broad-spectrum or specific protease inhibitors, like phosphoramidon, to reduce enzymatic degradation.[2]
High accumulation of radiolabeled this compound analog in non-target abdominal organs (e.g., pancreas, intestines). 1. High expression of this compound receptors (GRPr) in these organs.[4] 2. Suboptimal pharmacokinetic properties of the analog.Develop receptor antagonists: this compound antagonists have shown improved tumor-to-background ratios compared to agonists.Optimize hydrophilicity: Modify the chelator or linker to create more hydrophilic compounds, which can favor renal over hepatobiliary clearance.Spacer insertion: The introduction of a spacer between the chelator and the peptide sequence can improve biodistribution.
Inconsistent or variable results in in vivo studies. 1. Variability in the stability of the this compound analog preparation. 2. Differences in animal models and their expression of this compound receptors and degrading enzymes.Ensure consistent formulation: Use a standardized protocol for the preparation and purification of the this compound analog.Perform stability testing: Routinely assess the stability of your analog in plasma from the animal model you are using.Characterize your animal model: Confirm the expression levels of the target this compound receptor in your tumor model and relevant organs.
Difficulty in achieving therapeutic concentrations at the target site. A combination of rapid degradation and clearance.Employ drug delivery systems: Encapsulate the peptide in nanoparticles or liposomes to protect it from degradation and improve its pharmacokinetic profile.PEGylation: Conjugate polyethylene glycol (PEG) to the peptide to increase its size and shield it from proteases, thereby extending its circulation half-life.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for this compound degradation in vivo?

A1: The primary enzymes responsible for the in vivo degradation of this compound and its analogs are peptidases, with neutral endopeptidase (NEP) being a key enzyme in their metabolism. These enzymes cleave the peptide at specific sites, leading to its rapid inactivation and clearance.

Q2: How can I increase the in vivo half-life of my this compound analog?

A2: Several strategies can be employed to increase the in vivo half-life:

  • Chemical Modifications: Introducing D-amino acids, modifying the N- and C-termini (e.g., acetylation and amidation), and incorporating unnatural amino acids can significantly enhance stability against enzymatic degradation.

  • PEGylation: Attaching polyethylene glycol (PEG) to the peptide increases its hydrodynamic radius, which reduces renal clearance and shields it from proteolytic enzymes.

  • Formulation with protease inhibitors: Co-administering your this compound analog with a protease inhibitor can temporarily reduce the activity of degrading enzymes.

  • Development of Antagonists: this compound receptor antagonists have been shown to have improved metabolic stability compared to agonists.

Q3: What is the typical in vivo half-life of unmodified this compound?

A3: Unmodified this compound has a very short half-life in vivo, on the order of minutes. For example, one study noted a half-life of approximately 3 minutes in mice. This rapid degradation necessitates the development of stabilized analogs for therapeutic and diagnostic applications.

Q4: Are there differences in this compound degradation between species?

A4: Yes, there can be significant differences in the expression and activity of peptidases between species, which can affect the degradation rate of this compound analogs. Therefore, it is crucial to evaluate the stability of your peptide in the plasma of the specific animal model you are using for your in vivo studies.

Q5: How do this compound receptor agonists and antagonists differ in terms of in vivo stability?

A5: Generally, this compound receptor antagonists have been found to exhibit greater metabolic stability in vivo compared to agonists. This increased stability, along with favorable biodistribution profiles, often makes antagonists more suitable candidates for developing radiopharmaceuticals for tumor imaging and therapy.

Quantitative Data on this compound Analog Stability

The following tables summarize the in vivo stability and half-life of various this compound analogs from the literature.

Table 1: In Vivo Stability of Radiolabeled this compound Analogs in Plasma

AnalogAnimal ModelTime Post-Injection% Intact in PlasmaReference
68Ga-BAY 86-7548Human1 min92% ± 9%
65 min19% ± 2%
[68Ga]Ga-TacsBOMB2Mouse15 min83.3% ± 1.45%
[68Ga]Ga-TacsBOMB5Mouse15 min67.1% ± 4.76%
[68Ga]Ga-RM2Mouse15 min71.9% ± 10.4%
[68Ga]Ga-LW02060Mouse15 min>99%
[68Ga]Ga-LW02080Mouse15 min87.4% ± 5.34%

Table 2: Half-life of this compound Analogs

AnalogSystemHalf-lifeReference
Unmodified this compoundMouse (in vivo)~3 min
Agonist (Aca-QWAVGHLM-NH₂)Rat Hepatocytes4 min
AntagonistRat Hepatocytes32 min
Agonist (Aca-QWAVGHLM-NH₂)PC-3 Cell Culture3.5 h
AntagonistPC-3 Cell Culture8 h
[Psi13,14]BNSCLC Cells (in vitro)646 min
RC-3095Human Plasma8.6-10.9 h
68Ga-BAY 86-7548Human Plasma~80 min (terminal)

Experimental Protocols

Protocol 1: In Vivo Peptide Stability Assay

Objective: To determine the stability of a this compound analog in plasma following intravenous administration in an animal model.

Materials:

  • Test this compound analog

  • Animal model (e.g., mice, rats)

  • Anesthetic

  • Collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector (if the peptide is radiolabeled) or UV detector.

  • C18 reverse-phase HPLC column

Procedure:

  • Administer the this compound analog to the animal via intravenous injection.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection, collect blood samples into tubes containing an anticoagulant.

  • Immediately centrifuge the blood samples to separate the plasma.

  • To precipitate plasma proteins, add an equal volume of cold acetonitrile to the plasma sample.

  • Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant, which contains the peptide and its metabolites.

  • Analyze the supernatant by reverse-phase HPLC.

  • Quantify the peak corresponding to the intact peptide and any metabolite peaks.

  • Calculate the percentage of intact peptide remaining at each time point relative to the initial time point.

Protocol 2: this compound Receptor Binding Assay

Objective: To determine the binding affinity (e.g., IC₅₀ or Kᵢ) of a this compound analog to its receptor.

Materials:

  • Cells or tissue membranes expressing the this compound receptor (e.g., PC-3 cells).

  • Radiolabeled this compound ligand (e.g., [¹²⁵I]Tyr⁴-Bombesin).

  • Test this compound analog (unlabeled).

  • Binding buffer (e.g., modified HEPES-KOH buffer, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of unlabeled this compound or GRP).

  • Filtration apparatus with glass fiber filters.

  • Gamma counter.

Procedure:

  • Prepare a suspension of cells or membranes expressing the this compound receptor in the binding buffer.

  • In a series of tubes, add a fixed concentration of the radiolabeled this compound ligand.

  • Add increasing concentrations of the unlabeled test this compound analog to these tubes.

  • For the determination of non-specific binding, add a high concentration of unlabeled this compound to a separate set of tubes.

  • Initiate the binding reaction by adding the cell/membrane suspension to each tube.

  • Incubate the mixture for a specified time and at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test analog.

  • Calculate the IC₅₀ value (the concentration of the test analog that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizations

This compound Receptor Signaling Pathway

Bombesin_Signaling This compound This compound/GRP GRPR GRPR (BB2) This compound->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PKC->Downstream Phosphorylates Cellular_Response Cellular Responses (Proliferation, Secretion, etc.) Downstream->Cellular_Response Leads to

Caption: this compound receptor (GRPR) signaling cascade.

Experimental Workflow for In Vivo Stability Assessment

InVivo_Stability_Workflow start Start injection IV Injection of This compound Analog start->injection blood_collection Blood Collection (Multiple Time Points) injection->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation protein_precipitation Protein Precipitation (with Acetonitrile) plasma_separation->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection hplc RP-HPLC Analysis supernatant_collection->hplc data_analysis Data Analysis (% Intact Peptide) hplc->data_analysis end End data_analysis->end

Caption: Workflow for determining in vivo peptide stability.

Logical Relationship of this compound Degradation and Stabilization Strategies

Degradation_vs_Stabilization cluster_strategies Examples This compound This compound (In Vivo) Degradation Enzymatic Degradation (e.g., by NEP) This compound->Degradation Stabilization Stabilization Strategies Stabilization->this compound Protects Modifications Chemical Modifications Inhibitors Protease Inhibitors Delivery Drug Delivery Systems Modifications->Stabilization Inhibitors->Stabilization Delivery->Stabilization

Caption: Counteracting this compound degradation with stabilization.

References

Validation & Comparative

Bombesin Agonists vs. Antagonists: A Comparative Guide for Tumor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A shift in paradigm from agonists to antagonists is reshaping the landscape of tumor imaging for cancers expressing bombesin receptors, such as the gastrin-releasing peptide receptor (GRPR). While initial research focused on agonists due to their ability to be internalized by cancer cells, a growing body of evidence suggests that antagonists offer a superior pharmacokinetic profile for in vivo imaging, leading to clearer and more accurate tumor visualization.[1][2] This guide provides a comprehensive comparison of this compound agonists and antagonists for tumor imaging, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

The this compound (BBN) family of peptides and their receptors, particularly the gastrin-releasing peptide receptor (GRPR), are overexpressed in a variety of human tumors, including prostate, breast, and lung cancers.[3][4] This overexpression provides a molecular target for radiolabeled BBN analogs, enabling diagnostic imaging through techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[5]

Performance Comparison: Agonists vs. Antagonists

The fundamental difference between this compound agonists and antagonists lies in their interaction with the GRPR. Agonists bind to and activate the receptor, triggering downstream signaling pathways and subsequent internalization of the receptor-ligand complex. In contrast, antagonists bind to the receptor without activating it and generally show minimal to no internalization.

Initially, agonist internalization was thought to be essential for trapping the radiolabel within the tumor cell, leading to a strong and sustained signal. However, preclinical and clinical studies have revealed that antagonists often provide superior imaging characteristics. Antagonists tend to exhibit higher tumor uptake and better tumor-to-background ratios due to faster clearance from non-target tissues, including GRPR-rich organs like the pancreas. Furthermore, antagonists avoid potential side effects associated with receptor activation and do not stimulate tumor growth, a theoretical concern with agonists.

Key Performance Metrics:
  • Higher Tumor-to-Background Ratios: Antagonists generally show a better contrast between the tumor and surrounding healthy tissue.

  • Faster Clearance: Radiolabeled antagonists are typically cleared more rapidly from the bloodstream and non-target organs.

  • Safety Profile: Antagonists do not induce physiological responses or potential tumor-proliferative effects that can be associated with agonists.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies comparing the performance of various radiolabeled this compound agonists and antagonists.

Table 1: In Vitro Binding Affinity (IC50) of this compound Analogs for GRPR
CompoundTypeChelator/RadiolabelCell LineIC50 (nM)Reference
AMBAAgonistDOTAPC-33.2 ± 0.5
RM1AntagonistDOTAPC-31.3
18F-FP-MAGBBNAgonist18FPC-32.5 ± 0.4
18F-FP-MATBBNAntagonist18FPC-34.1 ± 0.6
Demobesin 4Agonist99mTcHEK-GRPR1.8 ± 0.2
Demobesin 1Antagonist99mTcHEK-GRPR2.5 ± 0.3

IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a standard radioligand, indicating the compound's affinity for the receptor. Lower values signify higher affinity.

Table 2: In Vivo Tumor Uptake (%ID/g) in PC-3 Xenograft Models
CompoundTypeTime p.i. (h)Tumor Uptake (%ID/g)Pancreas Uptake (%ID/g)Tumor/Pancreas RatioReference
64Cu-NODAGA-RM1Antagonist43.5 ± 1.0--
18F-AlF-NODAGA-RM1Antagonist23.9 ± 0.48--
18F-FP-MAGBBNAgonist13.8 ± 0.41.9 ± 0.32.0
18F-FP-MATBBNAntagonist11.5 ± 0.20.4 ± 0.13.75
111In-DOTA-(β-Ala)2-JMV594Antagonist417.0 ± 2.83.1 ± 1.3>5
68Ga-TacBOMB2Agonist15.95 ± 0.501.30 ± 0.214.64
68Ga-AMBAAgonist16.69 ± 1.0362.4 ± 7.80.11

%ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the this compound receptor signaling pathway and a typical experimental workflow for evaluating these imaging agents.

Bombesin_Signaling_Pathway This compound Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Bombesin_Ligand This compound Ligand (Agonist) GRPR GRPR (GPCR) Bombesin_Ligand->GRPR Binds G_Protein Gq/11 GRPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cell_Proliferation Cell Proliferation Ca_Release->Cell_Proliferation Gene_Expression Gene Expression PKC_Activation->Gene_Expression

Caption: this compound receptor signaling pathway.

Experimental_Workflow Experimental Workflow for Tumor Imaging Agent Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis & Radiolabeling of this compound Analog Binding_Assay Receptor Binding Assay (IC50 determination) Synthesis->Binding_Assay Internalization Internalization & Efflux Studies in Cancer Cells Binding_Assay->Internalization Stability Serum Stability Assay Internalization->Stability Animal_Model Tumor Xenograft Animal Model (e.g., PC-3) Stability->Animal_Model Biodistribution Biodistribution Studies (%ID/g in tissues) Animal_Model->Biodistribution Imaging PET/SPECT Imaging Biodistribution->Imaging Blocking In vivo Blocking Study (confirm receptor specificity) Imaging->Blocking

Caption: Experimental workflow for imaging agent evaluation.

Detailed Experimental Protocols

Herein are detailed methodologies for key experiments cited in the comparison of this compound agonists and antagonists.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of the novel this compound analog to GRPR.

Materials:

  • GRPR-expressing cells (e.g., PC-3 human prostate cancer cells).

  • Radioligand (e.g., 125I-[Tyr4]BBN).

  • Binding buffer (e.g., Tris-HCl with MgCl2, bovine serum albumin, and a protease inhibitor).

  • Test compounds (unlabeled this compound analogs) at various concentrations.

  • Filtration apparatus and glass fiber filters.

  • Gamma counter.

Procedure:

  • PC-3 cells are cultured and harvested. A cell membrane preparation can also be used.

  • Cells or membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound in the binding buffer.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a gamma counter.

  • The IC50 value is calculated by non-linear regression analysis of the competition binding data.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

Objective: To evaluate the uptake, distribution, and clearance of the radiolabeled this compound analog in various tissues and the tumor.

Materials:

  • Tumor-bearing animal model (e.g., immunodeficient mice with subcutaneous PC-3 xenografts).

  • Radiolabeled this compound analog.

  • Saline solution for injection.

  • Anesthesia.

  • Dissection tools.

  • Gamma counter and weighing scale.

Procedure:

  • A cohort of tumor-bearing mice is injected intravenously (e.g., via the tail vein) with a known amount of the radiolabeled this compound analog (e.g., 10 pmol).

  • At various time points post-injection (e.g., 1, 4, and 24 hours), groups of mice are anesthetized and euthanized.

  • Blood is collected, and major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, pancreas, muscle, bone) and the tumor are dissected.

  • The tissues are blotted dry, weighed, and the radioactivity is measured using a gamma counter.

  • The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.

  • For blocking studies to confirm receptor-specific uptake, a separate group of animals is co-injected with an excess of unlabeled this compound analog.

Small-Animal PET/SPECT Imaging

Objective: To visually assess the tumor-targeting capabilities and in vivo kinetics of the radiolabeled this compound analog.

Materials:

  • Tumor-bearing animal model.

  • Radiolabeled this compound analog.

  • Small-animal PET or SPECT scanner.

  • Anesthesia.

  • Image analysis software.

Procedure:

  • A tumor-bearing mouse is anesthetized and placed on the scanner bed.

  • The radiolabeled this compound analog is administered intravenously.

  • Dynamic or static images are acquired at specific time points post-injection.

  • For PET imaging, a transmission scan may be performed for attenuation correction.

  • The acquired data is reconstructed to generate images of the radiotracer distribution.

  • Regions of interest (ROIs) are drawn over the tumor and other organs to quantify the radioactivity uptake.

Conclusion

The development of radiolabeled this compound analogs for tumor imaging has seen a significant evolution, with a clear trend favoring the use of antagonists over agonists. The superior imaging characteristics of antagonists, including higher tumor-to-background ratios and a more favorable safety profile, make them highly promising candidates for clinical translation. The data and protocols presented in this guide offer a valuable resource for researchers working to advance the field of molecular imaging and personalized medicine for cancer patients.

References

Unveiling Bombesin Receptor Expression in Prostate Cancer: A Comparative Guide to Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of targeted therapeutics in prostate cancer has cast a spotlight on the bombesin receptor family as a promising diagnostic and therapeutic target. Predominantly, the gastrin-releasing peptide receptor (GRPR), a subtype of the this compound receptor, is significantly overexpressed in prostate cancer cells compared to benign prostatic tissue.[1][2][3] This differential expression presents a critical avenue for the development of targeted imaging agents and radioligand therapies. However, the robust and accurate validation of this compound receptor expression is paramount for both preclinical research and the clinical translation of these targeted strategies.

This guide provides a comprehensive comparison of key experimental methods for validating this compound receptor expression in prostate cancer, offering insights into their principles, performance, and protocols. We also present a comparative analysis with alternative prostate cancer biomarkers to provide a broader context for researchers.

Comparing the Tools: A Head-to-Head Look at Validation Techniques

The selection of an appropriate validation method hinges on the specific research question, available resources, and the nature of the samples being analyzed. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of information it provides.

Method Principle Advantages Disadvantages Typical Application
Immunohistochemistry (IHC) Uses antibodies to detect the presence and localization of this compound receptor proteins within tissue sections.Provides spatial information on protein expression within the tumor microenvironment. Relatively inexpensive and widely available.Semi-quantitative. Susceptible to variability from antibody specificity and staining protocols.Localization of GRPR protein in prostate tumor biopsies and tissue microarrays.
In-Situ Hybridization (ISH) Utilizes labeled nucleic acid probes to detect and localize specific this compound receptor mRNA sequences within intact cells or tissues.Provides spatial information on gene expression. Can be highly specific.Technically demanding. RNA instability can be a challenge.Visualization of GRPR, NMBR, and BRS-3 mRNA expression in prostate tissue sections.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) Measures the amount of specific this compound receptor mRNA in a sample by reverse transcribing RNA into cDNA followed by PCR amplification.Highly sensitive and quantitative. Suitable for high-throughput analysis.Does not provide spatial information about expression within the tissue. Requires high-quality RNA.Quantifying GRPR, NMBR, and BRS-3 mRNA levels in prostate cancer cell lines and tissue homogenates.
Radioligand Binding Assay / Autoradiography Employs radiolabeled ligands that specifically bind to this compound receptors to quantify receptor density and affinity.Highly sensitive and quantitative for functional receptors. Provides information on binding affinity (Kd) and receptor density (Bmax).Requires handling of radioactive materials and specialized equipment. Autoradiography provides spatial information on binding sites.Determining the density and affinity of this compound receptors in prostate cancer cell membranes or tissue sections.

Performance Snapshot: Quantitative Data Comparison

The following table summarizes key quantitative data comparing the performance of different validation methods, with a focus on GRPR, the most relevant this compound receptor subtype in prostate cancer.

Parameter Immunohistochemistry (IHC) In-Situ Hybridization (ISH) Reverse Transcription-Polymerase Chain Reaction (RT-PCR) Radioligand Binding / PET Imaging
Detection Target ProteinmRNAmRNAFunctional Protein
Reported GRPR Positivity in Primary Prostate Cancer 62-100%[2]High expression in the majority of cases.[3]Detected in over 90% of cases.High uptake in a significant proportion of primary tumors.
Sensitivity Variable, dependent on antibody and protocol.HighVery HighHigh for PET imaging (up to 88%).
Specificity Dependent on antibody specificity.HighHighHigh for PET imaging (up to 90%).
Binding Affinity (Kd) Not ApplicableNot ApplicableNot ApplicableLow nanomolar range for various radioligands.

Beyond this compound: A Look at Alternative Prostate Cancer Biomarkers

While this compound receptors, particularly GRPR, are compelling targets, it is crucial to consider them within the broader landscape of prostate cancer biomarkers. Prostate-Specific Membrane Antigen (PSMA) is the most established target for imaging and therapy in advanced prostate cancer. However, a subset of patients shows low or no PSMA expression, highlighting the need for alternative targets like GRPR.

Biomarker Expression in Primary Prostate Cancer Expression in Metastatic Disease Clinical Utility
This compound Receptors (GRPR) Highly expressed, particularly in low to intermediate-grade tumors.Expression may be lower in advanced, castration-resistant disease and bone metastases compared to primary tumors.Promising for imaging and therapy, especially in early-stage or PSMA-negative disease.
Prostate-Specific Membrane Antigen (PSMA) Expression increases with tumor grade and stage.Highly expressed in the majority of metastatic lesions.Established for PET imaging and radioligand therapy in advanced prostate cancer.
Androgen Receptor (AR) Universally expressed in primary prostate cancer.Expression is maintained and often amplified in castration-resistant prostate cancer.A key therapeutic target. AR-targeted imaging is under investigation.
Fibroblast Activation Protein (FAP) Expressed on cancer-associated fibroblasts within the tumor microenvironment.Present in the stroma of metastatic lesions.Emerging as a promising target for imaging and therapy across various cancers, including prostate.

Experimental Corner: Protocols and Pathways

Accurate and reproducible data are the bedrock of scientific advancement. This section provides detailed methodologies for the key experiments discussed and visualizes the intricate signaling pathways associated with this compound receptors.

Experimental Protocols

1. Immunohistochemistry (IHC) for GRPR

This protocol provides a general framework for the immunohistochemical staining of GRPR in paraffin-embedded prostate cancer tissue.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded prostate tissue sections (4-5 µm) are mounted on charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific binding is blocked by incubating with a protein block solution (e.g., goat serum).

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for GRPR (e.g., a rabbit polyclonal or mouse monoclonal antibody) at a predetermined optimal concentration overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

  • Analysis: Staining intensity and the percentage of positive tumor cells are scored by a pathologist.

2. Quantitative Reverse Transcription-PCR (qRT-PCR) for this compound Receptors

This protocol outlines the steps for quantifying the mRNA expression of this compound receptor subtypes in prostate cancer cells or tissues.

  • RNA Extraction: Total RNA is isolated from cell pellets or homogenized tissue using a commercial RNA extraction kit. The quality and quantity of RNA are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • Quantitative PCR: The qPCR reaction is prepared with cDNA template, gene-specific primers for GRPR, NMBR, and BRS-3, and a SYBR Green or TaqMan-based qPCR master mix. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

  • Thermal Cycling: The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes using the ΔΔCt method.

3. Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a ligand for this compound receptors on prostate cancer cells.

  • Cell Culture: Prostate cancer cells known to express this compound receptors (e.g., PC-3 cells) are cultured to near confluence.

  • Membrane Preparation: Cells are harvested, and the cell membranes are isolated by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Binding Assay: In a multi-well plate, a fixed concentration of a radiolabeled this compound analog (e.g., [125I]-Tyr4-bombesin) is incubated with the cell membranes in the presence of increasing concentrations of an unlabeled competitor ligand.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

To facilitate a deeper understanding of the molecular processes involved, the following diagrams, generated using Graphviz, illustrate the this compound receptor signaling pathway and a typical experimental workflow.

G This compound Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GRPR This compound Receptor (GPCR) This compound->GRPR G_Protein Gq/11 GRPR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca2+ Release from ER IP3->Ca_Release MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway Cell_Proliferation Cell Proliferation, Survival, Invasion Ca_Release->Cell_Proliferation MAPK_Pathway->Cell_Proliferation

Caption: this compound receptor signaling cascade.

G Experimental Workflow for IHC Validation Tissue_Sample Prostate Tissue Sample (Biopsy or Resection) Fixation Formalin Fixation Tissue_Sample->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Staining Immunohistochemical Staining Sectioning->Staining Microscopy Microscopic Examination Staining->Microscopy Analysis Pathological Scoring and Analysis Microscopy->Analysis Data Expression Data Analysis->Data

Caption: Workflow for IHC validation.

References

A Comparative Analysis of Bombesin and Gastrin-Releasing Peptide (GRP) Binding Affinity to Bombesin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of bombesin and GRP, supported by experimental data and detailed protocols.

This compound (BBN) and Gastrin-Releasing Peptide (GRP) are structurally related peptides that play crucial roles in various physiological and pathophysiological processes through their interaction with this compound receptors. Understanding their comparative binding affinities is paramount for the development of targeted therapeutics and diagnostic agents. This guide provides an objective comparison of the binding profiles of this compound and GRP to the different this compound receptor subtypes, supported by quantitative data from published studies.

Comparative Binding Affinity Data

The binding affinities of this compound and GRP for the three main mammalian this compound receptor subtypes—GRP receptor (GRP-R or BB2), Neuromedin B receptor (NMB-R or BB1), and this compound Receptor Subtype 3 (BRS-3 or BB3)—have been extensively studied. The following table summarizes the inhibitory concentration (IC50) and dissociation constant (Kd) values from various competitive radioligand binding assays. Lower values indicate higher binding affinity.

LigandReceptor SubtypeCell Line / TissueIC50 (nM)Kd (nM)Reference
Gastrin-Releasing Peptide (GRP) GRP-R (BB2)Human HEK-293 cells0.027-[1]
GRP-R (BB2)Mouse colon cancer (MC-26) cells-0.45 ± 0.05[2]
NMB-R (BB1)-Lower affinity than for GRP-R-[3][4]
This compound (BBN) GRP-R (BB2)Human HEK-293 cells0.22-[1]
GRP-R (BB2)Mouse colon cancer (MC-26) cellsComparable to GRP-
NMB-R (BB1)-Relatively high affinity-
BRS-3 (BB3)-Does not bind with high affinity-

Key Observations:

  • GRP is a high-affinity, selective ligand for the GRP-R (BB2). It consistently demonstrates potent binding to this receptor subtype.

  • This compound exhibits high affinity for both GRP-R (BB2) and NMB-R (BB1). This broader specificity can be a critical consideration in drug design.

  • Neither GRP nor this compound binds with high affinity to the orphan receptor BRS-3.

  • The C-terminal amino acid sequence of both peptides is crucial for their biological activity and receptor binding.

Experimental Protocol: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity of ligands like this compound and GRP. This protocol is a synthesis of methodologies described in the cited literature.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., unlabeled this compound or GRP) by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the target this compound receptor subtype (e.g., HEK-293 cells transfected with human GRP-R).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., 125I-[Tyr4]-Bombesin).

  • Test Compounds: Unlabeled this compound, GRP, or other analogues at various concentrations.

  • Assay Buffer: e.g., modified HEPES-KOH buffer, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 1 µM GRP) to determine non-specific binding.

  • Filtration Apparatus: A 96-well plate harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Cell membrane preparation (e.g., 0.1 µg of membrane protein).

    • Increasing concentrations of the unlabeled test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of an unlabeled ligand.

    • A fixed concentration of the radioligand (e.g., 0.05 nM 125I-[Tyr4]-Bombesin).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams were created using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand Preparation Radioligand->Incubation Test_Compound Test Compound Dilution Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding Determine IC50 Counting->Analysis

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Upon binding of an agonist like this compound or GRP, the this compound receptors, which are G protein-coupled receptors (GPCRs), initiate a signaling cascade.

Signaling_Pathway Ligand This compound / GRP Receptor This compound Receptor (GPCR) Ligand->Receptor Binding G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Proliferation, Secretion) Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 2: Simplified signaling pathway of this compound receptors.

This guide provides a foundational understanding of the comparative binding affinities of this compound and GRP. For researchers and drug development professionals, a nuanced appreciation of these interactions is essential for the rational design of novel receptor-targeted agents with desired specificity and potency.

References

A Comparative Guide to Bombesin and Neurotensin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bombesin and neurotensin are two neuropeptides that exert significant influence over a multitude of physiological processes through the activation of their respective G protein-coupled receptors (GPCRs). While both peptides can initiate similar downstream signaling cascades, the nuances of their receptor engagement, G protein coupling, and subsequent effector activation lead to distinct cellular and physiological outcomes. This guide provides an objective comparison of the this compound and neurotensin signaling pathways, supported by experimental data, to aid researchers in dissecting their complex signaling networks and identifying potential therapeutic targets.

Overview of Signaling Pathways

This compound and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), primarily signal through three this compound receptors: BB1 (NMB receptor), BB2 (GRP receptor), and the orphan receptor BB3. These receptors predominantly couple to Gq/11 and G12/13 G proteins. The canonical this compound signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these initial events, this compound receptor activation can lead to the stimulation of several other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, and p38), the phosphoinositide 3-kinase (PI3K)/Akt pathway, and Src kinases. Furthermore, transactivation of the epidermal growth factor receptor (EGFR) has been identified as a crucial mechanism in this compound-mediated cellular responses, particularly in cancer.

Neurotensin primarily mediates its effects through the high-affinity neurotensin receptor 1 (NTSR1), although a lower-affinity receptor (NTSR2) and a non-GPCR sorting receptor (sortilin/NTSR3) also exist. NTSR1 is a promiscuous receptor, capable of coupling to multiple G protein subtypes, including Gq, Gi/o, and G13. Similar to this compound receptors, NTSR1 activation of Gq leads to PLC stimulation, IP3 production, and intracellular calcium mobilization. However, its ability to also couple to Gi/o allows for the modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels. The activation of the ERK1/2 pathway by neurotensin is a key signaling event and can occur through both Gq-dependent (via PLC and PKC) and Gi/o-dependent (via c-Src) mechanisms. Additionally, NTSR1 activation can trigger the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor internalization, and can also lead to the activation of the NF-κB signaling pathway.

Signaling Pathway Diagrams

Bombesin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound BB Receptor BB Receptor This compound->BB Receptor Gq/11 Gq/11 BB Receptor->Gq/11 Src Src BB Receptor->Src PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG EGFR EGFR PI3K PI3K EGFR->PI3K Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC Ca2+->PKC MEK MEK PKC->MEK Src->EGFR Src->MEK Akt Akt PI3K->Akt ERK1/2 ERK1/2 MEK->ERK1/2 Transcription Transcription ERK1/2->Transcription Neurotensin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Neurotensin Neurotensin NTSR1 NTSR1 Neurotensin->NTSR1 Gq Gq NTSR1->Gq Gi/o Gi/o NTSR1->Gi/o beta-Arrestin beta-Arrestin NTSR1->beta-Arrestin PLC PLC Gq->PLC AC AC Gi/o->AC Src Src Gi/o->Src IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC MEK MEK PKC->MEK IKK IKK PKC->IKK cAMP cAMP Src->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Transcription Transcription ERK1/2->Transcription beta-Arrestin->ERK1/2 IkappaB IkappaB IKK->IkappaB NF-kappaB NF-kappaB IkappaB->NF-kappaB NF-kappaB->Transcription Calcium_Mobilization_Workflow A Plate cells in 96-well plate B Load cells with fluorescent calcium indicator A->B C Incubate at 37°C B->C D Place plate in fluorescence reader C->D E Record baseline fluorescence D->E F Inject agonist (this compound or Neurotensin) E->F G Record fluorescence changes F->G H Analyze data (dose-response curve, EC50) G->H

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of antibodies is paramount to experimental success. This guide offers an objective comparison of bombesin antibody cross-reactivity with its closely related peptides, supported by experimental data and detailed protocols to aid in the informed selection of reagents for your research.

This compound, a 14-amino acid peptide originally isolated from amphibian skin, has garnered significant interest due to its diverse physiological roles, including regulation of gastrointestinal functions, thermoregulation, and cell growth. Its mammalian counterparts, Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), share structural homology, particularly in their C-terminal regions, which are crucial for receptor binding and biological activity. This homology presents a significant challenge in immunoassay development, as antibodies raised against this compound may exhibit cross-reactivity with GRP and NMB, potentially leading to inaccurate quantification and interpretation of results. Understanding the specificity of commercially available this compound antibodies is therefore critical.

Comparative Analysis of this compound Antibody Cross-Reactivity

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of this compound immunoassays, it is essential to quantify the extent to which an antibody binds to related peptides like GRP and NMB. This is typically determined using competitive immunoassays, such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

Below is a summary of the cross-reactivity profiles of commercially available this compound antibodies and ELISA kits, based on manufacturer-provided data. The data is presented as the percentage of cross-reactivity, which is calculated from the concentration of the competing peptide required to displace 50% of the labeled this compound from the antibody, relative to the concentration of this compound itself.

Antibody/ELISA KitPeptidePercent Cross-Reactivity (%)
BMA Biomedicals this compound ELISA Kit (S-1401) This compound100
[Lys3]-Bombesin100
[Tyr4]-Bombesin100
GRP (Porcine)50
Substance P<0.01
VIP (human, bovine, porcine, rat)<0.01
Phoenix Pharmaceuticals Anti-Bombesin (H-007-01) This compound100
Gastrin Releasing Peptide (Porcine)50
Substance P0
Vasoactive Intestinal Peptide (VIP), (Human, Rat, Porcine)0

Note: Data for Neuromedin B (NMB) cross-reactivity was not available on the reviewed datasheets.

Experimental Protocols

The determination of antibody cross-reactivity is a critical component of immunoassay validation. A competitive ELISA is a common and effective method for this purpose.

Detailed Protocol: Competitive ELISA for this compound Antibody Cross-Reactivity

This protocol outlines the steps to determine the cross-reactivity of a this compound antibody with related peptides such as GRP and NMB.

Materials:

  • 96-well microplate

  • This compound antibody (primary antibody)

  • This compound standard

  • Related peptides for testing (e.g., GRP, NMB)

  • Biotinylated this compound (tracer)

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound antibody in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Assay Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the test peptides (GRP, NMB, etc.) in Assay Buffer.

    • Add 50 µL of the standard or test peptide dilutions to the appropriate wells.

    • Add 50 µL of a fixed concentration of biotinylated this compound (tracer) to all wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate three times with Wash Buffer.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the peptide concentration for the this compound standard and each test peptide.

    • Determine the concentration of each peptide that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Peptide) x 100

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the underlying biological context, the following diagrams are provided.

G Experimental Workflow for Competitive ELISA cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat with This compound Antibody p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 a1 Add Standard/ Test Peptides p4->a1 a2 Add Biotinylated This compound (Tracer) a1->a2 a3 Incubate a2->a3 d1 Wash a3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance (450 nm) d5->d6

Competitive ELISA Workflow

This compound and its related peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The activation of these receptors initiates a cascade of intracellular signaling events.

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound / GRP / NMB Receptor This compound Receptor (GPCR) This compound->Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Response Cellular Responses (e.g., Secretion, Growth) PKC->Response

This compound Signaling Cascade

Conclusion

The selection of a this compound antibody with the appropriate specificity is crucial for obtaining reliable and reproducible results in immunoassays. The data presented in this guide highlights the importance of consulting manufacturer-provided cross-reactivity data. The significant cross-reactivity of some this compound antibodies with GRP underscores the need for careful consideration of the peptide being measured and the potential for interference from related peptides in the sample. For applications requiring the specific measurement of this compound in the presence of GRP, an antibody with low GRP cross-reactivity is essential. The provided experimental protocol for competitive ELISA offers a framework for researchers to independently verify antibody specificity and ensure the validity of their findings. By understanding the nuances of antibody cross-reactivity and employing rigorous validation methods, researchers can enhance the accuracy and impact of their work in the field of neuropeptide research and drug development.

Navigating the Landscape of Bombesin-Based Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving field of targeted cancer therapy, bombesin-based agents are emerging as a promising class of therapeutics, particularly for tumors expressing the gastrin-releasing peptide receptor (GRPR). This guide offers a comprehensive evaluation of the efficacy of various this compound-based therapies currently in clinical trials, providing researchers, scientists, and drug development professionals with a detailed comparison to inform future research and development.

This report synthesizes data from multiple clinical trials, focusing on the diagnostic and therapeutic applications of this compound analogues. The comparison encompasses safety, dosimetry, and efficacy data for several key agents, including both GRPR antagonists and agonists. A notable trend in the field is the shift towards GRPR antagonists, which have demonstrated more favorable safety profiles and pharmacokinetic properties in clinical studies.

Comparative Efficacy of this compound-Based Radiopharmaceuticals

The following tables summarize the quantitative data from clinical trials of prominent this compound-based radiopharmaceuticals.

Table 1: Diagnostic Efficacy of this compound-Based Imaging Agents

AgentTrial IdentifierCancer TypeKey Efficacy EndpointsResults
68Ga-RM2 NCT02624518Biochemically Recurrent Prostate CancerDetection Rate (PET-positive findings)68Ga-RM2 PET-MRI positive in 69% of patients vs. 40% for MRI alone.[1]
Biochemically Recurrent Prostate CancerSensitivity for diagnosing biochemical recurrence85.2% for 68Ga-RM2 PET/MRI vs. 49.4% for MRI alone.[2]
Suspected Prostate CancerDetection of clinically significant prostate cancer (csPC)Identified all 7 csPC lesions confirmed at biopsy.[3][4]
[99mTc]Tc-maSSS-PEG2-RM26 Phase IProstate Cancer (PCa) & Breast Cancer (BCa)Tumor VisualizationTumors observed in 4 out of 6 PCa patients and 7 out of 7 BCa patients.[5]
68Ga-NeoBOMB1 EudraCT 2016-002053-38Gastrointestinal Stromal Tumors (GIST)Tumor Uptake (SUVmax)Significant uptake in tumor lesions with SUVmax ranging from 4.3 to 25.9 at 2 hours post-injection.
Wild-Type GISTTumor Lesion UptakeIntense but heterogeneous uptake in known tumor lesions in 8 out of 12 patients.

Table 2: Therapeutic Efficacy and Safety of this compound-Based Radiotherapeutics

AgentTrial Identifier/PhaseCancer TypeKey Efficacy/Safety EndpointsResults
177Lu-AMBA PreclinicalProstate Cancer (PC-3 xenografts)Survival, Tumor GrowthSingle-dose and 2-dose treatments significantly increased life span and reduced tumor growth rate.
Phase IHormone Refractory Prostate CancerSafetyTrial was discontinued due to severe adverse effects.
64Cu/67Cu SAR-Bombesin NCT05633160 (COMBAT Trial)Metastatic Castration-Resistant Prostate Cancer (mCRPC)Safety and EfficacyOngoing Phase I/IIa dose-escalation trial. First patient dosed with no immediate issues. Efficacy data not yet available.
[99mTc]Tc-maSSS-PEG2-RM26 Phase IProstate Cancer & Breast CancerSafety and DosimetryWell tolerated with no adverse events. Effective doses were 0.0053 ± 0.0007 mSv/MBq for males and 0.008 ± 0.003 mSv/MBq for females.
68Ga-NeoBOMB1 EudraCT 2016-002053-38Gastrointestinal Stromal Tumors (GIST)Safety and DosimetryWell tolerated. Mean effective dose of 0.029 ± 0.06 mSv/MBq.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

GRPR_Signaling_Pathway GRPR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/ GRP GRPR GRPR This compound->GRPR Binding G_Protein Gq/11 GRPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway Activation IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Ca2+ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activation Gene_Expression Gene Expression (Cell Proliferation, Survival) MAPK_Pathway->Gene_Expression PI3K_Pathway->Gene_Expression

GRPR Signaling Cascade

Theranostic_Workflow Theranostic Workflow for this compound-Based Radiopharmaceuticals Patient Patient with GRPR-expressing tumor Diagnostic Administration of Diagnostic Radiopharmaceutical (e.g., 64Cu-SAR-Bombesin, 68Ga-RM2) Patient->Diagnostic Imaging PET/CT or SPECT/CT Imaging Diagnostic->Imaging Selection Patient Selection based on Tumor Uptake and Dosimetry Imaging->Selection Selection->Patient Not Eligible Therapeutic Administration of Therapeutic Radiopharmaceutical (e.g., 67Cu-SAR-Bombesin, 177Lu-RM2) Selection->Therapeutic Monitoring Treatment Response Monitoring Therapeutic->Monitoring Monitoring->Patient Follow-up

Theranostic Workflow

Detailed Experimental Protocols

Synthesis and Quality Control of Radiopharmaceuticals

For 68Ga-labeled peptides (e.g., 68Ga-RM2, 68Ga-NeoBOMB1):

  • Elution: 68Ga is eluted from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M HCl.

  • Labeling: The 68Ga eluate is added to a reaction vial containing the precursor peptide (e.g., DOTA-RM2) and a buffer (e.g., HEPES or sodium acetate) to maintain a pH of 3.5-4.5. The reaction mixture is heated at 95-100°C for 5-10 minutes.

  • Purification: The labeled peptide is purified using a C18 Sep-Pak cartridge to remove unreacted 68Ga and other impurities.

  • Quality Control: Radiochemical purity is assessed by radio-TLC or radio-HPLC. Sterility and endotoxin levels are also tested before administration. The final product should have a radiochemical purity of >95%.

For 99mTc-labeled peptides (e.g., [99mTc]Tc-maSSS-PEG2-RM26):

  • Kit Preparation: Lyophilized kits containing the peptide precursor, a reducing agent (e.g., stannous chloride), and other excipients are used.

  • Labeling: Sterile, pyrogen-free 99mTc-pertechnetate, obtained from a 99Mo/99mTc generator, is added to the kit vial and incubated at room temperature for a specified time.

  • Quality Control: Radiochemical purity is determined using radio-TLC to separate the labeled peptide from free pertechnetate and reduced/hydrolyzed 99mTc. A radiochemical purity of >97% is generally required.

Clinical Trial Protocols: An Overview

Diagnostic Imaging Studies (e.g., 68Ga-RM2 PET/MRI):

  • Patient Population: Patients with suspected or confirmed cancer known to express GRPR (e.g., prostate cancer, breast cancer, GIST).

  • Radiopharmaceutical Administration: A sterile solution of the 68Ga-labeled this compound analogue is administered intravenously.

  • Imaging: PET/MRI or PET/CT scans are performed at specified time points post-injection (e.g., 1 and 2 hours) to assess the biodistribution and tumor uptake of the tracer.

  • Image Analysis: Tumor uptake is quantified using Standardized Uptake Values (SUV). Diagnostic performance is evaluated by comparing imaging findings with histopathology or clinical follow-up.

Therapeutic Studies (e.g., COMBAT Trial with 64Cu/67Cu SAR-Bombesin):

  • Patient Population: Patients with metastatic, castration-resistant prostate cancer with confirmed GRPR expression on a screening 64Cu-SAR-Bombesin PET scan and who are ineligible for or have failed other therapies.

  • Treatment Plan: The study follows a dose-escalation design to determine the maximum tolerated dose of 67Cu-SAR-Bombesin. Patients receive one or more cycles of the therapeutic agent.

  • Efficacy Assessment: Treatment response is evaluated based on changes in PSA levels, radiographic progression-free survival (rPFS), and overall survival (OS), according to RECIST and PCWG3 criteria.

  • Safety Monitoring: Patients are closely monitored for any adverse events, with particular attention to hematological toxicity and effects on organs with physiological GRPR expression.

Future Directions and Conclusion

The field of this compound-based therapies is rapidly advancing, with a strong emphasis on the development of GRPR antagonists for both diagnostic and therapeutic applications. The theranostic approach, combining a diagnostic imaging agent with a therapeutic agent targeting the same molecular marker, holds immense promise for personalized cancer treatment.

Ongoing and future clinical trials will be crucial in further defining the efficacy and safety of these novel agents and in identifying the patient populations most likely to benefit. Direct comparative studies between different this compound-based therapies will also be invaluable in optimizing treatment strategies. The data presented in this guide provides a solid foundation for researchers to build upon as they work towards translating the potential of this compound-based therapies into improved outcomes for cancer patients.

References

comparing bombesin receptor subtypes in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the three primary bombesin receptor subtypes—BB1 (NMBR), BB2 (GRPR), and BB3 (BRS-3)—and their roles in various human cancers.[1][2] It is intended for researchers, scientists, and drug development professionals investigating these receptors as potential therapeutic and diagnostic targets. The information presented is supported by experimental data from peer-reviewed studies.

Comparative Analysis of this compound Receptor Expression and Signaling

This compound and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), exert their influence on cellular processes, including proliferation, by binding to a family of G-protein coupled receptors (GPCRs).[3][4][5] The overexpression of these receptors in numerous cancers has made them an attractive target for novel anti-tumor treatments and in vivo imaging.

Expression Profile of this compound Receptor Subtypes in Human Cancers

The expression of this compound receptor subtypes varies significantly across different cancer types, with the GRP receptor (BB2) being the most frequently overexpressed. The following table summarizes the prevalence of each receptor subtype in several major cancers, based on radioligand binding and immunohistochemical studies.

Cancer TypeBB1 (NMBR) ExpressionBB2 (GRPR) ExpressionBB3 Receptor Expression
Prostate Cancer Uncommon (0-20% of cases)Predominantly expressed (62-100% of cases)Uncommon (0-20% of cases)
Breast Cancer Less commonFrequently expressed (33-57% of cases)Not commonly reported
Lung Cancer Preferentially in some carcinoids; regulates NSCLC growthExpressed in SCLC (~70%) and NSCLC (10-62.5%)Preferentially in SCLC and bronchial carcinoids
Pancreatic Cancer Not detected in tumor cellsDetected in peritumoral veins, not in ductal carcinoma cellsExpressed in residual pancreatic islets
Renal Cell Carcinoma Not commonly reportedExpressed in ~37.5% of cases (6 of 16)Expressed in 25% of cases (4 of 16)
Gastrointestinal Carcinoids Preferentially expressed in intestinal carcinoidsLess commonNot commonly reported
Gastrinoma Not commonly reportedPredominantly expressed (5 of 5 cases)Not commonly reported
Core Signaling Pathways

Activation of this compound receptors initiates several downstream signaling cascades, primarily mediated through the Gq alpha subunit of heterotrimeric G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn promotes cell growth and proliferation. A key mechanism in many cancers is the transactivation of the Epidermal Growth Factor Receptor (EGFR), linking GPCR signaling to receptor tyrosine kinase pathways.

Receptor SubtypePrimary G-ProteinKey Downstream EffectorsMajor Cellular Outcomes
BB1 (NMBR) GqPLC, IP3, DAG, [Ca2+]i mobilization, PKCProliferation, EGFR Transactivation in NSCLC
BB2 (GRPR) GqPLC, IP3, DAG, [Ca2+]i mobilization, PKC, MAPK/ERK, PI3K/AKTProliferation, Hormone Secretion, Smooth Muscle Contraction
BB3 Receptor Gq/GiPLC, [Ca2+]i mobilization, MAPK/ERKProliferation (via EGFR Transactivation)

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling cascades initiated by this compound receptor activation.

Bombesin_Canonical_Signaling Ligand This compound / GRP / NMB Receptor This compound Receptor (BB1/BB2) Ligand->Receptor Binds G_Protein Gαq / Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ (intracellular) ER->Ca Releases Ca->PKC Activates Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes

Canonical Gq-PLC signaling pathway for BB1/BB2 receptors.

EGFR_Transactivation_Pathway This compound This compound-like Peptide BB_Receptor This compound Receptor (BB1/BB2/BB3) This compound->BB_Receptor G_Protein G-Protein BB_Receptor->G_Protein Activates Src c-Src G_Protein->Src Activates MMP Metalloprotease (MMP) Src->MMP Activates Pro_Ligand pro-EGF Ligand MMP->Pro_Ligand Cleaves EGF_Ligand EGF Ligand Pro_Ligand->EGF_Ligand EGFR EGFR EGF_Ligand->EGFR Binds PI3K_AKT PI3K / AKT Pathway EGFR->PI3K_AKT Activates MAPK RAS-RAF-MEK-ERK (MAPK) Pathway EGFR->MAPK Activates Growth Cell Growth, Proliferation, Invasion PI3K_AKT->Growth MAPK->Growth

EGFR transactivation via this compound receptor signaling.

Key Experimental Protocols

Characterizing this compound receptors in cancer samples involves a multi-step process to determine their presence, quantity, and functional activity.

Experimental Workflow Diagram

Experimental_Workflow Sample Tumor Tissue or Cell Line Step1 Protein/RNA Extraction Sample->Step1 Step2b Immunohistochemistry (IHC) Sample->Step2b Step3 Receptor Binding Assay Sample->Step3 Step4 Calcium Mobilization Sample->Step4 Step5 Proliferation Assay (MTT) Sample->Step5 Step2a Western Blot Step1->Step2a Result1 Receptor Expression Step2a->Result1 Step2b->Result1 Result2 Receptor Affinity (Kd) & Density (Bmax) Step3->Result2 Result3 Functional Activity Step4->Result3 Step5->Result3

Workflow for this compound receptor characterization.
Radioligand Binding Assay

This assay quantifies the receptor density (Bmax) and binding affinity (Kd) of this compound receptors in cell membranes or tissue homogenates.

  • Objective: To determine the number of receptors and how strongly they bind to their ligand.

  • Methodology:

    • Membrane Preparation: Tumor cells or tissues are homogenized and centrifuged to isolate the cell membrane fraction.

    • Incubation: Membrane preparations are incubated with a fixed concentration of a radiolabeled this compound analog (e.g., [¹²⁵I-Tyr⁴]BN). To determine non-specific binding, a parallel set of samples is incubated with the radioligand plus a large excess of unlabeled this compound.

    • Separation: The reaction is terminated, and bound radioligand is separated from free (unbound) radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a gamma counter. Specific binding is calculated by subtracting non-specific binding from total binding.

    • Data Analysis: For saturation binding experiments, increasing concentrations of radioligand are used to determine Kd and Bmax. For competitive binding, a fixed amount of radioligand is competed with increasing concentrations of unlabeled ligands. Data are often analyzed using Scatchard plots.

Immunohistochemistry (IHC)

IHC is used to visualize the presence and localization of this compound receptor proteins within tissue sections.

  • Objective: To identify which cells within a tumor are expressing the receptor.

  • Methodology:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

    • Blocking: Sections are treated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The slides are incubated with a primary antibody specific to the this compound receptor subtype being investigated.

    • Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the antigen site.

    • Counterstaining & Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted for microscopic examination.

Calcium Mobilization Assay

This functional assay confirms that the identified receptors are active and capable of signal transduction by measuring one of the earliest downstream events: the release of intracellular calcium.

  • Objective: To assess the functional response of cells to receptor activation.

  • Methodology:

    • Cell Loading: Live cancer cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a fluorescence microscope.

    • Stimulation: A this compound agonist is added to the cells, and the change in fluorescence intensity is recorded over time.

    • Data Analysis: An increase in fluorescence corresponds to a rise in intracellular calcium concentration, indicating receptor activation and Gq/PLC pathway engagement. The response can be quantified to determine agonist potency (EC50).

Western Blotting

This technique is used to detect and quantify the amount of a specific this compound receptor protein in a cell or tissue lysate.

  • Objective: To confirm the presence and determine the relative amount of receptor protein.

  • Methodology:

    • Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer. Protein concentration is determined using an assay like the BCA assay.

    • SDS-PAGE: A standardized amount of protein from each sample is denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., nonfat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific for the this compound receptor, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added to the membrane, and the light produced by the enzyme-substrate reaction is captured on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of receptor protein.

References

A Head-to-Head Battle: Unveiling the Biological Activity of a Novel Bombesin Analog for Enhanced Cancer Targeting

Author: BenchChem Technical Support Team. Date: November 2025

A new bombesin analog, [¹⁷⁷Lu]Lu-RM2, is demonstrating superior performance in preclinical studies when compared to the established analog, [¹⁷⁷Lu]Lu-AMBA. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of [¹⁷⁷Lu]Lu-RM2, supported by experimental data, to highlight its potential as a more effective radiopharmaceutical for cancer diagnosis and therapy.

This compound and its analogs are at the forefront of targeted cancer therapy due to their high affinity for the gastrin-releasing peptide receptor (GRPR), which is overexpressed in a variety of cancers, including prostate, breast, and lung cancer.[1][2] The development of new this compound analogs aims to improve tumor uptake while minimizing accumulation in healthy tissues, thereby enhancing the therapeutic window. This guide focuses on the comparative evaluation of a novel antagonist, [¹⁷⁷Lu]Lu-RM2, against the well-known agonist, [¹⁷⁷Lu]Lu-AMBA.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is a critical determinant of their efficacy as radiopharmaceuticals. Key parameters for evaluation include receptor binding affinity, cellular uptake and internalization, and in vivo biodistribution. The following tables summarize the quantitative data from head-to-head comparative studies between [¹⁷⁷Lu]Lu-RM2 and [¹⁷⁷Lu]Lu-AMBA.

Table 1: In Vitro Receptor Binding Affinity

The binding affinity of a this compound analog to the GRPR is a primary indicator of its potential for targeted delivery. This is typically measured through competitive binding assays, with a lower inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) indicating a higher affinity.

AnalogCell LineKᵢ (nM)IC₅₀ (nM)
[¹⁷⁷Lu]Lu-RM2 U-251 Glioblastoma-~2.5[3]
[¹⁷⁷Lu]Lu-AMBA U-251 Glioblastoma-~3.0[3]
Lu-RM2 PC-3 Prostate Cancer1.19 ± 0.16-
Lu-AMBA PC-3 Prostate Cancer0.33 ± 0.16[4]-

Note: Lower values indicate higher binding affinity.

Table 2: In Vitro Cellular Uptake and Internalization

Cellular uptake studies are crucial to understand how effectively the radiolabeled analog is taken up and retained by cancer cells. Agonists like [¹⁷⁷Lu]Lu-AMBA are typically internalized into the cell, while antagonists like [¹⁷⁷Lu]Lu-RM2 tend to remain bound to the cell surface.

AnalogCell LineTime PointTotal Cellular Uptake (% added activity)Internalized Fraction (% of total uptake)
[¹⁷⁷Lu]Lu-RM2 U-251 Glioblastoma4 h~12Low (primarily membrane-bound)
[¹⁷⁷Lu]Lu-AMBA U-251 Glioblastoma4 h~11High (internalized)
Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)

Biodistribution studies in animal models are essential for evaluating the in vivo performance of a radiopharmaceutical, particularly its ability to target tumors while clearing from non-target organs.

AnalogTumor (U-251 Xenograft)PancreasLiverKidneysBlood
1 h 4 h 24 h 1 h 1 h
[¹⁷⁷Lu]Lu-RM2 3.5 ± 0.53.2 ± 0.42.5 ± 0.31.5 ± 0.30.8 ± 0.1
[¹⁷⁷Lu]Lu-AMBA 2.8 ± 0.42.2 ± 0.31.5 ± 0.28.5 ± 1.21.2 ± 0.2

Data presented as mean ± standard deviation.

The data clearly indicates that while both analogs exhibit high affinity for GRPR, the antagonist [¹⁷⁷Lu]Lu-RM2 demonstrates a more favorable in vivo biodistribution profile, with higher tumor uptake and significantly lower accumulation in the pancreas compared to the agonist [¹⁷⁷Lu]Lu-AMBA. This reduced pancreatic uptake is a significant advantage, as the pancreas is a GRPR-positive organ, and high radioactivity in this organ can lead to toxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the key experimental protocols used in the comparative evaluation of these this compound analogs.

In Vitro Competition Binding Assay

This assay determines the binding affinity of the new this compound analog by measuring its ability to compete with a radiolabeled standard for binding to GRPR on cancer cells.

  • Cell Culture: Human cancer cells overexpressing GRPR (e.g., PC-3 or U-251) are cultured to a suitable confluency in appropriate media.

  • Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer.

  • Competition Reaction: A constant concentration of a radiolabeled this compound analog (e.g., ¹²⁵I-[Tyr⁴]-bombesin) is incubated with increasing concentrations of the non-radiolabeled new analog and the reference compound in the presence of the prepared cells.

  • Incubation: The mixture is incubated at 37°C to allow for competitive binding to the receptors.

  • Separation: Bound and free radioligands are separated by filtration or centrifugation.

  • Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the competition curves. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake and Internalization Assay

This assay quantifies the amount of radiolabeled this compound analog taken up by cancer cells and distinguishes between membrane-bound and internalized radioactivity.

  • Cell Plating: GRPR-expressing cancer cells are seeded in multi-well plates and allowed to attach overnight.

  • Incubation with Radiotracer: The cells are incubated with a known concentration of the radiolabeled this compound analog at 37°C for various time points.

  • Washing: After incubation, the cells are washed with ice-cold buffer to remove unbound radioactivity.

  • Surface-Bound vs. Internalized Fraction:

    • To determine the internalized fraction, the cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioactivity. The radioactivity in the acid wash (surface-bound) and the remaining cell lysate (internalized) is measured separately.

    • Total cellular uptake is determined by lysing the cells without the acid wash and measuring the total radioactivity.

  • Data Analysis: The results are expressed as the percentage of the added radioactivity that is cell-associated (total uptake) and the percentage of the total cell-associated radioactivity that is internalized.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

This study evaluates the distribution and clearance of the radiolabeled this compound analog in a living organism, providing crucial information on tumor targeting and potential off-target effects.

  • Animal Model: Immunocompromised mice are subcutaneously inoculated with GRPR-expressing human cancer cells to induce tumor growth.

  • Radiotracer Administration: Once the tumors reach a suitable size, the mice are injected intravenously with a defined amount of the radiolabeled this compound analog.

  • Tissue Harvesting: At various time points post-injection, the mice are euthanized, and major organs and tissues (including the tumor, blood, pancreas, liver, kidneys, etc.) are collected.

  • Radioactivity Measurement: The wet weight of each tissue sample is recorded, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The results are calculated as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a direct comparison of the uptake of the radiotracer in different tissues.

Visualizing the Mechanisms

To better understand the processes involved in the validation of a new this compound analog, the following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical framework of the comparative analysis.

GRPR_Signaling_Pathway Bombesin_Analog This compound Analog (e.g., [¹⁷⁷Lu]Lu-RM2) GRPR GRPR (Gastrin-Releasing Peptide Receptor) Bombesin_Analog->GRPR Binds to G_Protein Gq/11 Protein GRPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects (Proliferation, etc.) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: GRPR Signaling Pathway upon this compound Analog Binding.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Determine Affinity - Ki/IC50) Biodistribution Biodistribution Studies in Tumor-Bearing Mice Binding_Assay->Biodistribution Cell_Uptake Cellular Uptake & Internalization Assay Cell_Uptake->Biodistribution Imaging PET/SPECT Imaging Biodistribution->Imaging Data_Analysis Comparative Data Analysis Imaging->Data_Analysis Synthesis Synthesis & Radiolabeling of this compound Analog Synthesis->Binding_Assay Synthesis->Cell_Uptake Conclusion Conclusion on Biological Activity & Therapeutic Potential Data_Analysis->Conclusion

Caption: Experimental Workflow for Validating a New this compound Analog.

Comparison_Logic New_Analog New this compound Analog ([¹⁷⁷Lu]Lu-RM2) Affinity Receptor Binding Affinity New_Analog->Affinity Uptake Cellular Uptake New_Analog->Uptake Biodistribution In Vivo Biodistribution New_Analog->Biodistribution Tumor_to_Organ_Ratio Tumor-to-Organ Ratios New_Analog->Tumor_to_Organ_Ratio Superior_Performance Superior Biological Activity & Safety Profile New_Analog->Superior_Performance Demonstrates Reference_Analog Reference this compound Analog ([¹⁷⁷Lu]Lu-AMBA) Reference_Analog->Affinity Reference_Analog->Uptake Reference_Analog->Biodistribution Reference_Analog->Tumor_to_Organ_Ratio

Caption: Logical Framework for Comparing this compound Analogs.

References

A Comparative Analysis of the Mitogenic Potential of Bombesin and Other Growth Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mitogenic potential of the neuropeptide bombesin against key polypeptide growth factors: Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). This analysis is supported by experimental data on their signaling mechanisms and mitogenic efficacy, offering valuable insights for research and drug development in oncology and regenerative medicine.

Quantitative Comparison of Mitogenic Potency

The mitogenic potential of this compound, EGF, FGF, and PDGF has been evaluated in various cell lines, with Swiss 3T3 fibroblasts being a common model. The following table summarizes key parameters of their mitogenic activity, including the half-maximal effective concentration (EC50) and the maximal stimulation of DNA synthesis. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Growth FactorCell LineMitogenic AssayEC50Maximal StimulationCitation
This compound Swiss 3T3 cellsDNA Synthesis~1 nM-[1]
PDGF Swiss 3T3 cellsDNA Synthesis2-3 ng/ml~10 ng/ml[2]
PDGF Rat Liver Fat-Storing CellsDNA Synthesis-18-fold increase over control[3]
EGF Porcine Aortic Smooth Muscle CellsDNA Synthesis-6-fold increase (at 40 ng/ml)[4]
EGF Rat Liver Fat-Storing CellsDNA Synthesis-3- to 4-fold increase[3]
bFGF Rat Liver Fat-Storing CellsDNA Synthesis-3- to 4-fold increase

Note: bFGF refers to basic Fibroblast Growth Factor. Data for maximal stimulation is presented as the fold increase over a control group without the growth factor. The EC50 is the concentration of a growth factor that gives half-maximal response.

Synergistic and Additive Mitogenic Effects

Experimental evidence suggests complex interactions between these signaling pathways. For instance, this compound and EGF can act synergistically to promote cell proliferation. This synergy may be due to this compound's ability to transmodulate the EGF receptor, potentially amplifying the cellular response to EGF. Similarly, the mitogenic effect of this compound can be potentiated by PDGF and FGF. In contrast, the effects of PDGF, EGF, and IGF-I on DNA synthesis in porcine aortic smooth muscle cells were found to be additive when used at submaximal concentrations.

Signaling Pathways

The mitogenic signals of this compound and other growth factors are transduced through distinct cellular pathways. This compound activates a G-protein coupled receptor, while EGF, FGF, and PDGF activate receptor tyrosine kinases.

This compound Signaling Pathway

This compound initiates mitogenesis by binding to its G-protein coupled receptor (GPCR), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the MAP kinase pathway, leading to cell proliferation.

This compound Signaling Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR binds G_Protein G Protein GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade activates Proliferation Cell Proliferation MAPK_Cascade->Proliferation leads to

Caption: this compound signaling pathway leading to cell proliferation.

EGF, FGF, and PDGF Signaling Pathways

EGF, FGF, and PDGF belong to a class of growth factors that bind to and activate receptor tyrosine kinases (RTKs). Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, such as Grb2. This leads to the activation of the Ras-MAP kinase pathway and the PI3K-Akt pathway, both of which are central to cell proliferation and survival.

RTK Signaling Pathway cluster_0 EGF / FGF / PDGF Growth_Factor EGF / FGF / PDGF RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization induces Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Adaptor->Ras activates MAPK_Cascade MAP Kinase Cascade Ras->MAPK_Cascade activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival MAPK_Cascade->Proliferation Akt->Proliferation

Caption: General signaling pathway for EGF, FGF, and PDGF.

Experimental Protocols

The assessment of mitogenic potential typically involves quantifying cell proliferation in response to the growth factor. Common methods include the [³H]-Thymidine Incorporation Assay and the MTT Assay.

[³H]-Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.

Experimental Workflow:

Thymidine_Incorporation_Workflow cluster_workflow [³H]-Thymidine Incorporation Assay Workflow A 1. Seed cells in a multi-well plate B 2. Starve cells to synchronize in G0/G1 phase A->B C 3. Add growth factors (this compound, EGF, etc.) B->C D 4. Add [³H]-Thymidine C->D E 5. Incubate to allow incorporation into DNA D->E F 6. Harvest cells and precipitate DNA E->F G 7. Measure radioactivity using a scintillation counter F->G H 8. Analyze data to determine DNA synthesis rate G->H

Caption: Workflow for the [³H]-Thymidine Incorporation Assay.

Detailed Methodology:

  • Cell Culture: Plate Swiss 3T3 cells in 96-well plates at a density of 1 x 10^4 cells per well and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until they reach confluence.

  • Synchronization: To synchronize the cells in the G0/G1 phase of the cell cycle, wash the confluent monolayers with serum-free DMEM and then incubate them in serum-free DMEM for 48 hours.

  • Stimulation: After synchronization, add the test mitogens (this compound, EGF, FGF, or PDGF) at various concentrations to the wells.

  • Radiolabeling: Concurrently with the mitogen addition, add [³H]-thymidine to each well at a final concentration of 1 µCi/mL.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Harvesting: Terminate the assay by washing the cells twice with ice-cold phosphate-buffered saline (PBS), followed by two washes with ice-cold 5% trichloroacetic acid (TCA) to precipitate the DNA.

  • Lysis and Scintillation Counting: Lyse the cells by adding 0.1 M NaOH to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Add growth factors and incubate A->B C 3. Add MTT reagent to each well B->C D 4. Incubate to allow formazan crystal formation C->D E 5. Solubilize formazan crystals with a solvent D->E F 6. Measure absorbance at 570 nm E->F G 7. Correlate absorbance to cell viability F->G

Caption: Workflow for the MTT Assay.

Detailed Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the growth factors to be tested. Incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

References

Clinical Trials of Bombesin Antagonists in Solid Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bombesin family of peptides and their receptors, particularly the gastrin-releasing peptide receptor (GRPR), have emerged as promising targets for the diagnosis and treatment of various solid tumors due to their overexpression in cancers such as prostate, breast, and lung cancer. This guide provides a comparative overview of the clinical development of two notable this compound antagonists: RC-3095 and the theranostic agent SAR-Bombesin.

Introduction to this compound Antagonists

This compound-like peptides can act as autocrine or paracrine growth factors in several cancers.[1] Antagonists of the this compound receptors aim to block these growth-stimulatory signals.[1] Preclinical studies have demonstrated that this compound antagonists can inhibit tumor growth and, in some cases, down-regulate the expression of other important receptors like the epidermal growth factor receptor (EGFR).[2] This has led to the investigation of these antagonists in clinical trials for various solid malignancies.

Comparative Analysis of Investigated this compound Antagonists

This section details the clinical trial data available for RC-3095 and SAR-Bombesin.

RC-3095

RC-3095 is a synthetic this compound/gastrin-releasing peptide (BN/GRP) antagonist that has been evaluated in a Phase I clinical trial for patients with advanced solid malignancies.[3][4]

Table 1: Summary of Phase I Clinical Trial of RC-3095 in Advanced Solid Tumors

ParameterData
Trial Identifier Not specified in the provided results.
Phase I
Patient Population 25 patients with advanced and refractory solid malignancies.
Intervention RC-3095 administered by daily subcutaneous injections.
Dosage Dose escalation from 8 to 96 µg/kg, once or twice daily.
Primary Objective To determine the safety and feasibility of RC-3095 administration.
Efficacy No objective tumor responses were observed. A short-lasting minor tumor response was seen in one patient with a GRP-expressing progressive medullary carcinoma of the thyroid.
Safety The only observed toxicity was local discomfort at the injection site, particularly at the highest doses. No detectable organ toxicity was reported in preclinical animal studies.
Pharmacokinetics In two patients at the highest dose level, plasma concentrations >100 ng/mL were maintained for about 8 hours. The plasma elimination half-life was between 8.6 and 10.9 hours.
Conclusion A recommended dose for Phase II trials could not be clearly established due to local toxicity at the injection site. Further studies with new formulations were suggested.
SAR-Bombesin

SAR-Bombesin is a theranostic agent that utilizes Copper-64 (⁶⁴Cu) for PET imaging and Copper-67 (⁶⁷Cu) for targeted radiotherapy. It is currently being investigated in several clinical trials, primarily for prostate cancer.

Table 2: Overview of Clinical Trials for SAR-Bombesin

Trial Name (Identifier)PhaseTarget IndicationInterventionStatusKey Findings/Objectives
COMBAT (NCT05633160)I/IIaMetastatic Castration-Resistant Prostate Cancer (mCRPC)⁶⁴Cu/⁶⁷Cu SAR-BombesinRecruitingTo determine the safety and efficacy of ⁶⁷Cu-SAR-Bombesin in GRPr-expressing mCRPC patients ineligible for ¹⁷⁷Lu-PSMA-617 therapy. Dose escalation and cohort expansion design.
SABRE (NCT05407311)IIBiochemically Recurrent Prostate Cancer (PSMA-negative)⁶⁴Cu SAR-BombesinCompletedTo investigate the safety, tolerability, and ability of ⁶⁴Cu-SAR-Bombesin to detect cancer recurrence. Topline data showed the agent was safe, well-tolerated, and effective in detecting prostate cancer in patients with negative standard-of-care scans.
BOP (NCT05613842)IIBiochemically Recurrent Prostate Cancer (PSMA-negative or low expression) & mCRPC⁶⁴Cu SAR-BombesinCompletedTo assess the safety and diagnostic potential. Preliminary results showed detection of lesions in 32% of patients with negative or equivocal PSMA PET scans. No adverse events reported.
C-BOBCAT I/IIMetastatic Breast Cancer⁶⁴Cu SAR-BombesinCompletedDiagnostic trial that generated evidence of utility and potential superiority in some patient subgroups compared to conventional imaging.

Table 3: Preliminary Quantitative Data from SAR-Bombesin Diagnostic Trials

TrialParameterResult
SABRE Patient-level Correct Detection Rate (CDR) - Same-day imaging14.9% (95% CI: 6.2, 28.3)
SABRE Region-level Positive Predictive Value (PPV) - Same-day imagingRanged from 22.6% to 47.1%
SABRE Biopsied LesionsAll lesions assessed by histopathology were positive for prostate cancer (100% true-positive rate among biopsied lesions).
BOP Detection Rate in PSMA-negative/equivocal patients32% of patients had ⁶⁴Cu SAR-Bombesin PET-avid disease.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Phase I Trial of RC-3095
  • Study Design : This was a Phase I, open-label, dose-escalation study.

  • Patient Population : 25 patients with advanced, refractory solid malignancies for which no standard effective therapy was available.

  • Treatment : RC-3095 was administered via daily subcutaneous injections. Doses were escalated in cohorts of 3-5 patients, ranging from 8 to 96 µg/kg, administered either once or twice daily.

  • Safety Assessment : Patients were monitored for adverse events. The primary toxicity evaluated was local irritation at the injection site.

  • Efficacy Assessment : Tumor response was evaluated, although objective responses were not the primary endpoint.

  • Pharmacokinetic Analysis : Plasma samples were collected from two patients at the highest dose level to determine the concentration and half-life of RC-3095.

COMBAT Trial of ⁶⁴Cu/⁶⁷Cu SAR-Bombesin (NCT05633160)
  • Study Design : A Phase I/IIa, multi-center, open-label, dose-escalation, and cohort expansion study.

  • Patient Population : Up to 38 participants with GRPr-expressing metastatic castrate-resistant prostate cancer who are ineligible for therapy with ¹⁷⁷Lu-PSMA-617.

  • Screening : Patients undergo a ⁶⁴Cu-SAR-Bombesin PET scan to confirm GRPr expression in tumors.

  • Treatment :

    • Dose Escalation Phase : Patients receive a single dose of ⁶⁷Cu-SAR-Bombesin at escalating dose levels: 6 GBq, 10 GBq, and 14 GBq. A fourth cohort will receive two doses at the maximum tolerated dose (MTD) or maximum feasible dose (MFD).

    • Cohort Expansion Phase : Patients will receive ⁶⁷Cu-SAR-Bombesin at the recommended dose determined in the escalation phase.

  • Primary Objectives : To assess the safety and tolerability of ⁶⁴Cu- and ⁶⁷Cu-SAR-Bombesin and to determine the MTD or MFD of ⁶⁷Cu-SAR-Bombesin.

  • Secondary Objectives : To evaluate the anti-tumor efficacy of ⁶⁷Cu-SAR-Bombesin, including PSA response and radiographic response.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and trial designs.

This compound Receptor Signaling Pathway

This compound receptors are G-protein coupled receptors (GPCRs). Upon ligand binding, they activate intracellular signaling cascades that promote cell proliferation and survival. A key mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).

Bombesin_Signaling This compound Receptor Signaling Pathway This compound This compound/GRP GRPR GRPR (GPCR) This compound->GRPR Binds Gq Gαq GRPR->Gq Activates Src Src Kinase GRPR->Src Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf MMPs MMPs Src->MMPs Activates EGFR_Ligands EGFR Ligands MMPs->EGFR_Ligands Cleaves to release EGFR EGFR EGFR_Ligands->EGFR Binds Ras Ras EGFR->Ras Activates Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes COMBAT_Trial_Workflow COMBAT Trial Workflow (NCT05633160) Patient mCRPC Patients Ineligible for PSMA Therapy Screening Screening Patient->Screening Cu64_PET ⁶⁴Cu-SAR-Bombesin PET Scan Screening->Cu64_PET Eligibility GRPr-Positive Tumors? Cu64_PET->Eligibility Dose_Escalation Phase I: Dose Escalation (Single Dose ⁶⁷Cu-SAR-Bombesin) Eligibility->Dose_Escalation Yes Eligibility->Screen Failure No MTD_Determination Determine MTD/MFD Dose_Escalation->MTD_Determination Follow_Up Follow-up for Safety and Efficacy (PSA, Radiographic Response, AEs) Dose_Escalation->Follow_Up Cohort_Expansion Phase IIa: Cohort Expansion (⁶⁷Cu-SAR-Bombesin at Recommended Dose) MTD_Determination->Cohort_Expansion Cohort_Expansion->Follow_Up

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides critical, actionable guidance for the safe handling, storage, and disposal of Bombesin in a laboratory setting. Adherence to these protocols is mandatory to ensure personnel safety and maintain the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its lyophilized powder form, a comprehensive PPE strategy is essential to minimize exposure risk. While some safety data sheets may classify this compound as non-hazardous, its potent biological activity necessitates a cautious approach.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-freeProvides a barrier against skin contact.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from airborne particles and accidental splashes.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.

Enhanced PPE for Weighing and Aliquoting Powder:

PPE ComponentSpecificationRationale
Respiratory Protection N95 or higher rated dust maskRecommended when handling the lyophilized powder to prevent inhalation of fine particles.
Gloves Double-gloving (nitrile)Provides an additional layer of protection during direct handling of the primary container.

Operational Plan: From Receipt to Use

Proper handling from the moment of receipt is crucial for both safety and preserving the peptide's stability.

Storage and Stability

Lyophilized this compound is stable for years when stored correctly. However, once reconstituted, its shelf-life diminishes significantly.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C to -80°CLong-term (years)Keep in a tightly sealed container in a desiccator to prevent moisture absorption.
Reconstituted Solution -20°CShort-term (weeks)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Stability of this compound in Solution:

MediumTemperatureStability
Serum4°CStable for 5 hours[1]
Serum21°CStable for 2 hours[1]
Plasma4°CApproximately 50% degradation by 5 hours[1]
Urine4°CStable for 24 hours[1]
Urine21°CStable for 2 hours[1]
Culture Media (RPMI-1640, M199)37°CNo loss detected after 60 minutes
Experimental Protocols: Step-by-Step Guidance

1. Weighing Lyophilized this compound:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the powder.

  • PPE: Don appropriate PPE, including a dust mask, lab coat, safety glasses, and double gloves.

  • Weighing Environment: Conduct weighing in a chemical fume hood or a designated area with minimal air currents to prevent dispersal of the powder.

  • Transfer: Use a clean, anti-static spatula to transfer the desired amount of powder to a tared weigh boat or microfuge tube.

  • Clean-up: Immediately after weighing, carefully clean the spatula and the weighing area.

2. Reconstituting this compound:

This compound is soluble in water up to 1 mg/ml. For most cell-based assays, reconstitution in a sterile, buffered solution is recommended.

  • Solvent Selection: Use sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., PBS, pH 7.2-7.4).

  • Calculation: Determine the required volume of solvent to achieve your desired stock concentration.

  • Reconstitution:

    • Using a sterile pipette, add the calculated volume of solvent to the vial containing the lyophilized this compound.

    • Replace the cap and gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • Aliquoting: To prevent repeated freeze-thaw cycles, immediately aliquot the reconstituted this compound into single-use, sterile microfuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Disposal Plan: Ensuring a Safe Laboratory Environment

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Decontamination of Surfaces and Glassware:

  • Initial Wipe-Down: For minor spills or routine cleaning of work surfaces, use a detergent solution to remove any visible residue.

  • Disinfection: Following the initial cleaning, wipe down the surface with a 10% bleach solution, ensuring a contact time of at least 10 minutes.

  • Final Rinse: After disinfection, rinse the surface with 70% ethanol or sterile water to remove any bleach residue, which can be corrosive.

  • Glassware: Reusable glassware should be soaked in a 10% bleach solution for at least one hour, followed by thorough rinsing with deionized water.

2. Disposal of this compound Waste:

  • Unused Solutions: Unused or expired this compound solutions should be collected in a clearly labeled, sealed waste container designated for chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and paper towels, should be disposed of in a designated hazardous waste container.

  • Final Disposal: All this compound waste should be disposed of through your institution's hazardous waste management program. Do not pour this compound solutions down the drain or dispose of contaminated materials in the regular trash.

Visualizing the Science: this compound Signaling and Workflow

To further aid in understanding the cellular mechanisms of this compound and the procedural flow of its handling, the following diagrams are provided.

Bombesin_Signaling_Pathway This compound Signaling Pathway This compound This compound BBR This compound Receptor (GPCR) This compound->BBR G_Protein G Protein (Gq/11) BBR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream

Caption: this compound binds to its G-protein coupled receptor (GPCR), activating Phospholipase C (PLC) and downstream signaling pathways.

Bombesin_Handling_Workflow This compound Handling Workflow Start Start: Receive Lyophilized this compound Store_Powder Store at -20°C to -80°C in Desiccator Start->Store_Powder Equilibrate Equilibrate to Room Temperature Store_Powder->Equilibrate Weigh Weigh Powder (with appropriate PPE) Equilibrate->Weigh Reconstitute Reconstitute in Sterile Solvent Weigh->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C Aliquot->Store_Solution Use Use in Experiment Store_Solution->Use Decontaminate Decontaminate Surfaces and Glassware Use->Decontaminate Dispose Dispose of Waste (Chemical Waste) Use->Dispose End End Decontaminate->End Dispose->End

Caption: A step-by-step workflow for the safe handling and preparation of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.